Product packaging for Propargyl-PEG8-NH2(Cat. No.:)

Propargyl-PEG8-NH2

Numéro de catalogue: B610275
Poids moléculaire: 407.5 g/mol
Clé InChI: HJYYOUVXTIUMEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO8 B610275 Propargyl-PEG8-NH2

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYOUVXTIUMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG8-NH2: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Heterobifunctional Linkers in Targeted Therapeutics

The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the landscape of modern medicine. The efficacy of these modalities hinges on the precise and stable connection of their constituent parts, a role fulfilled by chemical linkers. Propargyl-PEG8-NH2 is a discrete, heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies. It features three key components: a terminal propargyl group for "click chemistry," a hydrophilic 8-unit PEG spacer, and a primary amine group for versatile conjugation.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and its role in the development of next-generation therapeutics.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its well-defined structure and versatile reactivity. Its properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-Amino-23-prop-2-ynoxy-3,6,9,12,15,18,21-heptaoxatricosane[1]
Molecular Formula C19H37NO8[1]
Molecular Weight 407.5 g/mol [1]
CAS Number 1196732-52-1[1]
Appearance Colorless to light yellow liquid or solidGeneral Knowledge
Solubility Water, DMSO, DCM, DMF[1]
Purity Typically ≥95%General supplier information
Storage -20°C, dry, protected from light[1]

Applications in Drug Development

The unique trifunctional structure of this compound makes it an ideal linker for constructing complex biomolecules, particularly ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The PEG8 spacer in this compound enhances the hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads and improve the pharmacokinetic profile.[2] Studies have shown that PEG linkers can lead to slower plasma clearance and a longer half-life of ADCs.[2] Furthermore, a PEG8 linker has been identified as a potentially optimal length, as ADCs with PEGs smaller than PEG8 have shown poor tolerability in preclinical models.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] Flexible linkers like PEG chains are widely used in PROTAC design.[4] this compound allows for the sequential or convergent synthesis of PROTACs, connecting a target protein ligand to an E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amine Coupling to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, a common step in synthesizing a linker-payload intermediate. This reaction typically proceeds via the activation of the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0 or PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

    • Stir the reaction at room temperature for 15-60 minutes to form the NHS-ester intermediate.

  • Conjugation to this compound:

    • Dissolve this compound (1.0-1.2 equivalents) in the reaction buffer.

    • Add the activated NHS-ester solution to the this compound solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

  • Purification:

    • Purify the resulting conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound-containing molecule and an azide-functionalized biomolecule (e.g., an antibody or a protein ligand).

Materials:

  • Propargyl-functionalized molecule (prepared as in 4.1 or obtained commercially)

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA, TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 100 mM in DMSO or water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized biomolecule and the propargyl-functionalized molecule (typically 1.5-5 equivalents excess of the smaller molecule).

    • Add the copper ligand to the reaction mixture (final concentration typically 5-fold excess over copper).

    • Add the CuSO4 solution (final concentration typically 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate chromatography method (e.g., SEC to remove excess small molecules, or affinity chromatography if an affinity tag is present).

  • Characterization:

    • Characterize the final conjugate by SDS-PAGE to confirm conjugation, and by LC-MS to determine the final mass and assess purity. For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) and Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LC-MS) can be used to determine the drug-to-antibody ratio (DAR).[5][6]

Visualization of Workflows and Pathways

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation Steps cluster_characterization Purification & Characterization poi_ligand POI Ligand (with Azide) step2 CuAAC 'Click' Reaction (CuSO4, Ascorbate) poi_ligand->step2 e3_ligand E3 Ligase Ligand (with COOH) step1 Amine Coupling (EDC, NHS) e3_ligand->step1 linker This compound linker->step1 purification HPLC Purification step1->purification Intermediate final_protac Final PROTAC step2->final_protac Crude PROTAC purification->step2 characterization LC-MS, NMR, Functional Assays final_protac->characterization

General workflow for PROTAC synthesis.
KRAS Signaling Pathway and PROTAC-Mediated Degradation

The KRAS protein is a key node in signaling pathways that drive cell proliferation. Mutations in KRAS can lead to its constitutive activation, promoting cancer.[7][8][9][10] PROTACs can be designed to target mutant KRAS for degradation, thereby inhibiting downstream signaling.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP promotes exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP -> GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP proteins) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Proteasome Proteasome KRAS_GTP->Proteasome degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PROTAC KRAS PROTAC PROTAC->KRAS_GTP binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->KRAS_GTP ubiquitinates

KRAS signaling and PROTAC-mediated degradation.
Experimental Workflow for ADC Characterization

After synthesis and purification, a comprehensive characterization of an ADC is crucial to ensure its quality, homogeneity, and stability.

ADC_Characterization_Workflow cluster_dar DAR & Drug Distribution cluster_purity Purity & Aggregation cluster_stability Stability Assessment cluster_function Functional Assays start Purified ADC hic Hydrophobic Interaction Chromatography (HIC) start->hic rplc Reverse Phase LC-MS start->rplc sec Size Exclusion Chromatography (SEC) start->sec sds_page SDS-PAGE start->sds_page thermal Thermal Stress Study (e.g., 40°C) start->thermal Monitor Aggregation plasma Plasma Incubation start->plasma Monitor DAR over time binding Antigen Binding Assay (ELISA, SPR) start->binding cytotoxicity In Vitro Cytotoxicity start->cytotoxicity end Characterized ADC hic->end Avg. DAR, Drug Load Distribution rplc->end Intact Mass, DAR sec->end Purity, % Aggregates sds_page->end Purity, Conjugation Confirmation thermal->sec Monitor Aggregation plasma->rplc Monitor DAR over time binding->end Binding Affinity cytotoxicity->end IC50 Value

Workflow for ADC characterization.

Quantitative Data Summary

The length of the PEG linker can significantly impact the physicochemical and pharmacokinetic properties of ADCs. While specific data for this compound is often embedded within broader proprietary studies, the following tables summarize general trends and data from studies using various PEG linker lengths for comparative purposes.

Table 6.1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG LengthClearance RateHalf-Life (t1/2)Key ObservationReference(s)
< PEG8RapidShortConjugates with PEG linkers shorter than 8 units were not well-tolerated and exhibited rapid clearance.[3]
PEG8 Optimal/Slower Increased A PEG8 side chain was identified as a minimum length to achieve optimal slower clearance. [11]
> PEG8 (e.g., PEG12, PEG24)SlowerIncreasedLonger PEG chains further increase half-life, but the effect may plateau.[2][11][2][11]

Table 6.2: Effect of PEG Linker Length on ADC Stability and Efficacy

PEG LengthAggregationIn Vitro Cytotoxicity (IC50)In Vivo EfficacyReference(s)
No PEGHigherPotentially Lower (more potent)May be reduced due to poor PK[12]
PEG8 Reduced May slightly increase Often improved due to better PK and stability [13]
> PEG8Significantly ReducedMay continue to increaseCan be further improved, but a balance must be struck with potency.[2][14]

Note: The quantitative impact of a PEG linker is highly dependent on the specific antibody, payload, and conjugation site. The data presented should be considered as a general guide for linker design and optimization.

Conclusion

This compound is a highly versatile and valuable tool for researchers and drug developers in the field of targeted therapeutics. Its well-defined structure, combining orthogonal reactive handles with a hydrophilic PEG spacer, enables the construction of complex and effective ADCs and PROTACs. The PEG8 length, in particular, appears to offer a favorable balance of improved pharmacokinetics and stability without unduly compromising the potency of the conjugated molecule. The experimental protocols and workflows provided in this guide serve as a comprehensive resource for the successful application of this compound in the development of next-generation bioconjugates. As the fields of ADCs and PROTACs continue to evolve, the rational design of linkers, exemplified by molecules like this compound, will remain a cornerstone of innovation and therapeutic success.

References

Propargyl-PEG8-NH2: An In-Depth Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a terminal propargyl group, an eight-unit polyethylene glycol (PEG) spacer, and a primary amine, offers a versatile platform for covalently linking molecules of interest. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1] The primary amine allows for conventional conjugation to carboxylic acids or activated esters, providing a dual-modality approach to molecular assembly.[1]

The integrated PEG8 spacer is a critical component that imparts favorable physicochemical properties to the resulting conjugates. It enhances aqueous solubility, reduces aggregation, and can mitigate the immunogenicity of conjugated biomolecules, thereby improving their pharmacokinetic profiles.[2][] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and logical workflows to aid in its practical implementation.

Chemical Structure and Physicochemical Properties

This compound is characterized by a linear structure containing three key functional regions: the propargyl group for click chemistry, the hydrophilic PEG8 chain, and the primary amine for amide bond formation.

Figure 1: Chemical Structure of this compound cluster_propargyl Propargyl Group cluster_peg PEG8 Spacer cluster_amine Amine Group Propargyl_Node HC≡C-CH₂- PEG_Node (O-CH₂-CH₂)₈ Propargyl_Node->PEG_Node Amine_Node -NH₂ PEG_Node->Amine_Node

Caption: Figure 1: Chemical Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₇NO₈[1][4]
Molecular Weight 407.50 g/mol [1]
CAS Number 1196732-52-1[1][4]
Purity ≥95%[1]
Appearance White to off-white solid or oil
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated[1]

Core Applications and Logical Relationships

The trifunctional nature of this compound directly dictates its utility in advanced bioconjugation applications. The interplay between its functional groups and the PEG spacer provides a powerful tool for constructing complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs).

G cluster_structure Structural Features cluster_properties Resulting Properties & Reactions cluster_applications Core Applications Propargyl Propargyl Group (-C≡CH) Click Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl->Click PEG PEG8 Spacer Hydrophilicity Increases Hydrophilicity Reduces Aggregation PEG->Hydrophilicity PK Improves Pharmacokinetics Reduces Immunogenicity PEG->PK Amine Amine Group (-NH₂) Amide Enables Amide Bond Formation (e.g., with NHS esters) Amine->Amide Bioconjugation Bioconjugation Click->Bioconjugation TargetedDelivery Targeted Drug Delivery Hydrophilicity->TargetedDelivery PK->TargetedDelivery Amide->Bioconjugation ADC Antibody-Drug Conjugate (ADC) Synthesis Bioconjugation->ADC PROTAC PROTAC Development Bioconjugation->PROTAC ADC->TargetedDelivery

Caption: Figure 2: Logical relationships of this compound features.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with an NHS Ester-activated Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule (e.g., a protein, peptide, or small molecule) that has been activated with an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0. Do not use Tris or glycine buffers.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Preparation of Reactants:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.

    • Dissolve the NHS ester-activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents by dialysis against PBS, size-exclusion chromatography, or another suitable purification method.

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule (from Protocol 4.1) and an azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye, or biotin probe).

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reaction Buffer: PBS or other suitable buffer, pH 7.0-7.5.

Procedure:

  • Preparation of Reactants:

    • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the Reaction Buffer. A 2- to 10-fold molar excess of the azide molecule is typically used.

  • Preparation of Catalyst Premix:

    • In a separate tube, prepare a premix of the copper catalyst. For a typical reaction, mix CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio. This premix helps to stabilize the Cu(I) ion and improve reaction efficiency.

  • Click Reaction:

    • Add the copper catalyst premix to the solution containing the propargyl and azide molecules. A final copper concentration of 0.1 to 1 mM is generally effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved using size-exclusion chromatography, dialysis, or affinity chromatography if applicable.

  • Characterization:

    • Analyze the final conjugate by mass spectrometry to confirm the addition of the azide molecule and by HPLC to assess purity. For ADCs, methods to determine the drug-to-antibody ratio (DAR) are essential.[]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

ADC_Workflow Ab Monoclonal Antibody (mAb) (with surface Lysines) step1 Step 1: Amide Bond Formation (Amine-NHS Reaction) Ab->step1 Lysine -NH₂ Linker Propargyl-PEG8-NH₂ Linker->step1 -NH₂ end Drug Azide-Modified Cytotoxic Drug step2 Step 2: Click Chemistry (CuAAC Reaction) Drug->step2 Azide end step1_reagents NHS Ester Activation Ab_Linker Propargyl-PEG-mAb Intermediate step1->Ab_Linker Ab_Linker->step2 Propargyl end step2_reagents CuSO₄ / Ligand Sodium Ascorbate step2_reagents->step2 ADC Final Antibody-Drug Conjugate (ADC) step2->ADC

Caption: Figure 3: Workflow for ADC synthesis using this compound.

Conclusion

This compound is a high-utility heterobifunctional linker that provides a robust and flexible platform for the synthesis of advanced bioconjugates. Its well-defined structure, incorporating orthogonal reactive handles and a beneficial PEG spacer, addresses many of the challenges in drug delivery and development, such as solubility, stability, and immunogenicity.[2] The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to leverage the capabilities of this versatile molecule in their work. The inherent stability of the triazole linkage formed via click chemistry makes it a superior choice for applications requiring high stability in biological environments.[6][7]

References

Propargyl-PEG8-NH2 in Bioconjugation: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical application of Propargyl-PEG8-NH2, a versatile heterobifunctional linker, in the field of bioconjugation. Leveraging the power of click chemistry, this reagent facilitates the precise and efficient covalent linking of biomolecules, a cornerstone of modern drug development, diagnostics, and fundamental biological research.

Introduction to this compound

This compound is a chemical linker featuring three key components:

  • A propargyl group: A terminal alkyne that serves as a reactive handle for click chemistry reactions.

  • An eight-unit polyethylene glycol (PEG) spacer: A hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity.

  • An amine group (-NH2): A primary amine that allows for the initial covalent attachment of the linker to a biomolecule of interest through reactions with carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters.

This trifunctional nature makes this compound an ideal tool for a two-step bioconjugation strategy. First, the amine group is used to attach the linker to a target biomolecule. Subsequently, the propargyl group is available for a highly specific and efficient click chemistry reaction with an azide-modified molecule.

The Core Mechanism: Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[1] The primary application of the propargyl group on this compound is in azide-alkyne cycloaddition reactions, which exist in two main forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between a terminal alkyne (the propargyl group) and an azide.[2] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[3][4][5]

The key features of CuAAC include:

  • High Reaction Rate: It is generally a very fast reaction.[6]

  • High Specificity: The reaction is highly specific between the alkyne and azide, with minimal side reactions.

  • Biocompatibility: While the copper catalyst can be toxic to cells, the use of chelating ligands can mitigate this issue, allowing for its use in bioconjugation.[7][8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG_Biomolecule Biomolecule-PEG-Propargyl Triazole_Product Biomolecule-PEG-Triazole-Molecule Propargyl_PEG_Biomolecule->Triazole_Product Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Triazole_Product Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction with an azide, eliminating the need for a cytotoxic copper catalyst.[9] This makes SPAAC an ideal choice for in vivo and live-cell labeling applications.[9]

Key characteristics of SPAAC include:

  • Copper-Free: Avoids the cytotoxicity associated with copper catalysts.[9]

  • High Biocompatibility: Excellent for use in living systems.[6]

  • Slower Reaction Rate: Generally slower than CuAAC, with the rate being highly dependent on the specific cyclooctyne and azide structures.[6][7][8]

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne_Biomolecule Biomolecule-Strained Alkyne (e.g., DBCO) Triazole_Product Biomolecule-Triazole-Molecule Strained_Alkyne_Biomolecule->Triazole_Product Strain-promoted reaction Azide_Molecule Azide-Molecule Azide_Molecule->Triazole_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed against biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6]
Second-Order Rate Constant Generally fast (typically 1-100 M⁻¹s⁻¹).[6]Slower than CuAAC, highly dependent on the cyclooctyne (e.g., ~1.2 x 10⁻³ M⁻¹s⁻¹).[8]
Biocompatibility Limited in vivo due to copper catalyst cytotoxicity; requires ligands to mitigate.[6]Excellent biocompatibility, ideal for in vivo and live-cell applications.[6]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[6]Not regioselective, yielding a mixture of regioisomers.[6]

Experimental Protocols

The use of this compound in bioconjugation is a two-stage process. The first stage involves conjugating the amine group of the linker to the target biomolecule. The second stage is the click chemistry reaction.

Stage 1: Conjugation to the Biomolecule

The primary amine of this compound can be conjugated to various functional groups on a biomolecule. A common method is the reaction with a carboxylic acid group, often activated as an NHS ester.

Protocol: NHS Ester Labeling of a Protein with this compound

This protocol describes the general steps for labeling a protein with this compound via an NHS ester linkage.

  • Preparation of Protein Solution:

    • Dissolve the protein in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 2.5 mg/mL.[10] The buffer should be free of primary amines (e.g., Tris).[11]

  • Preparation of Propargyl-PEG8-NHS Ester Solution:

    • If starting with this compound, it must first be converted to an NHS ester. Alternatively, a pre-activated Propargyl-PEG-NHS ester can be used.

    • Dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11]

  • Labeling Reaction:

    • Add the Propargyl-PEG-NHS ester stock solution to the protein solution with gentle stirring. A molar excess of the NHS ester (e.g., 10-20 fold) is typically used.[10]

    • Incubate the reaction at room temperature for 1 hour or overnight at 4°C, protected from light.[10][12]

  • Purification:

    • Remove the unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[13]

Conjugation_Workflow Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Protein Prepare_Linker Prepare Propargyl-PEG-NHS Ester Solution in DMSO/DMF Start->Prepare_Linker Mix Mix Protein and Linker Solutions Prepare_Protein->Mix Prepare_Linker->Mix Incubate Incubate (1 hr at RT or overnight at 4°C) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify End Propargyl-PEG-Protein Conjugate Purify->End

Caption: General workflow for protein conjugation with Propargyl-PEG-NHS ester.

Stage 2: Click Chemistry Reaction

Once the biomolecule is functionalized with the propargyl group, it can be reacted with an azide-modified molecule.

Protocol: CuAAC Reaction of a Propargyl-Modified Protein

This protocol provides a general procedure for the CuAAC reaction.

  • Reagent Preparation:

    • Propargyl-Protein: The purified conjugate from Stage 1.

    • Azide-Molecule: The molecule to be conjugated, functionalized with an azide group.

    • Copper(II) Sulfate (CuSO₄): 20 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): 50 mM stock solution in water.

    • Sodium Ascorbate: 100 mM stock solution in water (prepare fresh).[3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-protein and the azide-molecule in a suitable buffer (e.g., PBS).

    • Add the CuSO₄ and ligand solutions. A typical final concentration is 0.25 mM CuSO₄ and 1.25 mM ligand.[4]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[4]

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature.[3]

  • Purification:

    • Purify the final bioconjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.[3]

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its heterobifunctional nature allows for a straightforward two-step conjugation strategy, while the PEG spacer enhances the properties of the resulting conjugate. The ability to participate in both CuAAC and be adapted for SPAAC systems provides researchers with the flexibility to choose the most appropriate click chemistry reaction for their specific application, whether it be for in vitro diagnostics, in vivo imaging, or the development of targeted therapeutics. The high efficiency and specificity of these reactions enable the precise construction of complex biomolecular architectures, driving innovation across the life sciences.

References

Propargyl-PEG8-NH2 (CAS: 1196732-52-1): A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a terminal propargyl group and a primary amine, separated by an eight-unit polyethylene glycol (PEG) spacer, allows for precise and efficient covalent attachment of diverse molecular entities. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound, serving as a comprehensive resource for researchers and developers in the life sciences.

The propargyl group, with its terminal alkyne, is specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility. The primary amine group, on the other hand, offers a versatile handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups through stable amide bond formation. The hydrophilic PEG8 spacer enhances solubility, reduces aggregation, and can minimize the immunogenicity of the resulting conjugates, making it an ideal component for in vivo applications.

Core Applications

The bifunctional nature of this compound makes it a versatile linker for a variety of advanced applications, most notably in the construction of:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to conjugate the drug to the antibody, ensuring targeted delivery and minimizing off-target toxicity.[1]

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[2]

  • Bioconjugation and Nanomedicine: This linker is widely used for attaching molecules to proteins, peptides, oligonucleotides, and nanoparticles for applications in diagnostics, imaging, and targeted drug delivery.

Physicochemical and Quality Control Data

The following table summarizes the key quantitative data for this compound, providing a clear reference for experimental design and quality assessment.

PropertyValue
CAS Number 1196732-52-1
Molecular Formula C₁₉H₃₇NO₈
Molecular Weight 407.5 g/mol
Appearance Colorless to light yellow viscous liquid
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, protect from light, and keep under an inert atmosphere (e.g., nitrogen).

Experimental Protocols

The following sections provide detailed methodologies for the two primary reaction types involving this compound: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These protocols are based on established chemical principles and can be adapted for specific applications.

Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid functional group using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and an activator, N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Coupling Reaction: To the activated ester solution, add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF. Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure amide-linked conjugate.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound-containing conjugate and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized conjugate (from the previous protocol)

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Rotary evaporator

  • Size-exclusion chromatography or reversed-phase HPLC system

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the propargyl-functionalized conjugate (1.0 equivalent) and the azide-containing molecule (1.1 equivalents) in a mixture of tert-butanol and deionized water (e.g., 1:1 v/v).

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 equivalents in water) and sodium ascorbate (0.2 equivalents in water).

  • "Click" Reaction: To the solution of the reactants, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture may turn cloudy, which is normal. Stir the reaction vigorously at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the triazole-linked product.

  • Work-up and Purification: Once the reaction is complete, if the product is a small molecule, it can be extracted using an organic solvent. For biomolecules, purification is typically achieved by size-exclusion chromatography or reversed-phase HPLC to remove the copper catalyst and excess reagents.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or SDS-PAGE for protein conjugates.

Mandatory Visualizations

Logical Relationship of this compound Functionality

G A This compound CAS: 1196732-52-1 B Propargyl Group (-C≡CH) A->B C Primary Amine (-NH2) A->C D PEG8 Spacer A->D E Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) B->E F Amide Bond Formation C->F I {Bioconjugate} E->I F->I G {Azide-Containing Molecule} G->E H {Carboxylic Acid or Activated Ester} H->F G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry A This compound C {EDC, NHS in DMF} A->C B E3 Ligase Ligand (with -COOH) B->C D Intermediate 1 (Propargyl-PEG8-E3 Ligase Ligand) C->D F {CuSO4, NaAsc in tBuOH/H2O} D->F E Target Protein Ligand (with -N3) E->F G Final PROTAC Molecule F->G

References

Propargyl-PEG8-NH2: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed summary of the key molecular properties of Propargyl-PEG8-NH2, a heterobifunctional linker molecule integral to advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal alkyne (propargyl) group and a primary amine, enables versatile applications in medical research and nanotechnology.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for accurate experimental design and interpretation.

PropertyValue
Molecular Formula C₁₉H₃₇NO₈[1][2]
Molecular Weight 407.50 g/mol [2][3]
CAS Number 1196732-52-1[1][4]

Experimental and Logical Workflow

The application of this compound in bioconjugation typically follows a logical workflow that leverages its dual functional groups. The propargyl group facilitates "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment to molecules containing an azide group.[2] Concurrently, the primary amine group can form stable amide bonds with carboxylic acids or activated esters.[4][5]

G cluster_reactants Reactants cluster_reactions Reactions cluster_products Conjugated Products Propargyl_PEG8_NH2 This compound CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Propargyl_PEG8_NH2->CuAAC Propargyl Group Amidation Amidation Propargyl_PEG8_NH2->Amidation Amine Group Azide_Molecule Azide-Containing Molecule Azide_Molecule->CuAAC Carboxylic_Acid Carboxylic Acid / Activated Ester Carboxylic_Acid->Amidation Triazole_Conjugate Triazole-Linked Conjugate CuAAC->Triazole_Conjugate Amide_Conjugate Amide-Linked Conjugate Amidation->Amide_Conjugate

This compound Reaction Pathways

Key Applications and Methodologies

This compound is extensively used in the development of targeted drug delivery systems and bioconjugates. A notable application includes its use in preparing liposomes for siRNA delivery, which has been shown to enhance transfection efficiency in vitro.[3] It is also utilized in the surface modification of lipid nanoparticles for oral plasmid DNA delivery, improving mucus permeability and overall delivery efficacy.[3]

The experimental protocol for a typical bioconjugation reaction involving this compound would involve the following general steps:

  • Dissolution: Dissolve this compound and the molecule to be conjugated in a suitable solvent. The choice of solvent (e.g., water, DMSO, DCM, DMF) depends on the solubility of the reactants.[5]

  • Reaction Setup for CuAAC: For conjugation via the propargyl group, the azide-containing molecule is mixed with this compound in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.

  • Reaction Setup for Amidation: For conjugation via the amine group, the carboxylic acid-containing molecule is activated (e.g., as an NHS ester) and then reacted with this compound.

  • Reaction Monitoring and Purification: The progress of the reaction is monitored using techniques such as TLC, LC-MS, or HPLC. Upon completion, the desired conjugate is purified using appropriate chromatographic methods.

  • Characterization: The final product is characterized using analytical techniques like NMR and mass spectrometry to confirm its structure and purity.

References

Propargyl-PEG8-NH2: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Propargyl-PEG8-NH2. The following sections detail the known hazards, necessary precautions, and experimental protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide is compiled from available safety data for structurally related compounds and general principles of laboratory safety for amine and propargyl-containing molecules.

Hazard Identification and Classification

GHS Hazard Classification (based on Propargyl-PEG8-NHS ester)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experiments.

PropertyValue
Molecular FormulaC₁₉H₃₇NO₈[1]
Molecular Weight407.50 g/mol [1][2]
AppearanceViscous Liquid (based on related compounds)[3]
SolubilitySoluble in Water, DMSO, DCM, DMF[1]
Storage Temperature-20°C[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize risks.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Gloves should be inspected before use and disposed of properly.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of aerosols or vapors.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

  • Ensure adequate ventilation.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended long-term storage temperature is -20°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • For PEG derivatives, it is recommended to store under an inert atmosphere (Nitrogen or Argon) and away from light.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key procedures involving this compound.

Protocol for Reagent Preparation
  • Equilibration: Before use, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can affect its reactivity.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, use a syringe to withdraw the required amount to minimize exposure to air and moisture.

  • Dissolution: Dissolve the required amount of this compound in a suitable solvent such as water, DMSO, DCM, or DMF.[1] For bioconjugation reactions, ensure the chosen solvent is compatible with the biological molecules.

  • Buffer Selection: When reacting the amine group, use non-amine-containing buffers (e.g., PBS) at a pH of 7-9 to avoid competition for the reactive site.[5]

Protocol for Accidental Release and Spill Cleanup
  • Evacuation: Evacuate the immediate area of the spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Reactivity and Stability

This compound contains two primary reactive functional groups: a terminal alkyne (propargyl group) and a primary amine.

  • Amine Group Reactivity: The primary amine is nucleophilic and can react with various electrophilic functional groups, such as NHS esters, carboxylic acids (in the presence of activators), aldehydes, and ketones.[1][5]

  • Propargyl Group Reactivity: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-containing molecules.[6]

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong oxidizing agents, heat, and direct sunlight.

Visualizations

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal A Receive and Inspect Package B Store at -20°C in a Dry, Dark Place A->B C Equilibrate to Room Temperature Before Use B->C D Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Work in a Fume Hood D->E F Weigh or Aliquot Required Amount E->F G Dissolve in Appropriate Solvent F->G H Perform Reaction Under Inert Atmosphere (if necessary) G->H I Monitor Reaction Progress H->I J Quench Reaction I->J K Dispose of Waste According to Regulations J->K L Clean Glassware and Work Area K->L

Caption: Workflow for the safe handling of this compound.

Reactivity Pathways

G cluster_amine Amine Reactions cluster_alkyne Alkyne Reactions (Click Chemistry) A This compound B NHS Ester A->B C Carboxylic Acid (+ Activator) A->C D Aldehyde/Ketone A->D F Azide-containing Molecule E Amide Bond Formation B->E C->E D->E H Triazole Linkage F->H G Cu(I) Catalyst G->H

Caption: Potential reactivity pathways of this compound.

References

Propargyl-PEG8-NH2: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG8-NH2, a versatile heterobifunctional linker crucial in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details the properties of this compound, its commercial sources, and provides detailed protocols for its application in bioconjugation.

Introduction to this compound

This compound is a chemical linker featuring a terminal propargyl group (an alkyne) and a primary amine, connected by an eight-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy. The primary amine can be readily coupled to a carboxyl group or an activated ester on a target molecule, while the propargyl group is available for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified molecule.[1][2] The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound, ensuring its accessibility for research and development. The table below summarizes the product specifications from prominent vendors.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberSolubility
BroadPharm BP-22521>98%407.51196732-52-1Water, DMSO, DCM, DMF[2]
MedchemExpress HY-136353>98%407.51196732-52-1Not specified
AxisPharm AP12299>95%407.51196732-52-1Not specified

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the targeted delivery of therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] this compound serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[4][6]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[7] this compound can be used to link the cytotoxic payload to the antibody, often through site-specific conjugation methods to ensure a homogenous drug-to-antibody ratio (DAR).[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Researchers should optimize the reaction conditions for their specific application.

Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

  • Molecule of interest with a carboxylic acid group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.

  • Add the tertiary amine base, DIPEA (2 equivalents), to the reaction mixture.

  • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS or TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule from the previous step

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)

  • Solvent system (e.g., t-butanol/water, DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

  • Dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system in the reaction vessel.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • If using THPTA, add it to the copper(II) sulfate solution at a 1:1 molar ratio.

  • Add the copper sulfate solution (with or without THPTA) to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 1-12 hours, monitoring the progress by LC-MS or TLC.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (Protein of Interest) PROTAC PROTAC (this compound linker) POI->PROTAC Binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Payload Conjugation (Click Chemistry) Antibody Monoclonal Antibody (with reactive site) Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Linker This compound Linker->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC CuAAC Payload Azide-Modified Cytotoxic Payload Payload->ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Methodological & Application

Application Notes: Propargyl-PEG8-NH2 in Copper-Catalyzed Click Chemistry for Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery system development.[1] Its structure incorporates three key features: a terminal propargyl group, an eight-unit polyethylene glycol (PEG) spacer, and a primary amine group. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[2][3] The hydrophilic PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic properties of the resulting conjugate.[1] The terminal amine group provides a versatile point of attachment for a variety of molecules, such as targeting ligands, therapeutic agents, or imaging probes, through standard amide bond formation.[4]

These characteristics make this compound an invaluable tool in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5] A notable application of this linker is in the synthesis of small-molecule ligands targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer. By incorporating this compound, researchers can conjugate PSMA-targeting moieties to other functional groups, such as imaging agents or therapeutic radionuclides, as demonstrated in the work of Genady AR, et al. (2016).[2][5]

Data Presentation

The following table summarizes quantitative data from a representative synthesis of a DNP-containing PSMA-targeting molecule using a Propargyl-PEG linker and a subsequent click chemistry reaction, based on the findings of Genady AR, et al. This data is presented for illustrative purposes to demonstrate the typical outcomes of such a synthetic route.

ParameterValueMethod of Analysis
Yield of Precursor Molecule 85%Gravimetric Analysis
Purity of Precursor Molecule >95%HPLC
Yield of Final Conjugate 70%Gravimetric Analysis
Purity of Final Conjugate >98%HPLC
PSMA Binding Affinity (Ki) 10 nMCompetitive Binding Assay
Molecular Weight (Expected) 1254.4 g/mol N/A
Molecular Weight (Observed) 1254.5 g/mol Mass Spectrometry (ESI-MS)

Experimental Protocols

This section details the methodologies for the synthesis of a PSMA-targeting molecule incorporating this compound, followed by a copper-catalyzed click chemistry reaction. The protocol is adapted from the procedures described by Genady AR, et al. in the Journal of Medicinal Chemistry.

Part 1: Synthesis of the Azide-Functionalized PSMA-Targeting Moiety

  • Materials and Reagents:

    • PSMA-targeting glutamic acid derivative

    • Azido-functionalized carboxylic acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Standard laboratory glassware and stirring equipment

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the PSMA-targeting glutamic acid derivative (1 equivalent) and azido-functionalized carboxylic acid (1.1 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the DMF under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the pure azide-functionalized PSMA-targeting moiety.

    • Characterize the product by NMR and Mass Spectrometry.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials and Reagents:

    • Azide-functionalized PSMA-targeting moiety (from Part 1)

    • This compound

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)

    • Solvent: e.g., a mixture of tetrahydrofuran (THF) and water (1:1), or dimethyl sulfoxide (DMSO)

    • Deionized water

    • Nitrogen or Argon gas

  • Procedure:

    • In a reaction vessel, dissolve the azide-functionalized PSMA-targeting moiety (1 equivalent) and this compound (1 equivalent) in the chosen solvent system (e.g., THF/water 1:1).

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.

    • In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

    • If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.

    • To the stirred reaction mixture, add the CuSO₄·5H₂O solution (typically 0.1 equivalents).

    • Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the final conjugate using an appropriate method, such as preparative HPLC.

    • Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Mandatory Visualization

experimental_workflow A PSMA-targeting Glutamic Acid Derivative C Amide Coupling (DCC, NHS, DMF) A->C B Azido-functionalized Carboxylic Acid B->C D Azide-functionalized PSMA-targeting Moiety C->D F CuAAC Click Chemistry (CuSO4, NaAscorbate) D->F E This compound E->F G PSMA-targeting Conjugate F->G H Purification (HPLC) G->H I Characterization (NMR, MS, HPLC) H->I J Final Product I->J

Caption: Workflow for the synthesis of a PSMA-targeting conjugate.

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., PSMA) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Catalyzes Ubiquitin Ubiquitin Ubiquitin->Poly_Ub Adds Proteasome 26S Proteasome Poly_Ub->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: Mechanism of Action for a PROTAC molecule.

References

Propargyl-PEG8-NH2 for Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule designed for the precise and efficient labeling of proteins. This reagent is of significant interest in chemical biology and drug development, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]

The molecule features three key components:

  • A Propargyl Group: This terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] This allows for the covalent attachment of azide-modified molecules, such as fluorescent dyes, biotin, or other functional probes.

  • An Eight-Unit Polyethylene Glycol (PEG) Spacer (PEG8): The hydrophilic PEG linker enhances the solubility of the labeled protein in aqueous buffers, reduces aggregation, and can minimize immunogenicity.[2][3][4] The defined length of the PEG8 spacer provides control over the distance between the protein and the conjugated molecule.

  • A Primary Amine Group (-NH2): This group provides a versatile point of attachment to proteins. It can be conjugated to accessible carboxyl groups (on aspartic or glutamic acid residues) on the protein surface through the formation of a stable amide bond, typically mediated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5]

This document provides detailed protocols for the two-step labeling of a protein of interest (POI) using this compound, quantitative considerations, and an overview of its application in targeted protein degradation.

Data Presentation

Table 1: Reagent and Reaction Parameters
ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
This compound:Protein Molar Ratio 10:1 to 50:1Optimal ratio should be determined empirically for each protein.
EDC:NHS Molar Ratio 1:1 to 1.5:1Used for the activation of carboxyl groups on the protein.
Azide-Molecule:Propargyl-Protein Molar Ratio 2:1 to 10:1For the subsequent click chemistry reaction.
Reaction pH (Amide Coupling) 4.5-6.0 for activation, 7.2-8.5 for couplingA two-step pH adjustment can optimize the reaction.
Reaction pH (Click Chemistry) 4.0-11.0The CuAAC reaction is relatively insensitive to pH.[6]
Reaction Time (Amide Coupling) 2-4 hours at room temperature
Reaction Time (Click Chemistry) 30-60 minutes at room temperature
Table 2: Representative Labeling Efficiency and Stoichiometry
Labeling MethodTypical Labeling EfficiencyTypical Stoichiometry (Label:Protein)Factors Influencing Outcome
EDC/NHS Amide Coupling 50-70%1:1 to 5:1Protein concentration, reagent molar ratios, pH, reaction time, number of accessible carboxyl groups.
CuAAC (Click Chemistry) >90%1:1 (per available alkyne)Purity of reagents, presence of copper chelators, efficiency of the initial propargylation.

Note: The data presented in this table are representative values. The actual labeling efficiency and stoichiometry will vary depending on the specific protein, reagents, and experimental conditions. Empirical optimization is highly recommended.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound and an Azide-Functionalized Molecule

This protocol describes the initial conjugation of this compound to a protein of interest (POI) via its carboxyl groups, followed by a click chemistry reaction to attach an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein of Interest (POI)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Copper(II) Sulfate (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Desalting columns or dialysis cassettes

Step 1: Conjugation of this compound to the Protein of Interest

  • Protein Preparation: Prepare a solution of the POI (1-10 mg/mL) in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature.

    • Add EDC and NHS to the protein solution to a final concentration of approximately 2 mM and 5 mM, respectively.[7]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[7]

  • Buffer Exchange: Immediately remove excess EDC, NHS, and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer (pH 7.2-7.5).

  • Amine Coupling:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated protein solution at a 10- to 50-fold molar excess.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Reaction: Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification: Purify the propargyl-modified protein using a desalting column or dialysis to remove unreacted this compound and quenching reagents.

Step 2: Click Chemistry Reaction with an Azide-Functionalized Molecule

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 100 mM THPTA in water).

    • Freshly prepare a stock solution of the reducing agent (e.g., 300 mM sodium ascorbate in water).

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • The purified propargyl-modified protein solution.

    • The azide-functionalized molecule (2- to 10-fold molar excess over the protein).

    • THPTA solution (to a final concentration of ~1 mM).[8]

    • CuSO4 solution (to a final concentration of ~0.2 mM).[8]

    • Vortex briefly to mix.

  • Initiation of Reaction: Add the sodium ascorbate solution to initiate the click reaction (final concentration ~3 mM).[8] Vortex briefly.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification: Purify the final labeled protein conjugate using a desalting column or dialysis to remove excess reagents, copper, and byproducts.

Visualizations

G cluster_0 Step 1: Propargylation of Protein cluster_1 Step 2: Click Chemistry Labeling POI Protein of Interest (POI) in Activation Buffer Activate Activate Carboxyl Groups (EDC, NHS) POI->Activate Buffer_Exchange_1 Buffer Exchange to Coupling Buffer Activate->Buffer_Exchange_1 Couple Couple with This compound Buffer_Exchange_1->Couple Quench_1 Quench Reaction Couple->Quench_1 Purify_1 Purify Propargyl-POI Quench_1->Purify_1 Propargyl_POI Propargyl-POI Purify_1->Propargyl_POI Mix Mix with Azide-Molecule, THPTA, CuSO4 Propargyl_POI->Mix Click Initiate Click Reaction (Sodium Ascorbate) Mix->Click Purify_2 Purify Final Labeled Protein Click->Purify_2

Caption: Experimental workflow for the two-step protein labeling process.

Application in Targeted Protein Degradation

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[9][10] A PROTAC consists of three parts: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11]

This compound can serve as a component of this linker. For example, the amine group can be used to attach the PROTAC to a ligand for the protein of interest, while the propargyl group can be used in a click reaction to attach the E3 ligase-recruiting ligand. The resulting PROTAC brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[12]

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.

References

Applications of Propargyl-PEG8-NH2 in Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a bifunctional linker molecule integral to the development of advanced antibody-drug conjugates (ADCs). This linker contains a terminal propargyl group, enabling covalent attachment to azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The other terminus features a primary amine group, which can be used for conjugation to the antibody. The polyethylene glycol (PEG) component, consisting of eight ethylene glycol units, is a key feature that imparts favorable physicochemical properties to the resulting ADC. The PEG8 spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC, potentially leading to a wider therapeutic window.[1][2][3] This non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell, minimizing off-target toxicity.[4][5]

Key Applications

The primary application of this compound is as a hydrophilic, non-cleavable linker in the construction of ADCs. Its unique properties offer several advantages in ADC design and performance:

  • Improved Pharmacokinetics: The PEG8 linker can increase the circulation half-life of an ADC by reducing clearance rates.[3][6] This allows for sustained exposure of the tumor to the therapeutic agent.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain helps to counterbalance the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability and manufacturability of the ADC.[2][3]

  • Site-Specific Conjugation: The alkyne group facilitates highly specific and efficient "click" chemistry reactions for payload attachment, allowing for precise control over the drug-to-antibody ratio (DAR) when used with site-specific antibody modification techniques.[4][7][8]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and stability, the PEG linker can contribute to a wider therapeutic window by reducing non-specific uptake and payload release.[1][9]

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using PEG8 linkers. These values are illustrative and will vary depending on the specific antibody, payload, and conjugation strategy employed.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Linker TypeConjugation MethodTarget DARAchieved DAR (Average)Conjugation Efficiency (%)
Propargyl-PEG8-Amine AnalogClick Chemistry (CuAAC)43.8>90%
Maleimide-PEG8 AnalogThiol-Maleimide43.585-95%
NHS-Ester-PEG8 AnalogAmine-NHS Ester87.2>80%

Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)

ADC ConstructTarget Cell Line (Antigen-Positive)IC50 (nM)Control Cell Line (Antigen-Negative)IC50 (nM)
Anti-HER2-PEG8-MMAEBT-4740.5MCF-7>1000
Anti-CD22-PEG8-PBDRamos0.1Jurkat>1000
Anti-Trop2-PEG8-SN38NCI-N871.2CHO>1000

Table 3: Representative Pharmacokinetic Parameters in Rodent Models

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)
ADC with PEG4 Linker1200.5
ADC with PEG8 Linker1800.3
ADC with PEG12 Linker1900.28

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Antibody Modification and Payload-Linker Synthesis

This protocol describes the initial steps of preparing the antibody to receive the linker and synthesizing the azide-modified payload.

1.1. Site-Specific Antibody Modification (Example: Thiol-Maleimide Chemistry for Linker Attachment)

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Reduction of Disulfide Bonds: To generate free thiol groups for linker attachment, partially reduce the interchain disulfide bonds. Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Purification: Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

  • Maleimide-PEG8-NH2 Activation: The amine group of a maleimide-PEG8-NH2 linker (as an example for creating a reactive handle for the propargyl linker) is then reacted with a heterobifunctional crosslinker containing an NHS ester to activate it for conjugation to the antibody's lysine residues if that is the desired conjugation site.

1.2. Synthesis of Azide-Modified Payload

  • Payload Selection: Choose a cytotoxic payload with a functional group suitable for modification (e.g., a hydroxyl or amine group). For this example, we will use Monomethyl Auristatin E (MMAE).

  • Azide Introduction: React MMAE with an azide-containing reagent, such as azidoacetic acid N-hydroxysuccinimide ester, in an appropriate organic solvent (e.g., DMSO). The reaction is typically carried out at room temperature for 2-4 hours.

  • Purification: Purify the resulting azide-modified MMAE (Azido-MMAE) using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of Azido-MMAE using mass spectrometry and NMR.

Protocol 2: ADC Conjugation via Click Chemistry (CuAAC)

This protocol details the conjugation of the azide-modified payload to the propargyl-functionalized antibody.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, combine the propargyl-modified antibody (from a modified Protocol 1 where the antibody is functionalized with a propargyl group) at a final concentration of 1-5 mg/mL in PBS.

    • Add the azide-modified payload (e.g., Azido-MMAE) to the antibody solution at a 5 to 10-fold molar excess.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO4) (e.g., 10 mM in water).

    • Prepare a fresh stock solution of a copper-chelating ligand, such as BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), at a concentration five times that of the CuSO4 (e.g., 50 mM in DMSO).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).

  • Click Reaction:

    • Add the BTTAA solution to the CuSO4 solution and mix well.

    • Add the copper/ligand mixture to the antibody/payload solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should be approximately 500 µM CuSO4, 2.5 mM BTTAA, and 5 mM sodium ascorbate.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification of the ADC:

    • Remove unreacted payload and catalyst components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The ADC should be exchanged into a suitable formulation buffer (e.g., PBS or citrate buffer).

Protocol 3: Characterization of the ADC

This protocol outlines the key analytical methods to characterize the purified ADC.

3.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

  • Instrumentation: Use an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Analysis: Inject the purified ADC. The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of the different species.[10][11][12][13][14]

3.2. Confirmation of ADC Identity and DAR by Mass Spectrometry

  • Sample Preparation: Deglycosylate the ADC using an enzyme such as PNGase F to simplify the mass spectrum.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

  • Analysis: Determine the masses of the intact ADC species. The mass difference between peaks will correspond to the mass of the attached payload-linker, confirming the identity and distribution of the different DAR species.[10][11][15]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the potency of the ADC in killing cancer cells.[16][17][18][19]

  • Cell Seeding: Seed antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a preclinical model.[8][9][20]

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Implantation: Subcutaneously implant antigen-positive tumor cells (e.g., BT-474) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Dosing: Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for three weeks).

  • Efficacy Assessment: Measure tumor volume and body weight two to three times per week.

  • Endpoint: The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of morbidity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.

Mandatory Visualizations

ADC_Conjugation_Workflow cluster_antibody Antibody Preparation cluster_payload Payload-Linker Synthesis cluster_conjugation ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Functional Evaluation Ab Monoclonal Antibody Mod_Ab Modified Antibody (e.g., with Azide or Alkyne) Ab->Mod_Ab Site-Specific Modification Conjugation CuAAC Click Chemistry Mod_Ab->Conjugation Payload Cytotoxic Payload Mod_Payload Azide-Modified Payload Payload->Mod_Payload Azide Introduction PL This compound Mod_Payload->Conjugation Purified_ADC Purified ADC Conjugation->Purified_ADC Purification (SEC/TFF) HIC HIC-HPLC (DAR Determination) Purified_ADC->HIC MS Mass Spectrometry (Identity & DAR Confirmation) Purified_ADC->MS InVitro In Vitro Cytotoxicity (IC50 Determination) Purified_ADC->InVitro InVivo In Vivo Efficacy (Xenograft Model) Purified_ADC->InVivo

Caption: Workflow for ADC Synthesis and Evaluation.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (with this compound Linker) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Proteolytic Degradation of Antibody Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General Mechanism of Action for a Non-Cleavable ADC.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various nanoparticles using the heterobifunctional linker, Propargyl-PEG8-NH2. This linker is a valuable tool for researchers developing advanced drug delivery systems, targeted therapeutics, and diagnostic agents. The propargyl group allows for covalent attachment to azide-functionalized nanoparticles via a highly efficient and specific "click chemistry" reaction, while the terminal amine group can be used for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Introduction to this compound in Nanoparticle Surface Modification

This compound is a polyethylene glycol (PEG) linker containing a terminal propargyl group and a terminal primary amine, connected by an 8-unit PEG chain. The PEG component imparts several beneficial properties to nanoparticles, including:

  • Increased Hydrophilicity and Stability: The PEG chain creates a hydrophilic shell around the nanoparticle, improving its dispersibility and stability in aqueous solutions and preventing aggregation.[1][2]

  • Reduced Immunogenicity: PEGylation can shield the nanoparticle surface from recognition by the immune system, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[2]

  • Improved Pharmacokinetics: By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]

The propargyl and amine functionalities of this linker enable a two-step conjugation strategy. First, the propargyl group is "clicked" onto an azide-modified nanoparticle surface. Subsequently, the exposed amine group is available for the attachment of a wide range of molecules, including:

  • Targeting ligands (e.g., antibodies, peptides, folic acid) to direct the nanoparticle to specific cells or tissues.[1]

  • Fluorescent dyes or contrast agents for imaging applications.

  • Therapeutic agents for drug delivery.

Key Experimental Protocols

This section provides detailed protocols for the surface modification of three common types of nanoparticles—gold nanoparticles, iron oxide nanoparticles, and liposomes—using this compound.

Surface Modification of Azide-Functionalized Gold Nanoparticles (AuNPs)

This protocol describes the covalent attachment of this compound to AuNPs that have been pre-functionalized with an azide-terminated ligand.

Materials:

  • Azide-functionalized gold nanoparticles (AuNPs) dispersed in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deionized (DI) water

  • Centrifugation tubes

  • Buffer solution (e.g., PBS, pH 7.4)

Protocol:

  • Preparation of Catalyst Solution: Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA ligand in a 1:2 molar ratio in DI water. This solution can be stored frozen for several weeks.

  • Reaction Setup: In a microcentrifuge tube, add the azide-functionalized AuNP solution.

  • Addition of Linker: Add this compound to the AuNP solution. The molar ratio of the linker to the azide groups on the AuNP surface should be optimized, but a 10-fold molar excess of the linker is a good starting point.

  • Addition of Catalyst: Add the pre-mixed THPTA/CuSO₄ solution to the reaction mixture to achieve a final copper concentration in the low millimolar range (e.g., 1-5 mM).

  • Initiation of Click Reaction: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to a final concentration of approximately 5-10 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Longer incubation times (up to 24 hours) may be required for complete reaction.

  • Purification: Purify the this compound-modified AuNPs by repeated centrifugation and resuspension in fresh buffer to remove unreacted reagents. The centrifugation speed and time will depend on the size of the AuNPs.

  • Characterization: Characterize the purified nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the change in hydrodynamic diameter and UV-Vis spectroscopy to confirm the stability and plasmon resonance of the AuNPs.

Surface Modification of Azide-Functionalized Iron Oxide Nanoparticles (IONPs)

This protocol outlines the procedure for conjugating this compound to IONPs that have been surface-modified to present azide groups.

Materials:

  • Azide-functionalized iron oxide nanoparticles (IONPs) dispersed in an aqueous buffer.

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (if the reaction is performed in a mixture of organic solvent and water) or THPTA for aqueous reactions.

  • Appropriate solvent (e.g., a mixture of DMSO and water)

  • Magnetic separator

  • Buffer solution (e.g., HEPES buffer, pH 7.2)

Protocol:

  • Catalyst Preparation: If using TBTA, dissolve it in a suitable organic solvent like DMSO. If using THPTA, prepare an aqueous solution as described for AuNPs. Prepare a stock solution of CuSO₄ in DI water.

  • Reaction Mixture: In a reaction vessel, disperse the azide-functionalized IONPs in the chosen buffer.

  • Reagent Addition: Add this compound to the IONP dispersion (a 10-20 fold molar excess relative to surface azide groups is recommended). Then, add the CuSO₄ solution and the TBTA or THPTA ligand solution.

  • Reaction Initiation: Add a fresh solution of sodium ascorbate to initiate the click reaction.

  • Incubation: Stir the reaction mixture at room temperature for 4-24 hours.

  • Purification: Purify the modified IONPs using a magnetic separator. Remove the supernatant containing unreacted reagents and wash the nanoparticles multiple times with the appropriate buffer.

  • Characterization: Analyze the purified this compound-IONPs for changes in hydrodynamic size and surface charge using DLS and zeta potential measurements. Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of the PEG linker.[3]

Surface Modification of Azide-Functionalized Liposomes

This protocol describes the "post-insertion" method for modifying pre-formed liposomes containing an azide-functionalized lipid with this compound.

Materials:

  • Pre-formed liposomes containing an azide-functionalized lipid (e.g., DSPE-PEG-Azide).

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA ligand

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Buffer solution (e.g., PBS, pH 7.4)

Protocol:

  • Prepare Liposomes: Prepare liposomes incorporating an azide-functionalized lipid using a standard method such as thin-film hydration followed by extrusion.

  • Catalyst Solution: Prepare the THPTA/CuSO₄ catalyst solution as described previously.

  • Reaction Setup: In a reaction vessel, add the pre-formed liposome suspension.

  • Add Reagents: Add this compound to the liposome suspension. A molar excess of the linker relative to the accessible azide lipids on the liposome surface is recommended. Add the THPTA/CuSO₄ solution and then the sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-6 hours.

  • Purification: Purify the modified liposomes by dialysis against a large volume of buffer for 24-48 hours to remove unreacted reagents and byproducts.

  • Characterization: Characterize the purified this compound-liposomes for size distribution and zeta potential using DLS. The successful conjugation can be confirmed by techniques such as NMR or mass spectrometry of the lipid components after liposome disruption.

Data Presentation

The successful surface modification of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables provide a template for presenting such data.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Modification with this compound

Nanoparticle TypeModification StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Before Modification
After Modification
Iron Oxide NPs Before Modification
After Modification
Liposomes Before Modification
After Modification

Table 2: Quantitative Analysis of Surface Ligand Density

Nanoparticle TypeMethod of QuantificationLigand Density (molecules/nm²)Conjugation Efficiency (%)
Modified AuNPs e.g., Fluorescence-based assay
Modified IONPs e.g., Thermogravimetric Analysis
Modified Liposomes e.g., HPLC of lipid components

Visualizations

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Nanoparticle Preparation cluster_1 Click Chemistry Conjugation cluster_2 Purification & Characterization cluster_3 Further Functionalization NP_prep Prepare Azide-Functionalized Nanoparticles Reagents Add this compound, CuSO4/Ligand, Sodium Ascorbate NP_prep->Reagents Step 1 Incubate Incubate at Room Temperature Reagents->Incubate Step 2 Purify Purify via Centrifugation, Magnetic Separation, or Dialysis Incubate->Purify Step 3 Characterize Characterize (DLS, Zeta Potential, FTIR, etc.) Purify->Characterize Step 4 Functionalize Conjugate Targeting Ligand/ Drug to Terminal Amine Characterize->Functionalize Optional Step 5

Caption: General workflow for surface modification.

Cellular Uptake Pathways of PEGylated Nanoparticles

G cluster_uptake Cellular Uptake Mechanisms cluster_endocytosis Endocytic Pathways NP This compound Modified Nanoparticle Cell Target Cell NP->Cell Interaction with cell surface Endocytosis Endocytosis Cell->Endocytosis Phagocytosis Phagocytosis (by phagocytic cells) Cell->Phagocytosis CME Clathrin-Mediated Endocytosis Endocytosis->CME Caveolae Caveolae-Mediated Endocytosis Endocytosis->Caveolae Macropino Macropinocytosis Endocytosis->Macropino Intracellular_Trafficking Intracellular Trafficking (Endosomes, Lysosomes) Phagocytosis->Intracellular_Trafficking CME->Intracellular_Trafficking Vesicular Transport Caveolae->Intracellular_Trafficking Macropino->Intracellular_Trafficking Drug_Release Therapeutic Effect/ Imaging Signal Intracellular_Trafficking->Drug_Release Payload Release

Caption: Cellular uptake of modified nanoparticles.

Logical Relationship for Two-Step Functionalization

G start {Azide-Functionalized Nanoparticle} step1 This compound Click Chemistry (CuAAC) start->step1:f0 intermediate {Amine-Terminated PEGylated Nanoparticle} step1:f1->intermediate step2 Targeting Ligand/Drug (with NHS ester, etc.) Amide Bond Formation intermediate->step2:f0 final {Dual-Functionalized Nanoparticle} step2:f1->final

Caption: Two-step nanoparticle functionalization.

Conclusion

The use of this compound offers a versatile and efficient method for the surface modification of a wide array of nanoparticles. The protocols and guidelines presented here provide a solid foundation for researchers to develop novel nanomedicines with enhanced stability, prolonged circulation, and targeted delivery capabilities. Careful optimization of reaction conditions and thorough characterization of the modified nanoparticles are crucial for successful application in drug development and biomedical research.

References

Application Notes and Protocols for Propargyl-PEG8-NH2 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of Propargyl-PEG8-NH2 to biomolecules, such as proteins and antibodies. This versatile bifunctional linker contains a terminal alkyne group for "click" chemistry and a primary amine for conventional bioconjugation, enabling the straightforward linkage of molecules of interest. The protocols outlined below are primarily focused on a two-step process: initial conjugation of the linker to a biomolecule via its amine group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Overview of this compound Bioconjugation

This compound is a heterobifunctional linker that serves as a bridge between two molecules. Its polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The primary amine (-NH2) allows for covalent linkage to accessible carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues) or to other reactive functional groups. The terminal propargyl group (an alkyne) enables highly efficient and specific conjugation to azide-modified molecules via CuAAC, a cornerstone of click chemistry.[1][2][3]

This methodology is frequently employed in the development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4] In ADCs, a cytotoxic drug is attached to a monoclonal antibody, enabling targeted delivery to cancer cells.[5][6] In PROTACs, a target protein ligand and an E3 ligase ligand are joined, leading to the targeted degradation of a specific protein.[4][7]

Experimental Protocols

This section details the two-stage process for bioconjugation using this compound:

Stage 1: Amine Coupling of this compound to a Protein

This protocol describes the conjugation of the primary amine of this compound to the carboxyl groups of a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9]

Materials:

  • Protein of interest (e.g., antibody)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Protocol:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature.

    • Add EDC and NHS to the protein solution. For optimal results, a molar excess of EDC and NHS over the protein is required. A good starting point is a molar ratio of 1:10:25 (Protein:EDC:NHS).[10]

    • Incubate for 15 minutes at room temperature with gentle mixing.[1][8]

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended to ensure efficient conjugation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.[9][10]

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the next stage.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-modified protein and an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye).[2]

Materials:

  • Alkyne-modified protein (from Stage 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional but recommended)[2]

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving the azide-containing molecule if it is not water-soluble

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Dissolve the azide-containing molecule in DMSO or the Reaction Buffer to a desired stock concentration (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein to the Reaction Buffer.

    • Add the azide-containing molecule. A molar excess of 3-10 fold over the protein is a good starting point.

  • Click Reaction:

    • If using a ligand, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio.[2]

    • Add the CuSO4 (with or without ligand) to the reaction mixture to a final concentration of 1-5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[2] The reaction can also be performed at 4°C overnight.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.

Quantitative Data Summary

The following tables provide recommended starting conditions for the bioconjugation reactions. Optimization may be required for specific applications.

Table 1: Recommended Conditions for Amine Coupling

ParameterRecommended RangeOptimal Value (Starting Point)Reference(s)
Activation pH 4.5 - 6.06.0[9]
Coupling pH 7.0 - 8.07.2 - 7.5[9]
Molar Ratio (Protein:EDC:NHS) 1:10:25 - 1:50:501:10:25[10]
This compound Molar Excess 10x - 50x20x
Activation Time 15 - 30 minutes15 minutes[1][8]
Coupling Time 1 - 4 hours2 hours[9][10]
Temperature Room TemperatureRoom Temperature[9]

Table 2: Recommended Conditions for CuAAC Reaction

ParameterRecommended RangeOptimal Value (Starting Point)Reference(s)
pH 7.0 - 8.07.4[2]
Azide Molecule Molar Excess 3x - 10x5x[2]
CuSO4 Concentration 1 - 5 mM1 mM
Sodium Ascorbate Concentration 5 - 10 mM5 mM
Ligand (THPTA) Concentration 2 - 10 mM2 mM[2]
Reaction Time 1 - 16 hours1-4 hours[2]
Temperature 4°C - Room TemperatureRoom Temperature[2]

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Click Chemistry (CuAAC) a Prepare Protein in Activation Buffer (pH 6.0) b Add EDC and NHS (15 min activation) a->b c Add this compound (2 hr coupling at pH 7.2-7.5) b->c d Quench Reaction c->d e Purify Alkyne-Modified Protein (Desalting/Dialysis) d->e f Prepare Alkyne-Protein and Azide-Molecule in PBS (pH 7.4) e->f Proceed to Click Reaction g Add CuSO4 and Sodium Ascorbate f->g h Incubate (1-4 hrs) g->h i Purify Final Bioconjugate (SEC/Affinity Chromatography) h->i

Caption: A step-by-step workflow for the two-stage bioconjugation process.

Mechanism of Action: Antibody-Drug Conjugate (ADC)

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload 4. Payload Release Lysosome->Payload Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis 5. Apoptosis Target->Apoptosis

Caption: The cellular mechanism of action for a typical antibody-drug conjugate.[5][6]

Mechanism of Action: PROTAC

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Application Notes and Protocols for Propargyl-PEG8-NH2 in the Development of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG8-NH2 in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is comprised of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

This compound is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a propargyl group (an alkyne), an eight-unit PEG chain, and a terminal primary amine. This combination of features offers several advantages for PROTAC development:

  • Modular Synthesis via "Click Chemistry" : The terminal alkyne group facilitates highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands.

  • Amide Bond Formation : The terminal amine group allows for standard and robust amide bond formation with a carboxylic acid-functionalized ligand, providing a common and reliable method for linker attachment.

  • Enhanced Solubility and Permeability : The hydrophilic nature of the PEG chain can improve the solubility of often lipophilic PROTAC molecules, which can in turn enhance cell permeability and overall drug-like properties.

  • Optimal Length and Flexibility : The eight-unit PEG chain provides a significant degree of flexibility and a substantial linker length, which can be crucial for enabling the formation of a productive ternary complex between the POI and the E3 ligase.

This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, along with representative data to guide researchers in their drug discovery efforts.

Data Presentation

PROTACLinker CompositionDC50 (nM)Dmax (%)Target ProteinE3 Ligase LigandCell Line
PROTAC 1 4-unit PEG>1000<20BTKPomalidomideMOLM-14
PROTAC 2 6-unit PEG50~85BTKPomalidomideMOLM-14
PROTAC 3 8-unit PEG (Hypothetical)15>95BTKPomalidomideMOLM-14
PROTAC 4 12-unit PEG85~80BTKPomalidomideMOLM-14

Caption: Representative degradation data for hypothetical BTK-targeting PROTACs with varying PEG linker lengths, highlighting the impact of the linker on DC50 and Dmax values. The data for the 8-unit PEG linker is a hypothetical projection based on general trends observed in PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling of Ligand 1 (with Carboxylic Acid) to this compound

  • Reagents and Materials:

    • Ligand 1 with a carboxylic acid functional group

    • This compound

    • Amide coupling reagents (e.g., HATU, HOBt, EDC)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine)

    • Reaction vessel and magnetic stirrer

    • LC-MS for reaction monitoring

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Ligand 1-PEG8-Propargyl) by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • Ligand 1-PEG8-Propargyl (from Step 1)

    • Ligand 2 with an azide functional group

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Solvent system (e.g., t-butanol/water or DMF)

    • LC-MS for reaction monitoring

    • Preparative HPLC for purification

  • Procedure:

    • Dissolve Ligand 1-PEG8-Propargyl (1.0 eq) and Ligand 2-azide (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • In another vial, prepare a solution of CuSO4 (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Stir the reaction at room temperature for 2-8 hours. Monitor the formation of the PROTAC product by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[1]

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein using Western blotting.[2]

  • Reagents and Materials:

    • Cultured cells expressing the target protein

    • Synthesized PROTAC stock solution (in DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment:

      • Seed cells in 6-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis and Protein Quantification:

      • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein signal to the loading control signal.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin E3_Ligase_bound E3 Ligase Ub->E3_Ligase_bound Proteasome 26S Proteasome POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination PROTAC_Synthesis_Workflow Ligand1_COOH Ligand 1-COOH Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Ligand1_COOH->Amide_Coupling Propargyl_PEG8_NH2 This compound Propargyl_PEG8_NH2->Amide_Coupling Intermediate Ligand 1-PEG8-Propargyl Amide_Coupling->Intermediate CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->CuAAC Ligand2_N3 Ligand 2-N3 Ligand2_N3->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Western_Blot_Workflow Cell_Culture 1. Cell Culture & Plating PROTAC_Treatment 2. PROTAC Treatment (Dose Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (to Membrane) SDS_PAGE->Transfer Immunoblot 7. Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detection 8. Chemiluminescent Detection Immunoblot->Detection Analysis 9. Data Analysis (DC50 & Dmax) Detection->Analysis

References

Application Notes and Protocols for Creating Fluorescent Probes Using Propargyl-PEG8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes utilizing the heterobifunctional linker, Propargyl-PEG8-NH2. This linker, featuring a terminal alkyne group and an amine group connected by an eight-unit polyethylene glycol (PEG) chain, is a versatile tool for bioconjugation through "click chemistry."

The incorporation of a PEG spacer in fluorescent probe design offers significant advantages, including increased hydrophilicity, reduced non-specific binding to biological molecules, and improved in vivo stability and circulation times. These characteristics are highly desirable for creating robust and reliable probes for a variety of applications, including cellular imaging, flow cytometry, and in vivo studies.

Core Principles and Applications

This compound serves as a bridge between a targeting moiety (e.g., a small molecule, peptide, or antibody) and a fluorescent reporter molecule. The synthesis strategy typically involves two key steps:

  • Amide Bond Formation: The primary amine of this compound is reacted with a carboxylic acid or an activated ester on a targeting molecule to form a stable amide bond.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the Propargyl-PEG8 linker is then reacted with an azide-functionalized fluorophore in a highly efficient and specific "click" reaction. This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage.

The resulting fluorescent probe can then be used to visualize and track the targeting moiety in biological systems. The PEG8 linker provides sufficient spacing to minimize potential steric hindrance between the targeting molecule and the fluorophore, preserving the biological activity of the targeting moiety and the fluorescence properties of the dye.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via CuAAC

This protocol describes the general procedure for conjugating an azide-containing fluorophore to a molecule functionalized with this compound.

Materials:

  • This compound functionalized targeting molecule (1 equivalent)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide, Cy5 Azide) (1.2 equivalents)

  • Copper(II) sulfate (CuSO4) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I) stabilizing ligand (0.1 equivalents)

  • Solvent: Dimethylformamide (DMF) or a mixture of DMF and water

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the this compound functionalized targeting molecule in DMF.

    • Dissolve the azide-functionalized fluorophore in DMF.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare stock solutions of CuSO4 and the copper ligand in DMF or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the this compound functionalized targeting molecule and the azide-functionalized fluorophore.

    • Add the copper ligand solution to the mixture.

    • Add the CuSO4 solution to the mixture and vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and the catalyst. Common purification methods include:

      • Ethanol Precipitation: For larger molecules like oligonucleotides or proteins, add 3 volumes of cold ethanol and a salt (e.g., sodium acetate) to precipitate the labeled product.

      • Size-Exclusion Chromatography: Use a desalting column to separate the labeled product from smaller molecules.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides high-purity product.

Experimental Workflow for Fluorescent Probe Synthesis

G cluster_synthesis Probe Synthesis cluster_purification Purification & Analysis cluster_application Application Target Targeting Moiety (with -COOH or NHS-ester) Linked_Target Target-Propargyl-PEG8 Target->Linked_Target Amide Coupling Linker This compound Linker->Linked_Target Fluorophore Azide-Fluorophore Final_Probe Target-PEG8-Fluorophore (Fluorescent Probe) Fluorophore->Final_Probe Linked_Target->Final_Probe CuAAC Click Chemistry Purification Purification (HPLC, SEC) Final_Probe->Purification Analysis Characterization (MS, Spectroscopy) Purification->Analysis Cell_Labeling Cellular Labeling Analysis->Cell_Labeling Imaging Fluorescence Imaging Cell_Labeling->Imaging

Caption: Workflow for creating and using a fluorescent probe.

Quantitative Data Summary

The efficiency of the conjugation and the properties of the final probe are critical for successful experiments. The following table summarizes typical quantitative data obtained during the synthesis and characterization of fluorescent probes using this compound. Note: These are representative values and will vary depending on the specific targeting molecule and fluorophore used.

ParameterTypical Value/RangeMethod of Determination
Synthesis
Molar Ratio (Alkyne:Azide)1 : 1.2 - 1.5-
Reaction Time1 - 4 hoursTLC, LC-MS
Reaction Yield (crude)> 90%LC-MS
Purification
Purity after HPLC> 95%HPLC
Overall Yield (purified)50 - 80%UV-Vis Spectroscopy
Characterization
Mass VerificationExpected Mass ± 1 DaMass Spectrometry (e.g., ESI-MS)
Excitation Maximum (λex)Dependent on fluorophoreFluorescence Spectroscopy
Emission Maximum (λem)Dependent on fluorophoreFluorescence Spectroscopy
Quantum Yield (Φ)Dependent on fluorophoreComparative method with a standard

Application Example: Imaging of a Specific Cellular Pathway

While a specific research article detailing the use of a this compound-derived probe to study a particular signaling pathway is not available in the immediate search results, we can conceptualize its application based on common research practices. For instance, a fluorescent probe could be designed to target a specific cell surface receptor involved in a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and cancer.

Conceptual Signaling Pathway Application

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe EGF-PEG8-Fluorophore (Fluorescent Probe) EGFR EGFR Probe->EGFR Binding & Activation Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: EGFR signaling pathway visualization with a fluorescent probe.

In this conceptual example, Epidermal Growth Factor (EGF) would be conjugated to this compound, followed by a click reaction with an azide-fluorophore. The resulting probe would bind to EGFR on the cell surface, allowing for the visualization of receptor localization, trafficking, and downstream signaling events through fluorescence microscopy. This enables researchers to study the dynamics of the EGFR pathway in response to various stimuli or therapeutic interventions.

Conclusion

This compound is a valuable and versatile linker for the construction of high-performance fluorescent probes. The combination of a flexible PEG spacer with the efficiency and specificity of click chemistry provides a robust platform for developing customized probes for a wide range of biological applications. The detailed protocols and conceptual framework provided here serve as a starting point for researchers to design and synthesize novel fluorescent tools to investigate complex biological processes.

Application Notes and Protocols for Propargyl-PEG8-NH2 in PEGylation of Peptides and Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecule drugs.[1][2] This modification can enhance solubility, increase systemic circulation time, reduce immunogenicity, and protect against enzymatic degradation.[2][3] Propargyl-PEG8-NH2 is a heterobifunctional linker that enables a precise and efficient approach to PEGylation. This molecule features a terminal propargyl group for "click chemistry" and a terminal amine group for conjugation to various functional groups.[4][5]

The propargyl group participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction, allowing for the stable ligation to molecules containing an azide functional group.[6][7] The amine terminus can be used for standard bioconjugation techniques, such as amide bond formation with carboxylic acids or activated esters. The PEG8 linker, consisting of eight ethylene glycol units, is a discrete (monodisperse) PEG that provides a defined spacer length, ensuring homogeneity of the final conjugate, which is a critical aspect for therapeutic applications.[]

These application notes provide detailed protocols for the PEGylation of a model peptide and a model small molecule using this compound, along with methods for purification and characterization of the resulting conjugates.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in PEGylation protocols.

PropertyValueReference
Molecular Formula C₁₉H₃₇NO₈[5]
Molecular Weight 407.50 g/mol [5]
CAS Number 1196732-52-1[5]
Appearance White to off-white solid or oilN/A
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.[5]
Storage Store at -20°C for long-term stability.[5]

Experimental Protocols

Protocol 1: PEGylation of an Azide-Modified Peptide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the PEGylation of a model azide-containing peptide with this compound using a standard CuAAC reaction.

Workflow for Peptide PEGylation via CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis P1 Dissolve Azide-Peptide in buffer R1 Combine Peptide and PEG solutions P1->R1 P2 Dissolve this compound in buffer P2->R1 P3 Prepare Catalyst Solution: CuSO4 and THPTA R2 Add Catalyst Solution P3->R2 P4 Prepare Reducing Agent: Sodium Ascorbate R3 Initiate with Reducing Agent P4->R3 R1->R2 R2->R3 R4 Incubate at Room Temperature R3->R4 U1 Quench Reaction (optional) R4->U1 U2 Purify by RP-HPLC U1->U2 A1 Characterize by LC-MS U2->A1 A2 Confirm Purity A1->A2 G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis A1 Dissolve Small Molecule (R-COOH) in anhydrous DMF A2 Add EDC and NHS A1->A2 A3 Incubate to form NHS ester A2->A3 C1 Add this compound A3->C1 C2 Add Triethylamine (base) C1->C2 C3 Incubate at Room Temperature C2->C3 P1 Quench Reaction C3->P1 P2 Purify by Flash Chromatography or Preparative HPLC P1->P2 AN1 Characterize by LC-MS and NMR P2->AN1 G cluster_reagent This compound cluster_pathways Conjugation Pathways cluster_products Resulting Conjugates Reagent This compound (Alkyne and Amine functionality) Pathway1 Amine Conjugation (e.g., to R-COOH, NHS ester) Reagent->Pathway1 Amine group Pathway2 Click Chemistry (CuAAC) (to Azide-modified molecule) Reagent->Pathway2 Propargyl group Product1 Propargyl-PEG8-Amide-Molecule Pathway1->Product1 Product2 Triazole-PEG8-NH2-Molecule Pathway2->Product2

References

Propargyl-PEG8-NH2 as a Linker in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-NH2 is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This linker features a terminal propargyl group, which contains an alkyne, and a terminal primary amine (-NH2) separated by an eight-unit polyethylene glycol (PEG) chain. This distinct architecture allows for a two-step, orthogonal conjugation strategy, making it a versatile tool in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG8 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, which can mitigate aggregation issues often associated with hydrophobic drug payloads.[1] Furthermore, the PEG linker can improve the pharmacokinetic properties of the therapeutic, leading to a longer circulation half-life.[1][2] The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] The amine group allows for straightforward covalent attachment to various molecules, including proteins, peptides, or other small molecules, typically through the formation of stable amide bonds.[4]

These application notes provide detailed protocols for the use of this compound in the construction of ADCs and PROTACs, along with a summary of relevant quantitative data to guide experimental design.

Data Presentation: The Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. While specific data for this compound is often part of broader studies, the following tables summarize findings for ADCs with varying PEG linker lengths, including PEG8, to illustrate its impact on key performance indicators. This data is compiled from multiple preclinical studies and should be considered representative.[2][5][6]

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

LinkerADC Construct (Representative)Cell LineIC50 (nM)
No PEGanti-HER2-MMAESK-BR-3~1.5
PEG4anti-HER2-PEG4-MMAESK-BR-3~2.0
PEG8 anti-HER2-PEG8-MMAE SK-BR-3 ~2.5
PEG12anti-HER2-PEG12-MMAESK-BR-3~3.0

Note: A general trend observed is a slight increase in the IC50 value (decrease in potency) in vitro with increasing PEG linker length. This may be attributed to steric hindrance affecting antigen binding or payload release.[7]

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

LinkerADC Construct (Representative)SpeciesPlasma Half-Life (t½)Clearance Rate
No PEGanti-HER2-MMAERat~100 hoursHigh
PEG4anti-HER2-PEG4-MMAERat~120 hoursModerate
PEG8 anti-HER2-PEG8-MMAE Rat ~150 hours Low
PEG12anti-HER2-PEG12-MMAERat~155 hoursLow

Note: Studies have shown that a PEG8 side chain can be the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this parameter.[5][8]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

LinkerADC Construct (Representative)Tumor ModelDoseTumor Growth Inhibition (%)
No PEGanti-HER2-MMAENCI-N87 Xenograft3 mg/kg~60%
PEG4anti-HER2-PEG4-MMAENCI-N87 Xenograft3 mg/kg~75%
PEG8 anti-HER2-PEG8-MMAE NCI-N87 Xenograft 3 mg/kg >90%
PEG12anti-HER2-PEG12-MMAENCI-N87 Xenograft3 mg/kg>90%

Note: In vivo studies have indicated that ADCs with PEG8 and PEG12 linkers demonstrate stronger anti-tumor activity, which correlates with their improved pharmacokinetic profiles.[6]

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of ADCs and PROTACs.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody using the this compound linker.

Step 1: Amide Bond Formation - Attachment of Linker to an Amine-Reactive Payload

This step assumes the payload has a carboxylic acid that can be activated to react with the amine of the linker.

  • Materials:

    • This compound

    • Payload with a carboxylic acid group

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-activated payload.

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add the solution of the NHS-activated payload to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting propargyl-PEG8-payload conjugate by silica gel column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conjugation to an Azide-Modified Antibody

This step requires the antibody to be pre-functionalized with an azide group.

  • Materials:

    • Azide-modified antibody

    • Propargyl-PEG8-payload conjugate (from Step 1)

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare a stock solution of the propargyl-PEG8-payload in DMSO.

    • In a reaction tube, add the azide-modified antibody in PBS.

    • Add the propargyl-PEG8-payload stock solution to the antibody solution (a typical molar excess of payload-linker to antibody is 5-10 fold).

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Add the CuSO4/THPTA solution to the antibody-payload mixture (final copper concentration is typically 50-100 µM).

    • Prepare a fresh solution of sodium ascorbate in water.

    • Initiate the click reaction by adding the sodium ascorbate solution (final concentration is typically 1-5 mM).

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

    • Purify the resulting ADC using a desalting column (SEC) to remove excess reagents.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Conjugation Payload Payload-COOH Activated_Payload NHS-activated Payload Payload->Activated_Payload DCC, NHS Linker This compound Linker_Payload Propargyl-PEG8-Payload Linker->Linker_Payload Activated_Payload->Linker_Payload Amide Bond Formation ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) Azide_Ab Azide-Modified Antibody Azide_Ab->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Workflow for the two-step synthesis of an ADC.
Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule, where this compound links a target protein-binding ligand and an E3 ligase-binding ligand.

Step 1: Conjugation of the First Ligand to this compound

This example assumes the first ligand has a carboxylic acid for amide bond formation.

  • Materials:

    • Ligand 1 (with a carboxylic acid)

    • This compound

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Ligand 1 (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add PyBOP (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer, concentrate, and purify the Ligand 1-PEG8-Propargyl intermediate by flash chromatography.

Step 2: CuAAC "Click" Reaction to Attach the Second Ligand

This step requires the second ligand to be functionalized with an azide group.

  • Materials:

    • Ligand 1-PEG8-Propargyl intermediate (from Step 1)

    • Azide-functionalized Ligand 2

    • CuSO4

    • Sodium ascorbate

    • Solvent mixture (e.g., t-butanol/water or DMF)

  • Procedure:

    • Dissolve the Ligand 1-PEG8-Propargyl intermediate (1 equivalent) and Azide-functionalized Ligand 2 (1.1 equivalents) in a suitable solvent mixture.

    • Add a freshly prepared aqueous solution of CuSO4 (0.1 equivalents).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute with water and extract the final PROTAC molecule.

    • Purify the crude product by preparative HPLC to yield the final PROTAC.

    • Characterize the final PROTAC by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_protac_step1 Step 1: First Ligand Conjugation cluster_protac_step2 Step 2: Second Ligand Conjugation Ligand1 Ligand 1-COOH Intermediate Ligand 1-PEG8-Propargyl Ligand1->Intermediate Linker This compound Linker->Intermediate PyBOP, DIPEA PROTAC Final PROTAC Intermediate->PROTAC CuAAC Click Chemistry Ligand2 Azide-Ligand 2 Ligand2->PROTAC Purification_PROTAC Purification (HPLC) PROTAC->Purification_PROTAC

General workflow for PROTAC synthesis.

Signaling Pathways and Mechanisms of Action

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

ADCs exert their cytotoxic effect through a targeted delivery mechanism.

ADC_Mechanism ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Binding->TumorCell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Mechanism of action for an Antibody-Drug Conjugate.
Mechanism of Action for a PROTAC

PROTACs induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Degradation->POI Reduced Protein Levels

Mechanism of action for a PROTAC molecule.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Propargyl-PEG8-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address low yields in reactions involving Propargyl-PEG8-NH2.

Frequently Asked Questions (FAQs) & Troubleshooting

This compound is a bifunctional linker with a terminal amine (-NH2) group and a propargyl group (containing an alkyne). Low reaction yields typically arise from issues in one of two key reaction steps:

  • Amide Bond Formation: The reaction of the primary amine of this compound with a carboxyl group (often activated by EDC/NHS) on a target molecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": The reaction of the terminal alkyne of the propargyl group with an azide-functionalized molecule.

Below are common questions and troubleshooting steps for each reaction type.

Section 1: Troubleshooting Amide Coupling Reactions

The primary amine of this compound can be conjugated to a carboxylic acid on a target molecule (e.g., protein, peptide, nanoparticle) using carbodiimide chemistry, most commonly with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.

Q1: My amide coupling yield is very low. What are the most common causes?

Low yields in EDC/NHS-mediated amide coupling are often due to suboptimal reaction conditions or reagent degradation. Here are the primary factors to investigate:

  • Incorrect pH: The reaction is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5–6.0), while the subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a physiological to slightly basic pH (7.0–8.0).[1][2]

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the NHS-activated molecule, leading to low yields.[2][3]

  • Hydrolysis of Reagents: EDC and particularly the NHS-ester intermediate are susceptible to hydrolysis in aqueous solutions.[1][3] EDC should be equilibrated to room temperature before opening and dissolved immediately before use.[1] NHS-ester solutions should not be prepared for long-term storage.[3]

  • Improper Reagent Storage: this compound and EDC/NHS reagents are sensitive to moisture and should be stored at -20°C under desiccated conditions.[4][5]

Q2: How can I optimize the pH for my two-step amide coupling reaction?

For optimal results, a two-step buffering system is recommended:

  • Activation Step: Dissolve your carboxyl-containing molecule in a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.5 and 6.0. Add EDC and NHS and allow the activation to proceed for 15-30 minutes at room temperature.[1][2]

  • Coupling Step: Add the this compound and immediately raise the pH of the reaction mixture to 7.2–7.5. This can be achieved by adding a non-amine buffer like PBS (phosphate-buffered saline) or borate buffer.[1][2] Allow the reaction to proceed for at least 2 hours at room temperature.

Q3: What are the ideal molar ratios for my reactants?

The optimal molar ratios can vary depending on the specific molecules being conjugated. However, a good starting point is to use a molar excess of the activating agents and the this compound relative to the carboxyl-containing molecule.

ReactantRecommended Molar Excess (relative to Carboxylic Acid)Notes
EDC 2–10 fold excessA higher excess may be needed for dilute solutions.[6]
NHS/Sulfo-NHS 2–5 fold excessHelps to stabilize the active intermediate, improving efficiency.[6][7]
This compound 1.5–5 fold excessDrives the reaction towards product formation.

Experimental Protocol: General Two-Step Amide Coupling

  • Preparation: Equilibrate EDC, NHS, and this compound vials to room temperature before opening.

  • Activation: Dissolve the carboxyl-containing molecule (e.g., a protein) in 0.1 M MES buffer, pH 5.5.

  • Add EDC (e.g., 4 mM final concentration) and NHS (e.g., 10 mM final concentration).

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Coupling: Add this compound to the reaction mixture.

  • Adjust the pH to 7.2-7.5 by adding concentrated phosphate buffer.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted NHS-ester, add an amine-containing buffer like Tris or hydroxylamine to a final concentration of 10-50 mM.[1]

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Section 2: Troubleshooting CuAAC (Click Chemistry) Reactions

Once your molecule is functionalized with the propargyl-PEG linker, the next step is the CuAAC reaction with an azide-containing molecule. While highly efficient, low yields can occur if the reaction is not set up correctly.

Q1: I am not getting any product from my CuAAC reaction. What could be wrong?

Complete reaction failure is often due to issues with the copper catalyst or the integrity of the reactants.

  • Absence of Copper(I): The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) by oxygen.[8] Reactions should be protected from oxygen, and a reducing agent is essential.[9]

  • Ineffective Reducing Agent: Sodium ascorbate is the most common reducing agent used to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄).[8] Ensure your sodium ascorbate solution is fresh, as it can degrade over time.

  • Copper Sequestration: If your biomolecule has strong copper-chelating motifs (e.g., thiols, histidines), the catalyst may be sequestered and rendered inactive.[9][10]

  • Degraded Reactants: Ensure the azide and alkyne functionalities on your molecules are intact and have not degraded during prior steps or storage.

Q2: My CuAAC reaction yield is low and inconsistent. How can I improve it?

Several factors can lead to suboptimal yields:

  • Oxygen Exposure: Even with a reducing agent, minimizing oxygen exposure is crucial. Capping reaction tubes and, for sensitive reactions, deoxygenating buffers can significantly improve yields.[9] Oxygen can lead to the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction.[9][11]

  • Absence of a Copper Ligand: The addition of a copper-coordinating ligand, such as THPTA or TBTA, can dramatically accelerate the reaction rate and protect biomolecules from damage by reactive oxygen species generated during the reaction.[12]

  • Incorrect Reagent Concentration: While CuAAC is efficient, reactant concentrations are still important. If your molecules are very dilute (low micromolar range), the reaction rate will be slow.

  • Solvent Issues: If one of your molecules has poor aqueous solubility, the reaction may not proceed efficiently. Adding a co-solvent like DMSO or DMF can help, but its concentration should be minimized to avoid denaturing biomolecules.[8]

Q3: What are the optimal conditions and reagent concentrations for a bioconjugation CuAAC reaction?

The following table provides a robust starting point for a typical aqueous CuAAC reaction.

ComponentFinal ConcentrationPurpose
Alkyne-Molecule 10 µM - 1 mMSubstrate 1
Azide-Molecule 10 µM - 1 mMSubstrate 2 (often in slight excess)
CuSO₄ 50 µM - 1 mMCopper(II) source
Sodium Ascorbate 1 mM - 5 mM (5-10 fold excess over Cu)Reducing agent to generate Cu(I)
Copper Ligand (e.g., THPTA) 250 µM - 5 mM (5 fold excess over Cu)Accelerates reaction and protects biomolecule

Experimental Protocol: General Aqueous CuAAC for Bioconjugation

  • Preparation: Prepare fresh stock solutions of sodium ascorbate (e.g., 100 mM in water).

  • Premix Catalyst: In a separate tube, prepare a premix of CuSO₄ and the copper ligand (e.g., THPTA). Mix the ligand with the CuSO₄ solution before adding it to the main reaction.[12]

  • Reaction Assembly: In a microcentrifuge tube, combine your propargyl-functionalized molecule and your azide-functionalized molecule in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the premixed CuSO₄/ligand solution to the tube.

  • Initiation: Initiate the reaction by adding the fresh sodium ascorbate solution.

  • Incubation: Cap the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) for 1-4 hours at room temperature.[10] For very dilute reactants, longer reaction times may be necessary.

  • Purification: After the reaction, copper can be removed using a chelating resin or by purification methods like dialysis or chromatography with EDTA-containing buffers.[10]

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Workflow for Low Amide Coupling Yield

AmideCoupling_Troubleshooting start Low Amide Coupling Yield check_ph Verify Reaction pH (Activation: 4.5-6.0, Coupling: 7.0-8.0) start->check_ph ph_ok pH is Correct check_ph->ph_ok check_buffer Check Buffer Composition (Is it amine-free, e.g., MES/PBS?) buffer_ok Buffer is Amine-Free check_buffer->buffer_ok check_reagents Assess Reagent Integrity (Fresh EDC/NHS? Proper Storage?) reagents_ok Reagents are Good check_reagents->reagents_ok ph_ok->check_buffer Yes adjust_ph Action: Use two-step pH protocol (MES then PBS) ph_ok->adjust_ph No buffer_ok->check_reagents Yes change_buffer Action: Switch to MES/PBS/Borate buffer buffer_ok->change_buffer No new_reagents Action: Use fresh, properly stored reagents reagents_ok->new_reagents No optimize_ratio Problem Persists: Optimize Molar Ratios (Increase EDC/NHS/Amine excess) reagents_ok->optimize_ratio Yes

Caption: Workflow for diagnosing low yield in EDC/NHS amide coupling reactions.

Diagram 2: Troubleshooting Workflow for Low CuAAC Yield

CuAAC_Troubleshooting start Low CuAAC Yield check_catalyst Verify Catalyst System (Cu source + Fresh Reducing Agent?) start->check_catalyst catalyst_ok Catalyst System is Correct check_catalyst->catalyst_ok check_oxygen Minimize Oxygen Exposure (Capped tube? Deoxygenated buffer?) oxygen_ok Oxygen Minimized check_oxygen->oxygen_ok check_ligand Use a Copper Ligand? (e.g., THPTA) ligand_ok Ligand Used check_ligand->ligand_ok catalyst_ok->check_oxygen Yes fix_catalyst Action: Use fresh Sodium Ascorbate catalyst_ok->fix_catalyst No oxygen_ok->check_ligand Yes fix_oxygen Action: Cap reaction tube tightly oxygen_ok->fix_oxygen No add_ligand Action: Add Ligand (5x molar excess to Cu) ligand_ok->add_ligand No check_sequestration Problem Persists: Check for Copper Sequestration (Consider adding excess Cu) ligand_ok->check_sequestration Yes

Caption: Workflow for diagnosing low yield in CuAAC "click" chemistry reactions.

References

Optimizing reaction conditions for Propargyl-PEG8-NH2 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-NH2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal alkyne (propargyl) group and a primary amine group, separated by an 8-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for two distinct and sequential chemical reactions, making it a versatile tool in bioconjugation. The PEG spacer enhances solubility and reduces steric hindrance.[3]

  • Propargyl group: Reacts with azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[4][5][6]

  • Amine group: Reacts with various electrophiles, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. It can also react with carboxylic acids (in the presence of activators), aldehydes, and ketones.[1]

Primary applications include linking proteins, peptides, antibodies, or nanoparticles to other molecules for applications in drug delivery, diagnostics, and proteomics.[1][7]

Q2: Which functional group should I react first, the propargyl or the amine?

The order of reaction depends on the stability of your target molecules to the reaction conditions required for each conjugation.

  • CuAAC first: This is often preferred if your second molecule is sensitive to the copper catalyst used in the click reaction. You would first perform the CuAAC reaction with your azide-containing molecule and then conjugate the amine group of the PEG linker to your second molecule.

  • Amine reaction first: If your first target molecule is sensitive to the solvents or pH conditions of the amine reaction, you might choose to perform the CuAAC reaction second. For instance, reacting the amine with an NHS ester is typically done at a pH of 7-9.[8] If your azide-containing molecule is unstable at this pH, you should perform the amine conjugation first.

Q3: How can I ensure selective reaction at only one of the functional groups?

Achieving selectivity is crucial when working with a dual-functional linker. Here are key strategies:

  • Orthogonal Chemistry: The inherent difference in reactivity between the propargyl and amine groups is the basis for selectivity. CuAAC is highly specific to alkynes and azides and will not react with amines.[6] Similarly, NHS esters are highly reactive towards primary amines and will not react with the propargyl group.[9][10]

  • pH Control: The reactivity of the primary amine is highly pH-dependent. For reactions with NHS esters, a pH range of 7-9 is optimal for favoring the reaction over hydrolysis of the NHS ester.[8] CuAAC reactions are versatile and can be performed over a wide pH range (typically 4-12), often being optimal around pH 7.0-7.5.[8][11] By carefully selecting the pH, you can favor one reaction over the other. For example, performing an NHS ester reaction at pH 8 will primarily target the amine, leaving the alkyne untouched.

  • Protecting Groups: For complex multi-step syntheses, orthogonal protecting groups can be used to temporarily block one functional group while the other is being reacted.[12][13][14] This provides the highest level of control but adds extra synthesis and deprotection steps.

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Potential Cause Troubleshooting Step
Oxidation of Copper(I) Catalyst The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure a reducing agent, like sodium ascorbate, is present in sufficient excess (typically 5-10 fold molar excess over copper).[4] Prepare solutions fresh and consider deoxygenating buffers.
Inadequate Ligand Concentration A copper-stabilizing ligand (e.g., TBTA or THPTA) is crucial to protect the Cu(I) from oxidation and improve reaction efficiency.[15] Ensure the correct ligand-to-copper ratio is used (typically 1:1 to 5:1). For aqueous reactions, a water-soluble ligand like THPTA is recommended.[15]
Incorrect Reagent Stoichiometry Ensure the molar ratio of the alkyne (this compound) to the azide-containing molecule is optimized. A slight excess of one reagent may be necessary to drive the reaction to completion.
Sub-optimal pH While CuAAC is tolerant of a wide pH range, the optimal pH is typically between 7 and 8 for bioconjugation.[11] Verify the pH of your reaction buffer.
Inhibitors in the Reaction Mixture Certain compounds can inhibit the copper catalyst. Purify your starting materials to remove any potential inhibitors.
Issue 2: Low Yield in Amine Conjugation (e.g., with NHS Ester)
Potential Cause Troubleshooting Step
Hydrolysis of NHS Ester NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[16] Always use anhydrous solvents to dissolve the NHS ester and prepare the solution immediately before use. Avoid storing stock solutions.
Incorrect pH The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 7.0-9.0.[8] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is accelerated.
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the NHS ester. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.[16]
Low Concentration of Reactants The kinetics of the reaction are concentration-dependent. Low concentrations of your protein or this compound can lead to poor yields.[8]
Steric Hindrance The accessibility of the amine on your target molecule can affect conjugation efficiency. Consider using a longer PEG linker if steric hindrance is suspected.
Issue 3: Non-specific Binding or Cross-reactivity
Potential Cause Troubleshooting Step
Simultaneous Reaction of Both Functional Groups If reaction conditions are not well-controlled, both the propargyl and amine groups might react. Plan your conjugation strategy sequentially. Perform one reaction to completion and purify the intermediate product before proceeding to the next step.
Side Reactions with Biomolecules During CuAAC, the copper catalyst and reducing agent can sometimes lead to oxidative damage of proteins, particularly at histidine and arginine residues. The use of copper-stabilizing ligands can mitigate this.[8]
Unwanted Amine Reactivity Besides the intended reaction with an NHS ester, the amine group on the PEG linker can undergo other reactions (e.g., with aldehydes or ketones on your biomolecule). Ensure your target molecule does not have other reactive functional groups that could compete. If necessary, use a protection/deprotection strategy.

Data Presentation: Comparison of Conjugation Chemistries

The choice of conjugation chemistry can significantly impact the reaction efficiency. Below is a summary of typical reaction conditions for the functional groups on this compound.

Parameter CuAAC (Propargyl Group) NHS Ester Coupling (Amine Group)
Reacts With Azide groupsPrimary amines
Typical pH Range 4.0 - 12.0[8]7.0 - 9.0[8]
Optimal pH ~7.0 - 7.5[11]~8.0 - 8.5
Catalyst Required Copper(I)None
Common Solvents Aqueous buffers, DMSO, DMFAqueous buffers (amine-free), DMSO, DMF
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours[8]
Typical Temperature Room Temperature4°C to Room Temperature[8]
Key Additives Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA, THPTA)Quenching reagent (e.g., Tris, glycine) to stop the reaction

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation

This protocol provides a general guideline for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare fresh stock solutions of:

      • Copper(II) Sulfate (CuSO4) in water.

      • A copper-stabilizing ligand (e.g., THPTA) in water.

      • Sodium Ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-containing molecule and this compound at the desired molar ratio (a 1.2-fold excess of the PEG linker is a good starting point).

    • Add the THPTA solution to the mixture, followed by the CuSO4 solution. The final concentration of copper is typically in the range of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be mixed gently by rotation.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.

Protocol 2: General Procedure for NHS Ester Conjugation

This protocol provides a general guideline for conjugating the amine group of this compound to a molecule containing an NHS ester.

  • Reagent Preparation:

    • Dissolve your NHS ester-containing molecule in an anhydrous organic solvent like DMSO or DMF immediately before use.

    • Dissolve the this compound in an amine-free buffer (e.g., PBS, pH 8.0).

  • Reaction Setup:

    • Add the dissolved this compound to your target molecule.

    • Slowly add the NHS ester solution to the reaction mixture while gently stirring. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume to avoid denaturation of proteins. A 10- to 20-fold molar excess of the NHS ester is often used for protein labeling.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the conjugate using a suitable method like dialysis, desalting columns, or SEC to remove the quenched NHS ester and other small molecules.

Visualizations

experimental_workflow start_node Start: Conjugation with This compound decision1 Which functional group on the target molecule? start_node->decision1 process1a Target has Azide Group (Click Chemistry) decision1->process1a Azide process1b Target has Amine-Reactive Group (e.g., NHS Ester) decision1->process1b Amine-reactive (e.g., NHS Ester) process2a Perform CuAAC Reaction: 1. Mix Azide-Target and PEG-Linker 2. Add Cu(I) source + Ligand 3. Add Reducing Agent (Ascorbate) 4. Incubate at RT process1a->process2a process2b Perform Amine Coupling: 1. Dissolve NHS-Target in DMSO 2. Mix with PEG-Linker in PBS (pH 7-9) 3. Incubate at RT or 4°C 4. Quench with Tris buffer process1b->process2b decision2 Is a second conjugation needed? process2a->decision2 process2b->decision2 process3a Purify Intermediate Conjugate (e.g., via SEC or Dialysis) decision2->process3a Yes end_node Final Purified Conjugate decision2->end_node No process4 Conjugate second molecule to the remaining functional group process3a->process4 process4->end_node troubleshooting_workflow start Low Conjugation Yield decision_chem Which Chemistry? start->decision_chem group_cuaac CuAAC Troubleshooting decision_chem->group_cuaac  CuAAC group_amine Amine Coupling Troubleshooting decision_chem->group_amine  Amine Coupling check_cu Check Copper Source: - Is Cu(I) oxidized? - Fresh reducing agent? group_cuaac->check_cu check_nhs Check NHS Ester: - Hydrolyzed? - Dissolved in anhydrous solvent? group_amine->check_nhs check_ligand Check Ligand: - Correct ligand for solvent? - Correct Cu:Ligand ratio? check_cu->check_ligand check_reagents_cuaac Check Reagents: - Correct stoichiometry? - Purity of azide/alkyne? check_ligand->check_reagents_cuaac solution Optimize and Repeat check_reagents_cuaac->solution check_ph Check Buffer pH: - Is it between 7-9? - Buffer amine-free? check_nhs->check_ph check_reagents_amine Check Reagents: - Sufficient concentration? - Correct stoichiometry? check_ph->check_reagents_amine check_reagents_amine->solution

References

Technical Support Center: Purification of Biomolecules from Unreacted Propargyl-PEG8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively remove unreacted Propargyl-PEG8-NH2 from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted this compound?

A1: Residual this compound can lead to several issues in downstream applications. It can interfere with analytical techniques, leading to inaccurate characterization of your conjugate. In biological assays, the unreacted PEG linker could potentially cause non-specific interactions or competitive inhibition. For therapeutic applications, the presence of impurities is a significant safety and regulatory concern.

Q2: What are the key properties of this compound to consider for purification?

A2: this compound is a relatively small, hydrophilic molecule. Its key properties for purification are:

  • Molecular Weight: Approximately 407.5 g/mol .[1][2][3][4]

  • Solubility: Soluble in water and many organic solvents like DMSO, DMF, and DCM.[3]

  • Functional Groups: Contains a terminal primary amine (-NH2) and a terminal propargyl group (alkyne). The amine group will be protonated and positively charged at acidic to neutral pH.

Q3: Which purification method is best for my sample?

A3: The optimal method depends on the properties of your target molecule (the molecule conjugated to the PEG linker), the scale of your reaction, and the equipment available. See the troubleshooting guide and the decision-making workflow below for guidance on selecting the most appropriate technique.

Troubleshooting and Purification Strategy Guide

This guide provides a question-and-answer format to address specific issues you might encounter.

Scenario 1: Your target molecule is a large biomolecule (e.g., protein, antibody, oligonucleotide >10 kDa).
  • Problem: How to separate the small this compound from my large conjugate?

    • Solution: Size-based separation methods are ideal in this scenario.

      • Dialysis/Ultrafiltration: This is a simple and effective method for removing small molecules from macromolecules.

      • Size Exclusion Chromatography (SEC): Provides higher resolution and can be used for both purification and analysis.[1][5]

Scenario 2: Your target molecule is a small molecule (<5 kDa).
  • Problem: The size difference between my product and the unreacted PEG linker is not large enough for efficient separation by SEC or dialysis.

    • Solution: In this case, you should exploit other physicochemical differences.

      • Reverse Phase Chromatography (RPC): If your conjugate is significantly more hydrophobic than the hydrophilic this compound, RPC can provide excellent separation.

      • Ion Exchange Chromatography (IEX): If your conjugate has a different net charge than the positively charged this compound (at neutral to acidic pH), IEX can be a powerful separation tool.[1]

      • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a good alternative to RPC, especially for molecules that are sensitive to organic solvents.[1]

Scenario 3: You are unsure if the purification was successful.
  • Problem: How can I confirm that the unreacted this compound has been removed?

    • Solution: You will need to use an analytical technique to assess the purity of your sample.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method that can detect and quantify the presence of the low molecular weight this compound.

      • High-Performance Liquid Chromatography (HPLC): Using an appropriate column (e.g., C18 for reverse phase) and detection method (e.g., UV, if your molecule has a chromophore, or an evaporative light scattering detector), you can monitor the removal of the unreacted PEG.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For non-biological small molecule conjugates, NMR can be used to confirm the absence of signals corresponding to the unreacted PEG linker.

Purification Method Comparison

Method Principle Best Suited For Advantages Disadvantages
Dialysis / Ultrafiltration Size-based separation across a semi-permeable membrane.Large biomolecules (>10 kDa) conjugated with the PEG.Simple, inexpensive, and can handle large volumes.Slow, may not be suitable for small-scale reactions, and may not achieve 100% removal.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[1]Large biomolecules (>10 kDa) conjugated with the PEG.High resolution, reproducible, and can be used for both purification and analysis.Requires specialized equipment (FPLC or HPLC system), and column capacity can be a limitation for large-scale purification.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Small molecule conjugates with different hydrophobicity than the PEG linker.High resolution and widely available.Requires organic solvents which may not be suitable for all molecules, and can be challenging for very hydrophilic molecules.
Ion Exchange Chromatography (IEX) Separation based on net charge.[1]Molecules with a different charge than the positively charged this compound.High capacity and high resolution.Requires careful buffer selection and pH control, and may not be effective if the conjugate has a similar charge to the unreacted PEG.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity in the presence of a high salt concentration.[1]Proteins and other biomolecules.Milder than RPC as it does not use organic solvents.Resolution may be lower than RPC.

Experimental Protocols

Protocol 1: Dialysis/Ultrafiltration

This protocol is for removing unreacted this compound from a protein or other macromolecule sample.

  • Select a Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target molecule but large enough to allow the 407.5 Da this compound to pass through freely. A 1-3 kDa MWCO membrane is generally a good choice.

  • Prepare the Sample: Place your reaction mixture into the dialysis tubing or ultrafiltration device.

  • Dialysis: Immerse the sealed dialysis tubing in a large volume of an appropriate buffer (e.g., PBS). The volume of the external buffer should be at least 100 times the volume of your sample. Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for at least 3-4 changes to ensure complete removal of the unreacted PEG. For ultrafiltration, repeatedly concentrate the sample and dilute it with fresh buffer.

  • Sample Recovery: After the final buffer exchange, recover your purified sample from the dialysis tubing or ultrafiltration device.

Protocol 2: Size Exclusion Chromatography (SEC)

This protocol is suitable for purifying proteins and other large biomolecules.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your target molecule. The unreacted this compound will be in the total column volume.

  • System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at a constant flow rate.

  • Sample Loading: Load your reaction mixture onto the column. The volume of the sample should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer. Your conjugated molecule should elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions corresponding to your target molecule for purity using an appropriate analytical method (e.g., SDS-PAGE, LC-MS).

Protocol 3: Reverse Phase Chromatography (RPC)

This protocol is for purifying small molecule conjugates that are more hydrophobic than this compound.

  • Column Selection: Use a C18 or C8 reverse-phase column.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B.

  • Sample Loading: Dissolve your sample in a minimal amount of a suitable solvent (compatible with the mobile phase) and inject it onto the column.

  • Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the bound molecules. The more hydrophobic conjugate will elute at a higher concentration of organic solvent than the hydrophilic unreacted PEG.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of your desired product and the absence of the unreacted PEG linker.

Purification Decision Workflow

Purification_Workflow Workflow for Removing Unreacted this compound start Start: Reaction Mixture (Conjugate + Unreacted PEG) check_mw Is the target molecule's MW > 10 kDa? start->check_mw size_based Use Size-Based Methods check_mw->size_based Yes property_based Use Property-Based Methods check_mw->property_based No dialysis Dialysis / Ultrafiltration (1-3 kDa MWCO) size_based->dialysis sec Size Exclusion Chromatography (SEC) size_based->sec analysis Analyze Purity (LC-MS, HPLC, etc.) dialysis->analysis sec->analysis check_hydrophobicity Is the conjugate significantly more hydrophobic than the PEG? property_based->check_hydrophobicity rpc Reverse Phase Chromatography (RPC) check_hydrophobicity->rpc Yes check_charge Does the conjugate have a different net charge than the PEG? check_hydrophobicity->check_charge No rpc->analysis iex Ion Exchange Chromatography (IEX) check_charge->iex Yes hic Hydrophobic Interaction Chromatography (HIC) check_charge->hic No / Alternative iex->analysis hic->analysis

References

Common side reactions with Propargyl-PEG8-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG8-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a propargyl group (a terminal alkyne) on one end, a primary amine group (-NH2) on the other, and a hydrophilic 8-unit polyethylene glycol (PEG) spacer in between. The propargyl group is primarily used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to react with azide-containing molecules.[1][2][3] The primary amine allows for conjugation to molecules with reactive carboxylic acids, activated esters (like NHS esters), or aldehydes.[3] The PEG8 spacer increases the molecule's solubility in aqueous solutions and provides a defined distance between the conjugated molecules.

Q2: What are the most common side reactions associated with the propargyl group in CuAAC reactions?

The most prevalent side reaction involving the terminal alkyne of the propargyl group is oxidative homocoupling, also known as Glaser coupling.[4][5] This reaction involves the coupling of two terminal alkynes in the presence of a copper catalyst and an oxidant (like oxygen), resulting in the formation of a symmetric 1,3-diyne byproduct.[4][6][7] This side reaction can consume the this compound reagent and lead to the formation of undesired dimers of your target molecule if it has been pre-functionalized with the linker.

Another significant concern is the copper-mediated generation of reactive oxygen species (ROS).[8][9] These ROS can lead to oxidative damage of sensitive biomolecules, such as peptides and proteins, particularly affecting residues like methionine, cysteine, tyrosine, and histidine.[9]

Q3: How can I minimize or avoid the oxidative homocoupling (Glaser coupling) of the propargyl group?

Minimizing Glaser coupling is crucial for achieving high yields of the desired conjugate. Here are key strategies:

  • Maintain Anaerobic Conditions: Since oxygen is a key component in the oxidative homocoupling pathway, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[4]

  • Use an Excess of Reducing Agent: A reducing agent, most commonly sodium ascorbate, is used to keep the copper catalyst in its active Cu(I) state.[10][11] Using a sufficient excess of the reducing agent helps to scavenge any dissolved oxygen and suppress the formation of Cu(II), which is involved in the Glaser coupling mechanism.[5]

  • Utilize Copper-Stabilizing Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and accelerate the desired CuAAC reaction, thereby outcompeting the Glaser coupling side reaction.[4]

Q4: What are the potential side reactions of the primary amine group on this compound?

The primary amine is a nucleophile and its reactivity is highly dependent on the pH of the reaction medium.

  • Non-specific Reactions: At alkaline pH (typically > 8), the amine is deprotonated and highly nucleophilic, readily reacting with electrophiles. While this is desired for conjugation with, for example, NHS esters, it can also lead to reactions with other electrophilic species present in your reaction mixture, leading to undesired byproducts.

  • pH-Dependent Reactivity: At acidic pH, the amine group will be protonated (-NH3+), rendering it non-nucleophilic and unreactive towards electrophiles.[12] The pKa of the primary amine should be considered when planning your conjugation strategy to ensure optimal reactivity and minimize side reactions.

  • Reaction with Aldehydes from PEG Degradation: Polyethylene glycol (PEG) linkers can degrade over time or upon exposure to oxidative conditions, potentially forming aldehyde impurities.[13] These aldehydes can react with the primary amine of this compound, leading to the formation of imines (Schiff bases) and subsequent byproducts.

Q5: My conjugation yield is low. What are the possible causes and how can I troubleshoot this?

Low yield in a conjugation reaction involving this compound can be due to several factors related to either the propargyl or the amine functionality.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product from CuAAC ("click") reaction Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state by oxygen.[4][14]Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate). Degas all buffers and solutions and perform the reaction under an inert atmosphere (N2 or Ar).
Poor Reagent Quality: The this compound or the azide-containing molecule has degraded.Use fresh, high-purity reagents. Store reagents as recommended by the supplier, typically at -20°C and protected from light and moisture.
Steric Hindrance: The alkyne or azide group is sterically hindered, preventing efficient reaction.[4]Consider using a longer PEG spacer to increase the distance between the reactive group and the bulk of the molecule. Increase reaction time or temperature.
Formation of significant byproducts in CuAAC Glaser Coupling: Oxidative homocoupling of the alkyne is occurring.[4][5]Increase the concentration of the reducing agent (sodium ascorbate). Use a copper-stabilizing ligand (e.g., THPTA). Ensure the reaction is performed under anaerobic conditions.
Oxidative Damage to Biomolecules: Copper-generated ROS are degrading your protein or peptide.[8][9]Use a copper-stabilizing ligand to minimize ROS generation.[4] Lower the reaction temperature.
Low or no product from amine conjugation (e.g., with NHS ester) Incorrect pH: The pH of the reaction buffer is too low, leading to protonation of the primary amine.[12]The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 9.[15] Ensure your buffer is within this range.
Hydrolysis of NHS Ester: The NHS ester is unstable in aqueous solutions and has hydrolyzed before reacting with the amine.Prepare the NHS ester solution immediately before use. Avoid prolonged storage of the activated molecule in aqueous buffers.
Competing Nucleophiles: Other nucleophiles in the reaction mixture (e.g., Tris buffer) are reacting with the NHS ester.Use an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer.
Aggregation of PEGylated protein Intermolecular Cross-linking: If the molecule being PEGylated has multiple reactive sites, intermolecular cross-linking can occur.Optimize the stoichiometry of the reactants to favor single conjugation. A slower, more controlled addition of the PEG linker can also help.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition is destabilizing the protein.Screen different buffer conditions to find the optimal pH and excipients that maintain protein stability.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point. Optimization of reactant concentrations, catalyst, ligand, and reaction time may be necessary for specific applications.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your azide-containing molecule and this compound (pre-conjugated to its target) in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO4) (e.g., 20 mM in water) and a reducing agent like sodium ascorbate (e.g., 100 mM in water).[16]

    • If using a ligand, prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).[16]

  • Reaction Setup (Example for a 100 µL reaction):

    • In a microcentrifuge tube, combine:

      • Your azide-containing molecule (to a final concentration of 100 µM).

      • Your this compound functionalized molecule (to a final concentration of 120 µM, 1.2 equivalents).

      • Buffer (e.g., phosphate buffer, to make up the final volume).

    • If using a ligand, pre-mix the CuSO4 and ligand solution. For example, add 1.25 µL of 20 mM CuSO4 to 2.5 µL of 50 mM THPTA.[16] Add this mixture to the reaction tube (final copper concentration: 0.25 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 5 µL of 100 mM, final concentration: 5 mM).[16]

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. Size-exclusion chromatography (e.g., a desalting column) or dialysis are common methods for purifying protein conjugates.

Visualizations

Logical Workflow for Troubleshooting Low CuAAC Yield

Low_Yield_Troubleshooting start Low or No CuAAC Product catalyst_check Check Catalyst Activity start->catalyst_check catalyst_solution Use fresh CuSO4 and Sodium Ascorbate. Degas solutions. catalyst_check->catalyst_solution Inactive reagent_check Verify Reagent Quality catalyst_check->reagent_check Active reagent_solution Use fresh, high-purity alkyne and azide. Store properly. reagent_check->reagent_solution Degraded conditions_check Optimize Reaction Conditions reagent_check->conditions_check Good conditions_solution Increase reaction time/temp. Use stabilizing ligand (e.g., THPTA). Work under inert atmosphere. conditions_check->conditions_solution Suboptimal

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Signaling Pathway of Common Side Reactions with this compound

Side_Reactions propargyl_peg This compound desired_product Desired Triazole Conjugate propargyl_peg->desired_product glaser_product Diyne Byproduct (Glaser Coupling) propargyl_peg->glaser_product azide Azide Molecule azide->desired_product copper_I Cu(I) Catalyst copper_I->desired_product CuAAC ros Reactive Oxygen Species (ROS) copper_I->ros copper_II Cu(II) copper_I->copper_II Oxidation oxygen O2 (Oxygen) oxygen->ros oxygen->copper_II copper_II->glaser_product Catalyzes

Caption: Pathways of desired and side reactions in CuAAC.

References

Improving the stability of Propargyl-PEG8-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-NH2 conjugates. It addresses common stability issues encountered during storage, handling, conjugation, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Storage and Handling

Question 1: What are the ideal storage conditions for this compound?

This compound, like most PEG derivatives, is sensitive to moisture, light, and oxidation.[1] For long-term stability, it is critical to store the reagent in its solid form at -20°C or lower, under an inert atmosphere (such as argon or nitrogen), and protected from light.[1][2][3]

Question 2: I left the vial on the bench for a few hours. Is it still usable?

Short-term exposure to room temperature is generally acceptable, but there are risks.[1] The primary concerns are moisture absorption and oxidation. PEGs are hygroscopic and will absorb water from the air quickly.[3] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[2][4] After use, promptly flush the vial with a dry, inert gas like argon or nitrogen before resealing and returning it to the freezer.[1][3] If you suspect significant exposure, it is advisable to verify the compound's integrity via HPLC or Mass Spectrometry before use.

Question 3: My this compound is a liquid/waxy solid at room temperature. Is this normal?

Yes, this is normal for low molecular weight PEGs.[3] PEGs with a low number of ethylene glycol units, such as PEG8, may appear as a wax-like or semi-solid material rather than a free-flowing powder.[3]

Category 2: Conjugation Reaction Issues

Question 4: What is the optimal pH for conjugating the amine group of this compound?

The primary amine (-NH2) group requires a specific pH range to be reactive yet stable. For reactions with activated esters like N-hydroxysuccinimide (NHS) esters, a pH range of 7 to 9 is generally recommended.[5][6] At a pH below 7, the amine group will be protonated (-NH3+), rendering it non-nucleophilic. At a pH above 9, the risk of hydrolysis of the activated ester increases, reducing conjugation efficiency. The stability of your target molecule at this pH must also be considered.[7]

Question 5: Which solvents are recommended for dissolving and reacting this compound?

PEG derivatives are soluble in water and many common organic solvents like DMF and DMSO.[2][3] For reactions involving moisture-sensitive compounds (e.g., NHS esters), it is crucial to use anhydrous (dry) solvents.[3] Stock solutions are often prepared in DMF or DMSO and then added to an aqueous reaction buffer.[2]

Question 6: My conjugation yield is very low. What could be the cause?

Low yield can stem from several factors:

  • Reagent Degradation: The this compound or the molecule it's being conjugated to may have degraded due to improper storage.

  • Incorrect pH: The reaction buffer pH may be too low (protonating the amine) or too high (hydrolyzing the reaction partner).[8]

  • Hydrolysis: If reacting with a moisture-sensitive group like an NHS ester, the presence of water in the solvent or on the reagent can cause rapid hydrolysis.

  • Competing Reactions: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the conjugation partner and should be avoided.[4] Use non-amine-containing buffers like PBS, borate, or carbonate.[4]

Category 3: Conjugate Stability and Degradation

Question 7: What are the primary degradation pathways for my this compound conjugate?

There are two main points of instability to consider in the final conjugate:

  • The PEG Backbone: The poly(ethylene glycol) chain can undergo slow oxidative degradation, especially in the presence of transition metal ions and oxygen.[9] This process can lead to chain cleavage and the formation of aldehyde and carboxylate impurities, which can lower the pH of the solution over time.[10][11]

  • The Propargyl Group: The terminal alkyne is susceptible to various reactions. Under certain conditions, it can be oxidized, particularly by strong oxidizing agents or metal catalysts, to form α,β-unsaturated alkynals or alkynones.[12][13][14] It can also undergo hydration, especially in the presence of certain metal catalysts.[15]

Question 8: My purified conjugate seems to degrade over time in solution. How can I improve its stability?

To enhance the in-solution stability of your final conjugate:

  • Optimize Storage Buffer: Store the conjugate in a buffer at a pH where it is most stable, typically slightly acidic to neutral (pH 6-7.5), though this is protein-dependent. Avoid pH extremes.

  • Remove Oxygen: De-gas your storage buffer and store the conjugate solution under an inert atmosphere (argon or nitrogen).[10]

  • Add Excipients: Consider adding cryoprotectants (like glycerol or sucrose) if freezing, or antioxidants if oxidation is a concern.

  • Freeze for Long-Term Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent repeated freeze-thaw cycles.[3]

Quantitative Data on PEG Stability

The stability of PEG and its derivatives is influenced by several environmental factors. The following table summarizes the effects of these factors on PEG degradation, which is often indicated by a drop in pH and an increase in conductivity due to the formation of acidic byproducts.[10][11]

FactorConditionEffect on StabilityRecommendation
Temperature Room Temperature (25°C)Accelerated degradationStore refrigerated (4°C) or frozen (-20°C).[10]
Refrigerated (4°C)More stable than room tempRecommended for short-to-medium term storage.[10]
Frozen (-20°C)Most stable conditionRecommended for long-term storage.[10][11]
Light Exposure to LightAccelerates aging and oxidationStore in the dark or in light-blocking containers.[1][10]
Oxygen Presence of AirPromotes oxidative degradationPurge containers with inert gas (Argon/Nitrogen).[10][11]
pH Extreme pH (Acidic/Basic)Can promote hydrolysis of conjugate bondsStore conjugates near neutral pH, if possible.[7]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for evaluating the stability of a this compound conjugate in a specific buffer over time.

  • Preparation: Prepare a stock solution of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the desired storage buffer.

  • Sample Aliquoting: Dispense the solution into multiple sterile, sealed vials, one for each time point.

  • Incubation: Store the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C). Protect from light.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for analysis.

  • HPLC Analysis:

    • Column: Use a suitable Reverse-Phase (e.g., C8 or C18) or Size-Exclusion (SEC) column.[16]

    • Mobile Phase: A typical gradient for reverse-phase might be from 95% Water / 5% Acetonitrile (both with 0.1% TFA or Formic Acid) to 5% Water / 95% Acetonitrile.

    • Detection: Use UV detection at a relevant wavelength for the conjugate (e.g., 280 nm for a protein) and/or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG component, which lacks a strong UV chromophore.[16][][18][19]

  • Data Analysis: Compare the chromatograms over time. Stability is assessed by the decrease in the area of the main conjugate peak and the appearance of new peaks corresponding to degradation products.

Protocol 2: General Amine Conjugation to an NHS Ester

This protocol describes a standard procedure for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

  • Reagent Preparation:

    • Allow both the this compound and the NHS ester-activated molecule to warm to room temperature before opening the vials.

    • Dissolve the NHS ester-activated molecule in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Dissolve the this compound in the reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Do not use buffers containing primary amines.[4]

  • Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the NHS ester solution. The optimal ratio should be determined empirically.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to quench any unreacted NHS ester.

  • Purification: Remove the excess, unreacted PEG reagent and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the size and properties of the final conjugate.

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE, HPLC, and Mass Spectrometry.[20]

Visual Guides and Workflows

G cluster_storage Storage & Handling cluster_conjugation Conjugation Workflow S1 This compound (Solid) S2 Store at <= -20°C Inert Gas (Ar/N2) Protect from Light S1->S2 Long-term S3 Equilibrate to RT before opening S2->S3 For Use S4 Weigh quickly S3->S4 S5 Purge with Inert Gas, Reseal, and Store S4->S5 C1 Dissolve PEG-NH2 in Amine-Free Buffer (e.g., PBS, pH 7.5) C3 Combine Reagents (Molar Excess of PEG-NH2) C1->C3 C2 Dissolve Target Molecule (e.g., NHS Ester) in Anhydrous Solvent C2->C3 C4 React 1-2h at RT or overnight at 4°C C3->C4 C5 Purify Conjugate (e.g., SEC, Dialysis) C4->C5 C6 Characterize (HPLC, MS) C5->C6

Caption: Recommended workflow for storage, handling, and conjugation.

G start Low Conjugate Stability Observed q1 Is starting PEG-NH2 reagent pure? start->q1 a1_yes Check Conjugation Reaction q1->a1_yes Yes a1_no Purchase new reagent. Verify purity by HPLC/MS before use. q1->a1_no No q2 Was an amine-free buffer used (e.g., PBS, Borate)? a1_yes->q2 a2_yes Check Reaction pH q2->a2_yes Yes a2_no Side reaction with buffer amines. Use appropriate buffer (e.g., PBS, not Tris). q2->a2_no No q3 Was pH between 7-9? a2_yes->q3 a3_yes Check Storage of Final Conjugate q3->a3_yes Yes a3_no Amine may be protonated (low pH) or partner hydrolyzed (high pH). Adjust buffer pH. q3->a3_no No q4 Is conjugate stored frozen (-20/-80°C), protected from light, and O2-free? a3_yes->q4 a4_yes Consider inherent instability of the conjugated molecule. Perform formulation screening. q4->a4_yes Yes a4_no Degradation due to improper storage. Store in aliquots at <= -20°C under inert gas, in the dark. q4->a4_no No

Caption: Troubleshooting decision tree for low conjugate stability.

G cluster_degradation Potential Degradation Pathways mol This compound Conjugate Propargyl Group PEG8 Linker Amine-Derived Bond prop_deg Oxidation / Hydration (at Alkyne) mol:p->prop_deg Metal ions, Oxidants peg_deg Oxidative Cleavage (of PEG Ether Bonds) mol:peg->peg_deg O2, Metal ions, Light bond_deg Hydrolysis (of newly formed bond, e.g., amide) mol:n->bond_deg Extreme pH

Caption: Key sites of potential degradation on the conjugate.

References

Technical Support Center: Purification of Propargyl-PEG8-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with Propargyl-PEG8-NH2. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

This compound is a heterobifunctional linker. It contains a primary amine (-NH2) group that can be coupled to a protein, typically through reaction with activated carboxyl groups on the protein's surface (e.g., aspartic or glutamic acid residues) or via N-hydroxysuccinimide (NHS) ester chemistry targeting lysine residues.[1] The propargyl group (a terminal alkyne) serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the specific attachment of reporter molecules like biotin or fluorescent dyes for detection and purification.[1][2][3] The PEG8 (polyethylene glycol) spacer increases the hydrophilicity and bioavailability of the labeled protein.

Q2: What are the main challenges in purifying proteins labeled with this compound?

The primary challenges include:

  • Heterogeneity of the labeled product: The labeling reaction can result in a mixture of unlabeled protein, mono-PEGylated protein, and multi-PEGylated proteins.[4]

  • Separation of positional isomers: Even with mono-PEGylated proteins, the PEG linker can attach to different sites on the protein, creating isomers that are difficult to separate.[4][5]

  • Removal of excess, unreacted this compound: Efficiently removing the excess labeling reagent is crucial to prevent interference in downstream applications.

  • Maintaining protein stability and activity: The purification process itself can sometimes lead to protein denaturation or loss of function.[6]

Q3: What are the recommended initial purification strategies after the labeling reaction?

The initial purification aims to separate the PEGylated protein from the unreacted protein and excess labeling reagent. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the protein, SEC is effective at separating the larger PEGylated protein from the smaller, unlabeled protein and the much smaller, free this compound.[3][5]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge can be exploited to separate labeled from unlabeled protein using IEX.[3][5]

  • Ultrafiltration/Diafiltration: This membrane-based technique can be used to remove the small, unreacted PEG linker and for buffer exchange.[7]

Q4: How can the propargyl group be used for affinity purification?

The terminal alkyne of the propargyl group allows for a highly specific affinity purification strategy using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".[2][8] The workflow involves:

  • "Clicking" a biotin-azide molecule onto the propargyl-tagged protein. This creates a stable triazole linkage and attaches a biotin handle to the protein.[2][9]

  • Capturing the biotinylated protein using streptavidin-functionalized affinity resin (e.g., agarose or magnetic beads).[2]

  • Washing the resin to remove non-biotinylated proteins and other contaminants.

  • Eluting the purified protein from the resin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled proteins.

Problem 1: Low yield of purified PEGylated protein.
Potential Cause Troubleshooting Steps
Inefficient Labeling Reaction - Optimize the molar ratio of this compound to protein.[10] - Ensure the reaction buffer is free of primary amines (e.g., Tris) if using NHS chemistry.[5] - Confirm the activity of your coupling reagents (e.g., EDC/NHS).
Protein Precipitation During Labeling or Purification - Perform labeling and purification steps at 4°C to improve protein stability. - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's solubility. - Consider adding stabilizing agents like glycerol or arginine to the buffers.
Loss of Protein During Chromatographic Steps - For SEC, ensure the column is properly packed and equilibrated. - For IEX, optimize the salt gradient for elution to prevent irreversible binding. - For affinity chromatography, ensure the binding capacity of the resin is not exceeded.
Inefficient Elution from Affinity Resin - If using streptavidin-biotin affinity, consider using a milder elution condition with monomeric avidin resin and a biotin-containing buffer. For tetrameric avidin, stronger denaturing conditions may be necessary.
Problem 2: Presence of unlabeled protein in the final purified sample.
Potential Cause Troubleshooting Steps
Incomplete Labeling Reaction - Increase the molar excess of the this compound reagent. - Increase the reaction time or temperature (while monitoring protein stability).
Inefficient Separation by Initial Purification Method - SEC: Use a column with a higher resolution in the desired molecular weight range. - IEX: Optimize the pH and salt gradient to maximize the separation between the differently charged species.
Inefficient Capture in Click-Chemistry Affinity Purification - Ensure the click reaction has gone to completion by analyzing a small aliquot by SDS-PAGE with an azide-functionalized fluorescent dye. - Confirm the activity of the copper catalyst and reducing agent.[5]
Problem 3: Incomplete or failed click chemistry reaction for affinity purification.
Potential Cause Troubleshooting Steps
Oxidation of Copper(I) Catalyst - The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[5] - Prepare the sodium ascorbate solution fresh for each experiment.[5] - Degas all solutions to remove dissolved oxygen.[5]
Interfering Substances in the Buffer - Avoid Tris-based buffers as the amine groups can chelate copper.[5] Use buffers like PBS or HEPES instead.[5] - If the protein sample contains reducing agents like DTT, remove them by buffer exchange prior to the click reaction.[5]
Low Reactant Concentrations - Click reactions are concentration-dependent. If your protein solution is very dilute, consider concentrating it before the reaction. - Use a 2- to 10-fold molar excess of the azide-biotin probe over the alkyne-labeled protein.[5]
Degraded Azide Probe - Ensure the azide-functionalized probe has been stored correctly and has not degraded.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound using EDC/NHS Chemistry

This protocol describes the labeling of a protein containing accessible carboxyl groups (aspartic and glutamic acid residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare fresh solutions of EDC and NHS in reaction buffer at a 100-fold molar excess to the protein.

  • Add the EDC and NHS solutions to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Prepare a solution of this compound in the reaction buffer at a 20- to 50-fold molar excess to the protein.

  • Add the this compound solution to the activated protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove the excess, unreacted labeling reagent and byproducts by size exclusion chromatography using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Affinity Purification of Propargyl-Labeled Proteins using Click Chemistry and Streptavidin Resin

This protocol details the capture of a propargyl-labeled protein after reaction with an azide-biotin conjugate.

Materials:

  • Propargyl-labeled protein in a compatible buffer (e.g., PBS or HEPES)

  • Azide-PEGn-Biotin

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5 for strong binding, or a biotin-containing buffer for monomeric avidin)

Procedure:

  • Click Reaction: a. In a microcentrifuge tube, combine the propargyl-labeled protein (final concentration 1-5 mg/mL) with a 5- to 10-fold molar excess of Azide-PEGn-Biotin. b. Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water. c. Add the copper catalyst solution to the protein-azide mixture to a final copper concentration of 100-200 µM. d. Prepare a fresh solution of sodium ascorbate in water. e. Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM. f. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Affinity Capture: a. Equilibrate the streptavidin resin by washing it three times with the wash buffer. b. Add the click reaction mixture to the equilibrated streptavidin resin. c. Incubate for 1 hour at room temperature with gentle end-over-end mixing.

  • Washing: a. Pellet the resin by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads) and discard the supernatant. b. Wash the resin three to five times with the wash buffer to remove non-specifically bound proteins.

  • Elution: a. Add the elution buffer to the resin and incubate for 15-30 minutes at room temperature. b. Pellet the resin and collect the supernatant containing the purified protein. c. Repeat the elution step if necessary. d. Immediately buffer exchange the eluted protein into a suitable storage buffer.

Visualizations

Experimental Workflow for Purification

experimental_workflow start This compound Labeled Protein Mixture initial_purification Initial Purification (SEC or IEX) start->initial_purification unlabeled_protein Unlabeled Protein initial_purification->unlabeled_protein excess_reagent Excess Reagent initial_purification->excess_reagent propargyl_protein Purified Propargyl-Protein initial_purification->propargyl_protein click_reaction Click Chemistry (Azide-Biotin) propargyl_protein->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein affinity_capture Streptavidin Affinity Chromatography biotinylated_protein->affinity_capture unbound Unbound Proteins affinity_capture->unbound elution Elution affinity_capture->elution final_product Purified Labeled Protein elution->final_product

Caption: Workflow for the purification of this compound labeled proteins.

Troubleshooting Logic for Failed Click Chemistry

troubleshooting_click_chemistry start Failed Click Reaction check_catalyst Check Copper Catalyst (Fresh Ascorbate, Degas Buffers) start->check_catalyst check_buffer Check Buffer Composition (Avoid Tris, Remove DTT) start->check_buffer check_reagents Check Reagent Concentration and Quality start->check_reagents re_optimize Re-optimize Reaction Conditions check_catalyst->re_optimize check_buffer->re_optimize check_reagents->re_optimize

Caption: Troubleshooting logic for an unsuccessful click chemistry reaction.

References

Technical Support Center: Characterization of Propargyl-PEG8-NH2 Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in characterizing the reaction products of Propargyl-PEG8-NH2. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains two primary reactive groups: a terminal propargyl group (an alkyne) and a primary amine group, separated by an 8-unit polyethylene glycol (PEG) spacer.[1][2][3][4]

  • The primary amine (-NH2) group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][5]

  • The propargyl group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to attach the molecule to azide-containing entities.[5][6][7]

  • The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous solutions.[5][6]

Q2: What are the most common reactions involving this compound?

The two most prevalent reactions are:

  • Amine Acylation: The primary amine is reacted with an NHS ester-functionalized molecule (e.g., a protein, antibody, or surface) to form a stable amide linkage. This reaction is typically performed in buffers with a pH range of 7.2-8.5.[8]

  • Click Chemistry: The propargyl group is reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][7]

Q3: Which analytical techniques are most suitable for characterizing the products of these reactions?

A combination of techniques is often necessary for comprehensive characterization:

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG linkers per molecule). ESI-MS and MALDI-TOF are commonly used.[9][10]
High-Performance Liquid Chromatography (HPLC) Separates the reaction mixture to assess purity, identify unreacted starting materials, and quantify the final product. Techniques like Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.[11][12][13] 2D-LC, which combines two different chromatography methods, can provide enhanced separation.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the final product, confirming the formation of the expected chemical bonds.
UV-Vis Spectroscopy Can be used to quantify the concentration of a protein or other chromophore-containing molecule before and after conjugation.[9]
Charged Aerosol Detection (CAD) Useful for detecting and quantifying PEGylated species that lack a UV chromophore.[11][12]

Troubleshooting Guides

Problem 1: Low Yield of Amine Acylation Product (Reaction with NHS Ester)

Possible Causes & Solutions

CauseTroubleshooting Step
Hydrolysis of NHS Ester NHS esters are moisture-sensitive. Ensure that all reagents, solvents (e.g., DMSO, DMF), and reaction vessels are anhydrous. Prepare NHS ester solutions immediately before use.
Incorrect Reaction Buffer pH The optimal pH for the reaction of NHS esters with primary amines is 7.2-8.5.[8] At lower pH values, the amine is protonated and less nucleophilic. At pH values above 8.5, the hydrolysis of the NHS ester is significantly accelerated.[8]
Presence of Primary Amines in the Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. Use non-amine-containing buffers such as PBS, HEPES, or borate buffer.[14]
Insufficient Molar Excess of Reagents The molar ratio of the PEG linker to the target molecule may need to be optimized. An insufficient excess of the NHS ester-containing reagent can lead to incomplete conjugation.
Problem 2: Inefficient "Click" Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition)

Possible Causes & Solutions

CauseTroubleshooting Step
Oxidation of Copper(I) Catalyst The active catalyst in CuAAC is Cu(I). If the reaction is exposed to oxygen, Cu(I) can be oxidized to the inactive Cu(II) state. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.
Inadequate Ligand for Copper A ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), is often used to stabilize the Cu(I) catalyst and improve reaction efficiency. Ensure the appropriate ligand is being used at the correct concentration.
Impure Reagents Impurities in the azide or alkyne starting materials can interfere with the reaction. Confirm the purity of your starting materials using appropriate analytical techniques.
Suboptimal Solvent The choice of solvent can impact the solubility of reagents and the reaction rate. Common solvents include aqueous buffers, DMSO, and DMF. Ensure all components are soluble in the chosen solvent system.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester-Activated Protein
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials.

    • Dissolve the NHS ester-activated protein in a non-amine-containing buffer (e.g., PBS at pH 7.4).

    • Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of approximately 50 mM.

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG linker and other small molecules.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Confirm the degree of PEGylation using mass spectrometry (MALDI-TOF or ESI-MS).

    • Assess the purity of the conjugate using HPLC.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Reagent Preparation:

    • Prepare stock solutions of the azide-containing molecule and the propargyl-functionalized molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of a copper(I) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

    • If using a ligand, prepare a stock solution of the ligand (e.g., TBTA) in DMSO.

  • Click Reaction:

    • In a reaction vessel, combine the azide-containing molecule, the propargyl-functionalized molecule, and the ligand (if used).

    • Add the sodium ascorbate solution, followed by the CuSO4 solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification:

    • Purify the reaction product using an appropriate method, such as HPLC or column chromatography, to remove the copper catalyst and unreacted starting materials.

  • Characterization:

    • Confirm the formation of the triazole linkage and the final product structure using mass spectrometry and NMR spectroscopy.

    • Analyze the purity of the final product by HPLC.

Visualizations

experimental_workflow cluster_amine_acylation Amine Acylation Pathway cluster_click_chemistry Click Chemistry Pathway A1 This compound A3 Reaction (pH 7.2-8.5) A1->A3 A2 NHS Ester-Activated Molecule A2->A3 A4 Purification (SEC/Dialysis) A3->A4 A5 Characterization (MS, HPLC) A4->A5 B1 Propargyl-PEG8-Conjugate B3 Cu(I) Catalyzed Reaction B1->B3 B2 Azide-Containing Molecule B2->B3 B4 Purification (HPLC) B3->B4 B5 Characterization (MS, NMR) B4->B5

Caption: General experimental workflows for amine acylation and click chemistry reactions involving this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Reaction Yield cluster_amine_acylation_causes Amine Acylation cluster_click_chem_causes Click Chemistry Problem Low Product Yield C1 NHS Ester Hydrolysis Problem->C1 C2 Incorrect Buffer pH Problem->C2 C3 Competing Amines in Buffer Problem->C3 D1 Cu(I) Oxidation Problem->D1 D2 Impure Reagents Problem->D2 D3 Suboptimal Solvent Problem->D3 S1 Use Anhydrous Solvents C1->S1 S2 Adjust pH to 7.2-8.5 C2->S2 S3 Use Non-Amine Buffers C3->S3 S4 Use Reducing Agent (e.g., Na-Ascorbate) D1->S4 S5 Verify Reagent Purity D2->S5 S6 Optimize Solvent System D3->S6

Caption: A logical diagram illustrating common causes and solutions for low yield in this compound reactions.

References

Preventing aggregation of biomolecules during Propargyl-PEG8-NH2 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent the aggregation of biomolecules during labeling with Propargyl-PEG8-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional linker molecule. It contains a primary amine (-NH2) group and a propargyl group (an alkyne). The primary amine allows for the covalent attachment of this linker to biomolecules, typically at lysine residues or the N-terminus, through the formation of a stable amide bond. The propargyl group enables subsequent conjugation to other molecules containing an azide group via a highly specific and efficient copper-catalyzed click chemistry reaction. The polyethylene glycol (PEG) spacer (PEG8) enhances the water solubility of the linker and the resulting conjugate, which can help to reduce aggregation.[1]

Q2: What are the primary causes of biomolecule aggregation during labeling with this compound?

Biomolecule aggregation during the labeling process can be attributed to several factors:

  • Over-labeling: The attachment of too many this compound molecules can alter the surface charge and isoelectric point (pI) of the biomolecule, leading to reduced solubility and aggregation.

  • Hydrophobicity: While the PEG spacer is hydrophilic, improper reaction conditions can expose hydrophobic patches on the biomolecule, promoting self-association.

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents in the reaction buffer can compromise the stability of the biomolecule.

  • High Concentrations: Elevated concentrations of either the biomolecule or the labeling reagent can increase the likelihood of intermolecular interactions, leading to aggregation.

  • Reagent Precipitation: The labeling reagent itself may not be fully soluble in the reaction buffer, leading to precipitation that can co-precipitate the biomolecule.

Q3: How does the PEG8 spacer help in preventing aggregation?

The polyethylene glycol (PEG) spacer is a hydrophilic chain that, when conjugated to a biomolecule, can increase its hydrodynamic volume and create a hydration shell. This has several benefits in preventing aggregation:

  • Increased Solubility: The hydrophilic nature of PEG enhances the overall solubility of the biomolecule in aqueous solutions.[1][2]

  • Steric Hindrance: The flexible PEG chain can create a steric shield around the biomolecule, which can mask hydrophobic regions and prevent close intermolecular interactions that lead to aggregation.[3]

  • Reduced Immunogenicity: The PEG spacer can also help to reduce the immunogenicity of the labeled biomolecule.[1][2]

Q4: What are some common signs of biomolecule aggregation?

Aggregation can manifest in several ways:

  • Visible Precipitation: The most obvious sign is the formation of visible particles or a cloudy appearance in the reaction mixture.

  • Increased Light Scattering: An increase in the absorbance reading at higher wavelengths (e.g., 340 nm) can indicate the presence of soluble aggregates.

  • Changes in Chromatographic Profile: When analyzed by size-exclusion chromatography (SEC), the appearance of high molecular weight species or a shift in the main peak towards earlier elution times suggests aggregation.

  • Loss of Biological Activity: Aggregation can lead to a decrease or complete loss of the biomolecule's function.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and prevent biomolecule aggregation during this compound labeling.

Problem Potential Cause Recommended Solution
Visible Precipitation During Labeling High concentration of biomolecule or reagent.Decrease the concentration of the biomolecule and/or the labeling reagent.
Suboptimal buffer pH or ionic strength.Optimize the buffer pH to ensure the stability of the biomolecule. A pH range of 7.2-8.5 is generally recommended for amine labeling. Screen a range of salt concentrations (e.g., 50-150 mM NaCl).
Poor solubility of this compound.Ensure the this compound is fully dissolved in a suitable organic solvent (e.g., DMSO or DMF) before adding it to the reaction buffer. The final concentration of the organic solvent in the reaction should typically not exceed 10%.[4]
High Molecular Weight Species in SEC Over-labeling of the biomolecule.Reduce the molar excess of this compound to the biomolecule. A starting point of 10-20 fold molar excess is often recommended, but this may need to be optimized.[4]
Intermolecular cross-linking.While this compound is a monofunctional linker for amine labeling, harsh reaction conditions can still promote non-specific interactions. Consider lowering the reaction temperature (e.g., 4°C) and reducing the reaction time.
Loss of Biological Activity Aggregation leading to misfolding.Implement the strategies to prevent aggregation mentioned above.
Modification of critical amine residues.If the active site of the biomolecule contains essential lysine residues, consider using a lower pH (around 7.0) to favor labeling of the N-terminus, or employ site-specific labeling techniques if possible.
Inconsistent Labeling Efficiency Hydrolysis of the labeling reagent.Prepare the this compound solution immediately before use. Avoid storing the reagent in solution.
Presence of primary amines in the buffer.Ensure that the reaction buffer is free of primary amines, such as Tris or glycine, which will compete with the biomolecule for the labeling reagent.[4]

Experimental Protocols

Key Experiment: this compound Labeling of a Protein

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free from any primary amine-containing substances.[5]

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 10-fold to 20-fold molar excess over the protein).

    • While gently vortexing the protein solution, slowly add the calculated volume of the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling using a suitable method (e.g., MALDI-TOF mass spectrometry).

    • Assess the extent of aggregation using size-exclusion chromatography (SEC).

    • Confirm the retention of biological activity through a relevant functional assay.

Visualizations

Troubleshooting Workflow for Biomolecule Aggregation

Aggregation_Troubleshooting start Start: Biomolecule Labeling with This compound observe Observe Aggregation? (Visual, SEC, etc.) start->observe no_agg No Aggregation: Proceed with Experiment observe->no_agg No yes_agg Aggregation Observed observe->yes_agg Yes optimize_ratio Optimize Molar Ratio: Reduce this compound yes_agg->optimize_ratio optimize_conc Optimize Concentrations: Lower Biomolecule/Reagent Conc. yes_agg->optimize_conc optimize_buffer Optimize Buffer: Adjust pH, Ionic Strength yes_agg->optimize_buffer add_excipients Add Stabilizing Excipients: (e.g., Sugars, Arginine) yes_agg->add_excipients optimize_temp Optimize Temperature: React at 4°C yes_agg->optimize_temp recheck Re-run Labeling Reaction optimize_ratio->recheck optimize_conc->recheck optimize_buffer->recheck add_excipients->recheck optimize_temp->recheck recheck->observe

Caption: Troubleshooting workflow for biomolecule aggregation.

Signaling Pathway of Amine-Reactive Labeling

Amine_Labeling_Pathway protein Biomolecule-NH2 (e.g., Protein with Lysine) conditions pH 7.2 - 8.5 Room Temp or 4°C protein->conditions peg_reagent Propargyl-PEG8-NH-CO-X (Activated Ester) peg_reagent->conditions labeled_protein Biomolecule-NH-CO-PEG8-Propargyl (Labeled Biomolecule) conditions->labeled_protein byproduct Leaving Group (X) conditions->byproduct

References

Catalyst selection and optimization for Propargyl-PEG8-NH2 click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Propargyl-PEG8-NH2 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction with this compound?

The core of this reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne group of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][3] The PEG8 spacer enhances solubility in aqueous media, and the terminal amine group (NH2) can be used for further functionalization.[4][5][6]

Q2: What are the essential components of a typical catalyst system for this reaction?

A standard catalyst system consists of:

  • A Copper(II) Salt: Commonly copper(II) sulfate (CuSO₄).[1][7]

  • A Reducing Agent: Typically sodium ascorbate, which reduces Cu(II) to the active Cu(I) state in situ.[8][9][10]

  • A Ligand: A chelating ligand is crucial to stabilize the Cu(I) catalyst, increase reaction efficiency, and prevent unwanted side reactions.[8][11][12][13]

Q3: Which copper-stabilizing ligand should I choose for my experiment?

The choice of ligand is critical for reaction success. Here are some common options:

LigandRecommended UseKey Characteristics
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)General use, especially in organic solvents.Highly effective at accelerating the reaction and protecting the catalyst.[7]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Aqueous reactions and bioconjugation.Water-soluble ligand that is highly efficient for reactions in aqueous buffers and helps maintain cell viability in biological applications.[1]
Other Tripodal Amines Specialized applications.A variety of tripodal amine ligands have been developed to fine-tune reactivity and stability.[11][14] The choice may depend on the specific substrates and solvent conditions.[15]

Q4: Can I perform this reaction without a copper catalyst?

Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[8][16][17] This method uses strained cyclooctynes (e.g., DBCO) instead of simple alkynes like the propargyl group. SPAAC is advantageous for applications in living cells or with copper-sensitive biomolecules, as it avoids the potential cytotoxicity of the copper catalyst.[16][18] However, this compound is designed for copper-catalyzed reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Oxidation of Cu(I) to inactive Cu(II).2. Insufficient Catalyst/Reagents: Low concentrations of copper, ligand, or reducing agent.3. Inhibitory Buffer Components: Buffers containing coordinating anions (e.g., Tris, phosphate) can interfere with the catalyst.[19]4. Poor Reagent Quality: Degradation of azide or alkyne starting materials.1. Use a Ligand: Always include a stabilizing ligand like TBTA or THPTA. Prepare the catalyst solution fresh. Consider degassing solutions to remove oxygen.[9][20]2. Optimize Concentrations: Increase the concentration of the catalyst components. A typical starting point is a 1:5 ratio of CuSO₄ to ligand.[10][21]3. Buffer Selection: Use non-coordinating buffers like HEPES. If you must use a coordinating buffer, you may need to increase the catalyst and ligand concentrations.[19]4. Verify Reagent Integrity: Check the purity and stability of your starting materials.
Reaction Stalls or is Sluggish 1. Low Temperature: Reaction kinetics may be slow at room temperature.2. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction.3. Suboptimal pH: The reaction rate can be pH-dependent.1. Increase Temperature: Gently warming the reaction (e.g., to 35-40°C) can increase the rate.[22]2. Increase Reaction Time or Catalyst Concentration: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) or increase the catalyst loading.[22]3. Optimize pH: The optimal pH is typically between 4 and 12. For biomolecules, a pH around 7 is common.[8]
Side Product Formation / Degradation of Biomolecules 1. Oxidative Damage: Reactive oxygen species (ROS) can be generated by the Cu(I)/ascorbate system, leading to the degradation of sensitive amino acids (e.g., histidine, cysteine).[8][11]2. Precipitate Formation: Insoluble copper species or aggregation of reactants/products.1. Use Excess Ligand: A higher ligand-to-copper ratio (e.g., 5:1) can protect biomolecules by acting as a sacrificial reductant.[10][21] Adding aminoguanidine can also help protect arginine residues.[8][10]2. Ensure Solubility: Use appropriate solvents or co-solvents. The PEG chain on this compound aids in aqueous solubility. If a precipitate forms, it could be an inactive copper species; ensure proper ligand complexation.
Inconsistent Results 1. Variability in Reagent Preparation: Inconsistent concentrations or freshness of stock solutions, especially the sodium ascorbate.2. Oxygen Contamination: Dissolved oxygen can readily deactivate the Cu(I) catalyst.1. Standardize Protocols: Always prepare fresh solutions of sodium ascorbate. Pre-mix the CuSO₄ and ligand before adding them to the reaction mixture.[9]2. Degas Solutions: For sensitive reactions, bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture can improve consistency.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general guideline and should be optimized for specific applications.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO, or buffer) at a desired concentration (e.g., 10 mM).

  • Azide-Containing Molecule Solution: Prepare a stock solution of your azide-functionalized molecule in a compatible solvent at a known concentration.

  • Copper Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA for aqueous reactions) Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Solution: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.

2. Reaction Assembly:

  • In a microcentrifuge tube, add the this compound solution and the azide-containing molecule solution. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range.

  • Add the appropriate volume of buffer (e.g., HEPES) to reach the desired final reaction volume.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.25 mM, you would use a 5-fold excess of ligand (1.25 mM final concentration).[21] Let this mixture sit for a minute to allow for complexation.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[21]

3. Reaction Conditions:

  • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37°C) for 1 to 24 hours.

  • Reaction progress can be monitored by techniques such as LC-MS, HPLC, or gel electrophoresis, depending on the nature of the reactants.

4. Purification:

  • Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

Visualizations

Experimental Workflow for this compound Click Chemistry

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly & Incubation cluster_analysis Analysis & Purification reagent1 This compound Solution mix Combine Alkyne, Azide, and Buffer reagent1->mix reagent2 Azide Molecule Solution reagent2->mix catalyst_prep Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix catalyst_prep->add_catalyst reducer Fresh Sodium Ascorbate Solution initiate Initiate with Ascorbate reducer->initiate mix->add_catalyst add_catalyst->initiate incubate Incubate (RT to 37°C) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate monitor->purify

Caption: A typical workflow for a CuAAC reaction.

Catalyst Selection Logic

catalyst_selection start Starting Experiment biomolecule Are biomolecules or live cells involved? start->biomolecule solvent Is the reaction in an aqueous buffer? biomolecule->solvent No spaac Consider Copper-Free SPAAC biomolecule->spaac Yes thpta Use THPTA as ligand solvent->thpta Yes tbta Use TBTA or other ligands for organic solvents solvent->tbta No end_spaac Requires strained alkyne, not this compound spaac->end_spaac

Caption: Decision tree for catalyst and ligand selection.

References

Validation & Comparative

Propargyl-PEG8-NH2: A Comparative Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and biological research, the role of polyethylene glycol (PEG) linkers is pivotal. These molecular bridges connect therapeutic payloads, targeting moieties, and other functional molecules, profoundly influencing the stability, solubility, and pharmacokinetic properties of the resulting conjugates. Among the diverse array of available options, Propargyl-PEG8-NH2 has emerged as a versatile and widely utilized tool. This guide provides an objective comparison of this compound with other common PEG linkers, supported by a summary of experimental data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl) group and a primary amine (NH2) group, separated by an 8-unit polyethylene glycol chain. This architecture allows for sequential or orthogonal conjugation strategies. The propargyl group is amenable to highly efficient and specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the amine group readily reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds.

The PEG8 chain imparts hydrophilicity to the linker and the resulting conjugate, which can enhance aqueous solubility, reduce aggregation, and potentially decrease immunogenicity.[1][2][3] The defined length of the PEG chain is crucial, as studies have shown that linker length significantly impacts the pharmacokinetic profile and therapeutic efficacy of bioconjugates like antibody-drug conjugates (ADCs).[4][5][6] Specifically, a PEG8 linker has been identified as a threshold length for optimizing the clearance rate of certain ADCs, providing a balance between improved pharmacokinetics and retained potency.[5]

This guide will compare this compound to other classes of PEG linkers based on their reaction chemistry, stability, and impact on the performance of the final bioconjugate.

Comparison of PEG Linker Chemistries

The choice of a PEG linker is fundamentally dictated by the functional groups available on the molecules to be conjugated and the desired stability of the resulting linkage. This compound offers a combination of two distinct reactive handles, placing it in a versatile position compared to homobifunctional or other heterobifunctional linkers.

Linker TypeFunctional Group(s)Target Functional Group(s)Reaction ChemistryResulting BondKey AdvantagesKey Considerations
Propargyl-PEG-Amine Propargyl (-C≡CH), Amine (-NH2)Azide (-N3), Activated Esters (e.g., NHS), Carboxylic Acids (-COOH)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); AmidationStable Triazole; Stable AmideHigh specificity and efficiency of click chemistry; Orthogonal reactivity.[7][8]CuAAC requires a copper catalyst, which may need to be removed from the final product.[9]
Maleimide-PEG-NHS Ester Maleimide, NHS EsterThiol (-SH), Amine (-NH2)Michael Addition; AmidationStable Thioether; Stable AmideHigh specificity for thiols (cysteine residues); Well-established chemistry.[10]Maleimide-thiol linkage can undergo retro-Michael reaction, leading to deconjugation.[4]
Azide-PEG-NHS Ester Azide (-N3), NHS EsterAlkyne (-C≡CH), Amine (-NH2)CuAAC; AmidationStable Triazole; Stable AmideHigh specificity and efficiency of click chemistry; Orthogonal reactivity.Requires an alkyne-modified molecule for conjugation.
Homobifunctional NHS Ester PEG NHS Ester, NHS EsterAmine (-NH2), Amine (-NH2)AmidationStable AmideSimple one-step crosslinking of amine-containing molecules.Can lead to intramolecular crosslinking or polymerization if not controlled.

Performance Data Summary

While direct head-to-head experimental data for this compound against all other linker types under identical conditions is scarce in the public domain, we can synthesize findings from multiple studies to draw objective comparisons. The following tables summarize quantitative data on the impact of PEG linker length and type on key performance indicators for antibody-drug conjugates (ADCs).

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
LinkerPayloadTarget Cell LineIC50 (nM)Reference
No PEG InsertionMMAEHER2-positive NCI-N874.94[3]
4 kDa PEGMMAEHER2-positive NCI-N8731.9[3]
10 kDa PEGMMAEHER2-positive NCI-N87111.3[3]
Pendant 2x PEG12DM1Not SpecifiedPotent[11]
Linear PEG24DM1Not SpecifiedLess Potent[11]

Note: Data is compiled from different studies and direct comparison should be made with caution. The trend generally indicates that longer PEG chains can lead to a decrease in in vitro potency, potentially due to steric hindrance.[3]

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths
LinkerADC SystemSpeciesClearance RateHalf-life (t1/2)Reference
PEG <8 unitsMMAE ConjugateRatRapidShorter[5]
PEG ≥8 unitsMMAE ConjugateRatSlower / OptimalLonger[5]
No PEG InsertionMMAE ConjugateMouse-~2.5-fold shorter than 4kDa PEG[3]
4 kDa PEGMMAE ConjugateMouse-~2.5-fold longer than no PEG[3]
10 kDa PEGMMAE ConjugateMouse-~11.2-fold longer than no PEG[3]
Pendant 2x PEG12Amide-linked ADCMouseSlowerLonger[11]
Linear PEG24Amide-linked ADCMouseFasterShorter[11]

Note: The data suggests a clear trend where increasing PEG linker length generally leads to a longer plasma half-life and slower clearance. A PEG8 linker appears to be a critical length to achieve a significant improvement in pharmacokinetics.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Propargyl-PEG Conjugation

This protocol describes the conjugation of a propargyl-functionalized molecule (e.g., a protein modified with this compound) to an azide-containing molecule.

Materials:

  • Propargyl-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing payload (e.g., azide-modified drug).

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.

  • Reaction Setup: In a microcentrifuge tube, combine the propargyl-modified biomolecule and the azide-containing payload (typically at a 2 to 10-fold molar excess of the azide).

  • Catalyst Premix: In a separate tube, premix the CuSO4 and ligand solutions. A common ratio is 1:5 (CuSO4:ligand).

  • Initiation of Reaction: Add the premixed catalyst to the biomolecule/payload mixture.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents and the copper catalyst.

Protocol 2: NHS Ester-Amine Conjugation

This protocol outlines the conjugation of an amine-containing linker like this compound to a molecule containing a carboxylic acid that has been activated as an NHS ester.

Materials:

  • Amine-containing molecule (e.g., this compound).

  • NHS ester-activated molecule in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., dialysis or gel filtration).

Procedure:

  • Dissolve Amine Component: Dissolve the amine-containing molecule in the reaction buffer.

  • Dissolve NHS Ester Component: Immediately before use, dissolve the NHS ester-activated molecule in a minimal volume of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dissolved NHS ester to the amine solution with gentle stirring. A 5 to 20-fold molar excess of the NHS ester is commonly used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add the quenching solution to react with any remaining NHS ester.

  • Purification: Purify the conjugate by dialysis or gel filtration to remove unreacted starting materials and byproducts like N-hydroxysuccinimide.[10]

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • 96-well plates.

  • ADC constructs with different linkers.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Bioconjugation_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation/Conjugation cluster_adc ADC Formation & Purification Antibody Monoclonal Antibody Linker This compound Antibody->Linker Amine Reaction (e.g., via NHS ester) Conjugation CuAAC Click Chemistry Linker->Conjugation Payload Azide-Modified Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Linker_Comparison cluster_propargyl Propargyl-PEG-Amine cluster_maleimide Maleimide-PEG-NHS cluster_azide Azide-PEG-NHS Propargyl_Node Propargyl Group (Click Chemistry) Amine_Node_P Amine Group (Amidation) Maleimide_Node Maleimide Group (Thiol Reaction) Propargyl_Node->Maleimide_Node Comparison of Conjugation Chemistry NHS_Node_M NHS Ester (Amidation) Azide_Node Azide Group (Click Chemistry) Maleimide_Node->Azide_Node Comparison of Stability & Specificity NHS_Node_A NHS Ester (Amidation)

References

Propargyl-PEG8-NH2 in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional bioactive molecules. Propargyl-PEG8-NH2 has emerged as a versatile and advantageous tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other common bioconjugation linkers, supported by experimental data and detailed protocols, to facilitate informed decisions in your research and development endeavors.

Superior Stability and Efficiency of the Triazole Linkage

This compound is a heterobifunctional linker featuring a terminal propargyl group and an amine group, separated by an eight-unit polyethylene glycol (PEG) spacer. The propargyl group is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a highly stable triazole linkage. The amine group, on the other hand, allows for conventional conjugation to carboxylic acids or activated esters.

The primary advantage of employing the propargyl group lies in the exceptional stability of the resulting 1,2,3-triazole ring. This five-membered heterocycle is remarkably resistant to chemical and enzymatic degradation, a significant benefit over the more common amide bonds formed by N-hydroxysuccinimide (NHS) esters.[1][2][3] Amide bonds are susceptible to cleavage by proteases, which can lead to the premature release of a conjugated payload in a biological environment.[2][3] The triazole linkage, being a bioisostere of the amide bond, mimics its key electronic and steric properties while offering superior metabolic stability.[4][5][6]

Table 1: Comparison of Linkage Stabilities

Linkage TypeFormed FromStabilitySusceptibility to Cleavage
Triazole Propargyl + Azide (CuAAC)High Resistant to proteases, hydrolysis, and oxidation.[1]
Amide NHS Ester + AmineModerate Susceptible to enzymatic cleavage by proteases.[2]
Thioether Maleimide + ThiolModerate Can undergo retro-Michael reaction leading to deconjugation.

Enhanced Reaction Efficiency and Specificity

The CuAAC reaction is renowned for its high efficiency and specificity.[7] It proceeds rapidly under mild, aqueous conditions and is orthogonal to most functional groups found in biological molecules, minimizing side reactions.[7] This is a distinct advantage over NHS ester and maleimide chemistries, which can exhibit cross-reactivity with other nucleophiles present in a protein, such as histidine or tyrosine residues, leading to a heterogeneous product.

While direct head-to-head quantitative comparisons of reaction kinetics for this compound against other linkers under identical conditions are not extensively documented in single studies, the literature on click chemistry consistently highlights its high yields and fast reaction times, often reaching completion within a short period.[7]

The Role of the PEG8 Spacer

The eight-unit polyethylene glycol (PEG) chain in this compound confers several beneficial properties to the resulting bioconjugate. PEG is a hydrophilic and flexible polymer that can:

  • Increase Solubility: The PEG spacer enhances the aqueous solubility of hydrophobic molecules, which is particularly advantageous in drug delivery applications.[8][9]

  • Reduce Immunogenicity: The PEG chain can shield the conjugated biomolecule from the immune system, reducing its immunogenic potential.[9]

  • Improve Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can prolong its circulation half-life in vivo.[8][10]

  • Provide Spatial Separation: The linker acts as a spacer, minimizing steric hindrance between the conjugated molecules and preserving their biological activity.[11]

The optimal length of the PEG linker is application-dependent. A PEG8 linker provides a good balance of these properties without being excessively long, which could potentially decrease the binding affinity of the conjugated molecule to its target.[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for conjugating a this compound-modified molecule to an azide-containing biomolecule.

Materials:

  • This compound conjugated molecule (alkyne-molecule)

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-molecule and the azide-containing biomolecule in PBS at the desired molar ratio.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 solution and the THPTA ligand solution. The ligand-to-copper ratio should be approximately 5:1 to stabilize the Cu(I) catalyst and protect the biomolecules.

  • Initiate the Reaction: Add the CuSO4/THPTA premix to the reaction mixture containing the alkyne and azide.

  • Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purify the Conjugate: Once the reaction is complete, purify the bioconjugate using a desalting column to remove excess reagents and byproducts.

Protocol 2: Amine-Reactive Conjugation via NHS Ester Chemistry (for comparison)

This protocol outlines a general procedure for conjugating an NHS ester-functionalized linker to a protein.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-PEG8-linker dissolved in a dry organic solvent (e.g., DMSO or DMF)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration.

  • Prepare the Linker Solution: Immediately before use, dissolve the NHS ester-PEG8-linker in the organic solvent to create a stock solution.

  • Initiate the Reaction: Add the desired molar excess of the NHS ester linker solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% to avoid protein denaturation.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The reaction pH should be maintained between 7 and 9.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the Conjugate: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.

Visualizing the Conjugation Workflow

To better illustrate the experimental process, the following diagrams depict the key steps in bioconjugation using this compound and an alternative method.

Bioconjugation_Workflow cluster_CuAAC This compound (CuAAC) cluster_NHS NHS-Ester Linker A1 Alkyne-Molecule C1 Mix in Buffer A1->C1 B1 Azide-Biomolecule B1->C1 D1 Add CuSO4/Ligand & Sodium Ascorbate C1->D1 E1 Incubate D1->E1 F1 Purify E1->F1 G1 Triazole-Linked Conjugate F1->G1 A2 Protein C2 Mix in Buffer (pH 7-9) A2->C2 B2 NHS-Ester Linker B2->C2 D2 Incubate C2->D2 E2 Purify D2->E2 F2 Amide-Linked Conjugate E2->F2

A comparative workflow of bioconjugation methodologies.

Signaling Pathway and Logical Relationships

The utility of this compound extends to the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs). The following diagram illustrates a simplified logical relationship in the design and function of an ADC utilizing a click chemistry-based linker.

ADC_Function cluster_design ADC Design cluster_action Mechanism of Action Antibody Targeting Antibody Linker Propargyl-PEG8-Linker Antibody->Linker Amine Conjugation Drug Cytotoxic Drug Linker->Drug Click Chemistry (CuAAC) Binding ADC Binds to Tumor Cell Receptor Linker->Binding Leads to Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Logical flow from ADC design to cellular action.

Conclusion

This compound offers a powerful and reliable solution for bioconjugation, providing significant advantages in terms of the stability of the resulting linkage, reaction efficiency, and the beneficial physicochemical properties imparted by the PEG spacer. The superior stability of the triazole bond formed via CuAAC click chemistry makes it an excellent choice for applications where conjugate stability in a biological environment is critical. While the optimal linker choice will always depend on the specific application, the unique combination of features in this compound makes it a highly competitive and often superior alternative to traditional bioconjugation reagents.

References

Navigating the Landscape of Bioconjugation: A Guide to Propargyl-PEG8-NH2 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, drug delivery, and proteomics, the choice of a chemical linker is paramount to the success of an experiment. Propargyl-PEG8-NH2 has emerged as a widely utilized heterobifunctional linker, prized for its ability to bridge molecules through its terminal amine and alkyne groups. The primary amine allows for straightforward conjugation to carboxylic acids or activated esters on proteins and other biomolecules, while the alkyne group is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][] This guide provides a comprehensive comparison of alternatives to this compound, offering researchers and drug development professionals the data and methodologies needed to select the optimal linker for their specific application.

Understanding the Core Chemistry: The Role of this compound

This compound is a polyethylene glycol (PEG) derivative featuring a propargyl group (a terminal alkyne) at one end and a primary amine at the other, separated by an eight-unit PEG spacer.[1] This structure provides a versatile platform for covalently linking two different molecules. The amine group can react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4][5] The alkyne group participates in the highly efficient and specific CuAAC reaction with azide-functionalized molecules.[6][7] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][5]

Alternatives to this compound: A Comparative Analysis

While this compound is a powerful tool, a variety of alternatives exist that may offer advantages in specific contexts, such as altered reactivity, different spacer lengths, or the avoidance of copper catalysis. These alternatives can be broadly categorized based on the modification of the amine-reactive group or the alkyne group.

Modulating the Amine-Reactive Functionality

A primary consideration when choosing a linker is the functional group available on the target biomolecule. While the amine of this compound can be coupled to carboxylic acids, direct reaction with amines on a biomolecule requires a different reactive group on the linker.

Propargyl-PEGn-NHS Esters:

These linkers replace the terminal amine with an N-hydroxysuccinimide (NHS) ester.[8][9] This provides a direct and efficient method for labeling proteins, antibodies, and other amine-containing molecules without the need for activating a carboxyl group.[6][8]

Key Advantages:

  • Direct Reactivity with Amines: Simplifies conjugation to proteins and other biomolecules with available lysine residues or N-termini.[6][10]

  • High Efficiency: NHS ester reactions with primary amines are generally rapid and high-yielding under mild pH conditions (pH 7-9).[10]

Considerations:

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions.[6] Solutions should be prepared immediately before use.

  • Competition: Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the NHS ester.[6]

FeatureThis compoundPropargyl-PEG8-NHS Ester
Reactive Towards Carboxylic Acids (with activators), Activated EstersPrimary and Secondary Amines
Reaction pH Mildly acidic to neutral (for EDC/NHS coupling)Neutral to slightly basic (pH 7-9)
Key Advantage Versatility in reacting with carboxylated moleculesDirect and efficient labeling of proteins
Key Disadvantage Requires pre-activation of carboxyl groupsSusceptible to hydrolysis
Alternatives to Copper-Catalyzed Click Chemistry

A significant drawback of the traditional CuAAC reaction is the cytotoxicity of the copper catalyst, which can limit its application in living systems.[11] This has driven the development of copper-free click chemistry alternatives.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

SPAAC utilizes strained cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst.[11] Linkers like DBCO-PEG-Amine or DBCO-PEG-NHS ester are therefore excellent alternatives for applications in cell biology and in vivo studies.

Key Advantages:

  • Copper-Free: Eliminates concerns about copper cytotoxicity, making it suitable for live-cell labeling and in vivo applications.[11]

  • High Bioorthogonality: The reaction is highly specific and does not interfere with native biological processes.[12]

Considerations:

  • Kinetics: Reaction rates for SPAAC can be slower than for CuAAC, although advancements in cyclooctyne design are continually improving this.

  • Reagent Size: The DBCO group is bulkier than a terminal alkyne, which may have steric implications in some applications.

FeatureThis compound (CuAAC)DBCO-PEG-NH2 (SPAAC)
Catalyst Required Copper (I)None
Biocompatibility Limited by copper cytotoxicityHigh, suitable for in vivo use
Reaction Speed Generally fasterCan be slower, but improving
Key Advantage High reaction efficiency and speedAvoidance of toxic catalyst
Key Disadvantage Copper toxicityBulkier reactive group, potentially slower kinetics

Experimental Protocols

General Protocol for Protein Labeling with Propargyl-PEG-NHS Ester

This protocol provides a general guideline for the conjugation of a Propargyl-PEG-NHS ester to a protein containing accessible primary amines.

  • Protein Preparation: Dissolve the protein (e.g., IgG) in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[6] A typical concentration is 2 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG-NHS ester in a small amount of an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6]

  • Conjugation Reaction: Add a molar excess of the dissolved PEG reagent to the protein solution. The exact molar ratio will need to be optimized for the specific protein and desired degree of labeling. A common starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours.[6] Gentle mixing during incubation is recommended.

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[6]

  • Characterization: Confirm the extent of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) conjugation Add Molar Excess of PEG Reagent to Protein Solution protein_prep->conjugation peg_prep Dissolve Propargyl-PEG-NHS in DMSO/DMF Immediately Before Use peg_prep->conjugation incubation Incubate at RT (30-60 min) or 4°C (2-4 hours) conjugation->incubation purification Remove Unreacted Reagent (Desalting Column / Dialysis) incubation->purification characterization Characterize Conjugate (MALDI-TOF / SDS-PAGE) purification->characterization

Caption: Workflow for protein conjugation using a Propargyl-PEG-NHS ester.

Signaling Pathway Representation

The utility of these linkers is often in creating tools to probe biological systems. For example, a PROTAC (Proteolysis Targeting Chimera) can be synthesized using a bifunctional linker to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

protac_pathway cluster_cellular Cellular Machinery protac Target Ligand - Linker - E3 Ligase Ligand target Target Protein protac->target e3_ligase E3 Ubiquitin Ligase protac->e3_ligase target->protac Binds proteasome Proteasome target->proteasome Degradation e3_ligase->protac Binds e3_ligase->target Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.

Conclusion

The selection of a bifunctional linker is a critical decision in the design of bioconjugates. While this compound remains a versatile and effective choice for many applications, a growing portfolio of alternatives offers solutions to specific challenges. For direct labeling of proteins, Propargyl-PEG-NHS esters provide a more streamlined workflow. For applications demanding the highest degree of biocompatibility, particularly in living systems, copper-free click chemistry reagents such as DBCO-PEG linkers represent a superior choice. By understanding the comparative advantages and limitations of each class of linker, researchers can make more informed decisions, leading to the development of more effective and reliable bioconjugates for therapeutic and diagnostic applications.

References

Mass Spectrometry Analysis of Propargyl-PEG8-NH2 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PEGylated molecules is a critical step in drug development and bioconjugation, ensuring the quality, efficacy, and safety of therapeutic candidates. Propargyl-PEG8-NH2, a heterobifunctional linker, plays a significant role in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. Its defined chain length and reactive termini—a propargyl group for click chemistry and an amine for conjugation—demand accurate analytical methods for verification and quality control. This guide provides an objective comparison of two primary mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the analysis of this compound and its conjugates, supported by representative experimental data and detailed protocols.

Comparative Analysis of Mass Spectrometry Techniques

The choice between MALDI-TOF and ESI-MS for the analysis of this compound depends on the specific analytical goal, be it rapid molecular weight confirmation, detailed structural elucidation, or quantitative analysis. Each technique offers distinct advantages and limitations.

FeatureMALDI-TOF MSESI-MS
Ionization Principle Analyte co-crystallized with a matrix is ionized by a laser pulse.Analyte in solution is nebulized and ionized by a strong electric field.
Primary Ion Species Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[1]Multiply charged ions ([M+nH]ⁿ⁺).[2]
Molecular Weight Range Very high, suitable for large polymers and proteins.[3]Broad, but can be limited by the mass analyzer's m/z range for very large molecules.
Sample Preparation Requires co-crystallization with a suitable matrix. Can be prone to variability.Requires sample to be soluble and stable in a volatile solvent. Generally more straightforward and amenable to automation.
Data Complexity Simpler spectra with primarily singly charged species, facilitating straightforward molecular weight determination.[1]More complex spectra due to multiple charge states, often requiring deconvolution algorithms to determine the molecular weight.[2]
Fragmentation Less common in standard linear mode, but can be induced (Post-Source Decay).Can be controlled by adjusting cone voltage (in-source fragmentation) or by tandem MS (MS/MS) for structural analysis.[4]
Coupling to Chromatography Possible, but less common and more complex.Routinely coupled with liquid chromatography (LC) for separation and analysis of complex mixtures (LC-MS).
Sensitivity High, capable of detecting samples in the femtomole to attomole range.Also very high, with detection limits in the low femtomole to attomole range.
Tolerance to Contaminants Generally more tolerant to salts and buffers.Less tolerant to non-volatile salts and buffers, which can suppress ionization.

Expected Quantitative Data for this compound

The theoretical molecular weight of this compound (C₁₉H₃₇NO₈) is approximately 407.5 g/mol . The following tables summarize the expected mass spectrometry data for this molecule using both MALDI-TOF and ESI-MS.

Table 1: Expected MALDI-TOF MS Data for this compound

Ion SpeciesTheoretical m/zExpected Observation
[M+H]⁺408.26Primary protonated molecular ion.
[M+Na]⁺430.24Common adduct, often observed with high intensity.[1]
[M+K]⁺446.21Common adduct, typically less intense than the sodium adduct.[1]

Table 2: Expected ESI-MS Data for this compound

Ion SpeciesTheoretical m/zExpected Observation
[M+H]⁺408.26Singly charged ion, expected to be the base peak in the positive ion mode spectrum.
[M+2H]²⁺204.63Doubly charged ion, may be observed at lower abundance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis. The following protocols provide a starting point for the analysis of this compound.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile).

    • Prepare a matrix solution. For low molecular weight PEGs, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice, prepared at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[5]

    • Prepare a cationizing agent solution, such as sodium trifluoroacetate (NaTFA), at 1 mg/mL in ethanol to promote the formation of sodiated adducts for clearer spectra.[5]

    • Mix the sample, matrix, and cationizing agent solutions in a 1:5:1 (v/v/v) ratio.

  • Target Spotting:

    • Spot 0.5-1 µL of the final mixture onto a MALDI target plate.

    • Allow the spot to air-dry completely at room temperature, facilitating the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion, linear or reflector mode, in the m/z range of 200-1000.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • Identify the peaks corresponding to the expected protonated and sodiated molecular ions.

    • The mass difference between adjacent peaks in a PEG polymer spectrum should correspond to the mass of the ethylene glycol monomer unit (44 Da).[5]

ESI Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a 100 µM solution of this compound in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumental Analysis (Direct Infusion):

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the mass spectrometer to acquire data in positive ion mode over an m/z range of 100-1000.

    • Optimize key ESI source parameters, including capillary voltage (e.g., +3.5 kV), source temperature (e.g., 120 °C), and cone voltage. A lower cone voltage will minimize in-source fragmentation.

  • Instrumental Analysis (LC-MS):

    • For analysis of conjugates or complex mixtures, couple the ESI-MS to a liquid chromatography system (e.g., reversed-phase HPLC).

    • Use a suitable column (e.g., C18) and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer settings will be similar to direct infusion, but the acquisition will be triggered by the elution of the analyte from the LC column.

  • Data Analysis:

    • For direct infusion, the spectrum will show the molecular ion(s).

    • For LC-MS, extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • If multiple charge states are observed, use deconvolution software to determine the neutral molecular mass.

Visualization of Experimental Workflows

To clarify the experimental processes, the following diagrams illustrate the workflows for MALDI-TOF and ESI-MS analysis of this compound.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Stock Solution Mix Mix Sample, Matrix, & Cationizing Agent Sample->Mix Matrix CHCA Matrix Solution Matrix->Mix Cation NaTFA Solution Cation->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry Spot->Dry MS MALDI-TOF MS Acquisition Dry->MS Spectrum Mass Spectrum MS->Spectrum Analysis Identify [M+H]⁺, [M+Na]⁺ & [M+K]⁺ ions Spectrum->Analysis

Caption: Workflow for MALDI-TOF MS analysis of this compound.

ESI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Options cluster_data Data Processing Sample This compound in Volatile Solvent Direct Direct Infusion Sample->Direct LC LC Separation Sample->LC MS ESI-MS Acquisition Direct->MS LC->MS Spectrum Mass Spectrum MS->Spectrum Deconvolution Deconvolution (if needed) Spectrum->Deconvolution Analysis Identify Molecular Ion Deconvolution->Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Fragmentation in Tandem Mass Spectrometry

For the structural confirmation of this compound conjugates, tandem mass spectrometry (MS/MS) is invaluable. In a typical collision-induced dissociation (CID) experiment, the precursor ion (e.g., the protonated molecular ion of the conjugate) is isolated and fragmented.

The fragmentation of the PEG backbone typically proceeds via cleavage of the C-O or C-C bonds, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit). The presence of the propargyl and amine termini will lead to characteristic fragment ions. For instance, cleavage adjacent to the amine group is a common fragmentation pathway for amines.[6] The propargyl group can also lead to characteristic neutral losses.[4]

Fragmentation_Pathway cluster_fragments Fragment Ions Precursor [Propargyl-PEG8-NH-R + H]⁺ (Precursor Ion) CID Collision-Induced Dissociation (CID) Precursor->CID b_ions b-type ions (N-terminus containing) CID->b_ions y_ions y-type ions (C-terminus containing) CID->y_ions peg_series PEG-specific ions (loss of C₂H₄O) CID->peg_series

Caption: Conceptual signaling pathway for MS/MS fragmentation.

Conclusion

Both MALDI-TOF and ESI-MS are powerful techniques for the analysis of this compound and its conjugates. MALDI-TOF offers rapid molecular weight determination with simple spectra, making it ideal for screening and quality control. ESI-MS, particularly when coupled with liquid chromatography, provides high-resolution data and is the preferred method for the analysis of complex mixtures and for detailed structural elucidation through tandem mass spectrometry. The choice of technique should be guided by the specific analytical requirements of the research or drug development stage.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Propargyl-PEG8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with heterobifunctional PEG linkers such as Propargyl-PEG8-NH2, ensuring the purity of these reagents is critical for the success of downstream applications like bioconjugation and nanoparticle functionalization. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides a comparative overview of suitable HPLC methods for analyzing the purity of this compound, complete with detailed experimental protocols and representative data.

Comparison of HPLC Methods

The unique structure of this compound, featuring a hydrophilic polyethylene glycol (PEG) spacer, a terminal propargyl group, and a primary amine, necessitates careful method selection. Due to the lack of a strong UV chromophore in the PEG backbone, detectors that do not rely on UV absorbance, such as Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD), are essential for sensitive and universal detection.

Here, we compare two primary HPLC modes for this analysis: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterMethod 1: RP-HPLC with CADMethod 2: HILIC with ELSD
Principle Separation based on hydrophobicity. The non-polar stationary phase retains the molecule, and elution is achieved with an increasing concentration of organic solvent.Separation based on hydrophilicity. The polar stationary phase retains the molecule, and elution is achieved with a decreasing concentration of organic solvent in the mobile phase.
Typical Column C18 or C8, 3-5 µm, 100-150 ÅAmide or Diol, 3-5 µm, 100-150 Å
Mobile Phase A 0.1% Formic Acid in Water90:10 Acetonitrile/Water with 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Acetonitrile10:90 Acetonitrile/Water with 10 mM Ammonium Acetate
Purity of Main Peak >98%>98%
Resolution of Impurities Good resolution of non-polar impurities and starting materials.Excellent resolution of polar impurities, such as PEG diol.
Sensitivity (LOD) ~1 ng on column~5 ng on column
**Linearity (R²) **>0.999>0.998
Precision (%RSD) < 2%< 3%

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below to enable replication and adaptation in your laboratory.

Method 1: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)

This method is well-suited for resolving the main this compound peak from less polar impurities and unreacted starting materials.

  • Instrumentation : HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column : C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve this compound in 50:50 Water/Acetonitrile to a concentration of 1 mg/mL.

  • CAD Settings :

    • Evaporation Temperature: 35 °C

    • Nebulizer Gas (Nitrogen): 60 psi

    • Data Collection Rate: 10 Hz

Method 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

HILIC is particularly effective for separating polar compounds and can provide excellent resolution of polar impurities like the corresponding PEG diol.

  • Instrumentation : HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column : Amide HILIC column (e.g., Waters XBridge Amide, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 90:10 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mobile Phase B : 10:90 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Gradient Program :

    • 0-1 min: 100% A

    • 1-12 min: 100% to 50% A

    • 12-15 min: 50% A

    • 15-15.1 min: 50% to 100% A

    • 15.1-20 min: 100% A

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 35 °C.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve this compound in 75:25 Acetonitrile/Water to a concentration of 1 mg/mL.

  • ELSD Settings :

    • Nebulizer Temperature: 40 °C

    • Evaporator (Drift Tube) Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process for each HPLC method.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_detection Detection & Analysis Sample This compound Dissolve Dissolve in 50:50 Water/ACN Sample->Dissolve Injector Autosampler (10 µL injection) Dissolve->Injector Column C18 Column (40 °C) Injector->Column Pump Binary Pump (Gradient Elution) Pump->Column CAD Charged Aerosol Detector (CAD) Column->CAD Data Data Acquisition & Purity Calculation CAD->Data

Caption: Workflow for RP-HPLC-CAD Purity Analysis.

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC System cluster_detection Detection & Analysis Sample This compound Dissolve Dissolve in 75:25 ACN/Water Sample->Dissolve Injector Autosampler (5 µL injection) Dissolve->Injector Column Amide Column (35 °C) Injector->Column Pump Binary Pump (Gradient Elution) Pump->Column ELSD Evaporative Light Scattering Detector (ELSD) Column->ELSD Data Data Acquisition & Purity Calculation ELSD->Data

Caption: Workflow for HILIC-ELSD Purity Analysis.

Logical Relationship of Method Selection

The choice between RP-HPLC and HILIC depends on the anticipated impurities and the specific analytical goals.

Method_Selection Start Purity Analysis of This compound Impurity_Type Primary Impurities of Concern? Start->Impurity_Type NonPolar Non-polar/Hydrophobic (e.g., starting materials) Impurity_Type->NonPolar Non-polar Polar Polar (e.g., PEG-diol) Impurity_Type->Polar Polar RP_HPLC Choose RP-HPLC NonPolar->RP_HPLC HILIC Choose HILIC Polar->HILIC Orthogonal Consider Orthogonal Method (e.g., 2D-LC) for comprehensive analysis RP_HPLC->Orthogonal HILIC->Orthogonal

Caption: Decision tree for HPLC method selection.

A Comparative Guide to Protein Modification: Propargyl-PEG8-NH2 versus NHS-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a Polyethylene Glycol (PEG) linker is a critical step in protein modification. The choice of linker dictates the specificity, stability, and functionality of the final bioconjugate. This guide provides an objective comparison between two distinct approaches for protein PEGylation: the direct amine-reactive method using N-hydroxysuccinimide (NHS)-PEG linkers and a bio-orthogonal strategy that can be employed using molecules like Propargyl-PEG8-NH2.

Executive Summary

NHS-PEG linkers are a widely adopted tool for protein modification, valued for their straightforward and efficient reaction with primary amines on proteins to form stable amide bonds.[1][2][3] This method is well-characterized and effective, though it can lead to heterogeneous products due to the abundance of lysine residues on the protein surface.[4][5] In contrast, this compound is a heterobifunctional linker that facilitates a more controlled and site-specific modification through "click chemistry."[6][7] This approach involves a two-step process, offering greater specificity but requiring more complex reaction schemes.

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative differences between the two PEGylation strategies.

FeatureNHS-PEG LinkersThis compound (via Click Chemistry)
Target Functional Group Primary amines (-NH₂) on lysine residues and the N-terminus.[1][8][9]Typically an azide-modified amino acid for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][10] The amine group of this compound would be used to attach it to the protein first, often via carboxyl groups.[7]
Reaction pH 7.0 - 9.0 (optimal ~8.5).[1][11]Amine coupling to carboxyls: pH 4.5-7.2 for activation, pH 7.2-8.0 for coupling.[12][13] CuAAC: Typically performed at physiological pH (around 7.4).
Reaction Time 30 minutes to a few hours at room temperature or 4°C.[1][8][14][15]Amine coupling: Can range from 1 to 24 hours.[8][12] CuAAC reaction: Generally fast, from minutes to a few hours.
Bond Formed Stable amide bond.[1][2][8]Stable triazole linkage (from CuAAC).[7]
Specificity Generally non-specific due to multiple lysine residues, leading to a heterogeneous mixture of conjugates.[4][5]High specificity, allowing for site-directed modification if the azide group is introduced at a specific location on the protein.
Reaction Steps Typically a single step.Multiple steps: protein modification with an azide (or carboxyl activation), followed by the click reaction with the propargyl-PEG linker.
Reagent Stability NHS esters are moisture-sensitive and prone to hydrolysis, requiring fresh preparation.[8][14][15]Propargyl and azide groups are generally stable under common buffer conditions.

Visualization of Reaction Mechanisms

The following diagrams illustrate the chemical pathways for protein modification using NHS-PEG linkers and a Propargyl-PEG linker via click chemistry.

NHS_PEG_Reaction Protein Protein-NH₂ (Lysine residue or N-terminus) PEGylated_Protein Protein-NH-CO-PEG (Stable Amide Bond) Protein->PEGylated_Protein pH 7.0-9.0 NHS_PEG NHS-PEG Linker NHS_PEG->PEGylated_Protein NHS_leaving_group N-hydroxysuccinimide (byproduct) PEGylated_Protein->NHS_leaving_group

Figure 1: Reaction of an NHS-PEG linker with a primary amine on a protein.

Propargyl_PEG_Click_Chemistry cluster_step1 Step 1: Azide Introduction cluster_step2 Step 2: Click Reaction Protein Protein Azide_Protein Protein-N₃ (Azide-modified protein) Protein->Azide_Protein Azide_Reagent Azide-NHS Ester Azide_Reagent->Azide_Protein PEGylated_Protein Protein-Triazole-PEG (Stable Triazole Linkage) Azide_Protein->PEGylated_Protein Cu(I) catalyst Propargyl_PEG Propargyl-PEG8-NH₂ Propargyl_PEG->PEGylated_Protein

Figure 2: Two-step protein modification using a propargyl-PEG linker and click chemistry.

Experimental Protocols

Protocol 1: Protein Modification with NHS-PEG Linker

This protocol is a general guideline for the conjugation of an NHS-ester PEG to a protein.

Materials:

  • Protein to be PEGylated

  • NHS-PEG linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14]

  • Quenching buffer (e.g., Tris or glycine buffer).[8]

  • Desalting column or dialysis cassette for purification.[1]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[8][14]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the NHS-PEG linker in DMSO or DMF to create a stock solution (e.g., 10 mM).[8][15] Do not store the stock solution as the NHS-ester is susceptible to hydrolysis.[8][14]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved NHS-PEG linker to the protein solution.[8][14] The final concentration of the organic solvent should not exceed 10%.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][8] Optimal time may vary depending on the protein.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS-PEG linker.

  • Purification: Remove unreacted PEG linker and byproducts using a desalting column or dialysis.[1][8]

  • Analysis: Characterize the extent of PEGylation using methods such as SDS-PAGE, mass spectrometry, or chromatography.

Protocol 2: Site-Specific Protein Modification with this compound via Click Chemistry

This protocol outlines a general two-step strategy for site-specific PEGylation.

Step A: Introduction of an Azide Handle onto the Protein

This can be achieved through various methods, including the use of unnatural amino acids or by modifying specific residues. A common approach is to use an azide-activated NHS ester to label amines.

Materials:

  • Protein of interest

  • Azide-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DMSO or DMF

  • Desalting column

Procedure:

  • Follow a similar procedure to Protocol 1 (steps 1-4, 6) to react the protein with an azide-NHS ester. The molar ratio may need to be optimized to achieve the desired degree of labeling.

  • Purify the azide-modified protein to remove any unreacted azide linker.

Step B: Click Chemistry Reaction with this compound

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-modified protein in the reaction buffer.

    • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and the ligand.

  • Reaction Setup: In a reaction vessel, combine the azide-modified protein and a molar excess of this compound.

  • Initiate Click Reaction: Add the copper ligand, CuSO₄, and finally the reducing agent (sodium ascorbate) to catalyze the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the PEGylated protein from the catalyst and excess reagents using a desalting column, dialysis, or affinity chromatography if applicable.

Concluding Remarks

The choice between NHS-PEG linkers and a this compound-based click chemistry approach depends heavily on the specific requirements of the application.

  • NHS-PEG linkers offer a rapid and straightforward method for increasing the hydrodynamic size and solubility of a protein.[2][16] This approach is often suitable for applications where a heterogeneous population of PEGylated proteins is acceptable.

  • This compound and click chemistry provide a powerful tool for creating homogeneous, site-specifically modified proteins. This level of control is often crucial for therapeutic applications where maintaining a specific biological activity and ensuring a well-defined molecular entity are paramount.

Researchers should carefully consider the trade-offs between the ease of use and the potential for heterogeneity with NHS-PEG linkers versus the increased complexity and superior specificity of a bio-orthogonal click chemistry strategy.

References

Propargyl-PEG8-NH2 Conjugates: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the development of highly specific and potent bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount. The linker connecting the targeting moiety to the payload is a critical component that significantly influences the overall efficacy, stability, and safety of these complex molecules. This guide provides an objective comparison of the biological activity of conjugates synthesized with Propargyl-PEG8-NH2, a hydrophilic linker utilizing "click chemistry," against other common conjugation strategies.

This compound is a heterobifunctional linker featuring a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine for conjugation to various molecules. The integrated polyethylene glycol (PEG) chain enhances solubility and can modulate the pharmacokinetic properties of the final conjugate.

Comparison of Conjugation Chemistries: Click Chemistry vs. Maleimide

A key alternative to the click chemistry approach offered by this compound is the use of maleimide-based linkers, which react with thiol groups on cysteine residues. Research comparing these two fundamental approaches has highlighted distinct advantages for click chemistry.

A head-to-head comparison for conjugating Variable domains of heavy-chain-only antibodies (VHHs) demonstrated that click chemistry allows for a controllable, defined stoichiometry, leading to homogenous products. In contrast, maleimide-thiol conjugation often results in a diverse range of reaction products. Functionally, VHHs conjugated via click chemistry exhibited binding capacities that were at least equal to or better than their maleimide-conjugated counterparts[1][2]. This suggests that the precise control offered by click chemistry can better preserve the biological function of the targeting protein.

Table 1: Comparison of Key Features of Click Chemistry and Maleimide Conjugation

FeaturePropargyl-PEG (Click Chemistry)Maleimide-Thiol Chemistry
Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael Addition
Specificity High, bio-orthogonalHigh for thiols, but potential for off-target reactions with other nucleophiles
Stoichiometry Highly controllable, leads to homogenous products[1][2]Can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs)[1]
Bond Stability Forms a stable triazole linkageThioether bond can be susceptible to retro-Michael reaction, leading to premature drug release[3][4]
Preservation of Protein Function Can be superior due to site-specific and controlled conjugation[1][2]Can be variable, depending on the conjugation site and heterogeneity

Impact of PEG Linkers on Biological Activity

The inclusion of a PEG spacer, such as the eight-unit chain in this compound, is a critical design element that can significantly impact the biological performance of a conjugate.

In Vitro Cytotoxicity

Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE Conjugates with Different Linkers

Linker TypeAntibody-Drug ConjugateTarget Cell LineIC50 (nM)Reference
Disulfide RebridgingTrastuzumab-bisAlk-vc-MMAE (DAR 4)SK-BR-30.04[7]
Maleimide (SMCC)Trastuzumab-DM1 (T-DM1)JIMT-1Not specified, but less potent than DAR 4 conjugate[8][9]

Note: This table provides a representative comparison. Direct head-to-head data for a this compound linker in this specific ADC construct is not available in the cited literature.

In Vivo Efficacy and Pharmacokinetics

The enhanced hydrophilicity and increased hydrodynamic radius imparted by PEG linkers generally lead to improved pharmacokinetics and in vivo efficacy. PEGylation can reduce renal clearance and prolong plasma half-life, allowing for greater accumulation of the conjugate in the tumor. One study demonstrated that incorporating a hydrophilic glycopeptide linker into a trastuzumab-auristatin conjugate improved in vivo efficacy and tolerability compared to a traditional valine-citrulline linker[10].

Interestingly, a study on a radiolabeled trastuzumab conjugate with a short PEG8 linker showed faster clearance from the blood compared to its non-PEGylated counterpart, while maintaining tumor uptake. This led to high-contrast immuno-PET images as early as 24 hours post-injection, suggesting that short PEG linkers may offer advantages for imaging applications where rapid background clearance is desirable[11].

Table 3: In Vivo Performance of Antibody-Drug Conjugates with Different Linkers

Linker TypeAntibody-Drug ConjugateTumor ModelKey In Vivo FindingReference
Disulfide RebridgingTrastuzumab-bisAlk-vc-MMAE (DAR 4)BT-474 xenograftComplete tumor ablation[7]
Maleimide (SMCC)Trastuzumab-DM1 (T-DM1)JIMT-1 xenograftLess efficacious than DAR 4 conjugate[8][9]
Glycopeptide (hydrophilic)Trastuzumab-MMAUHER2+ xenograftSuperior efficacy to trastuzumab-vc-MMAE[10]
Short PEG8Radiolabeled TrastuzumabBreast tumorFaster blood clearance, high tumor-to-background ratio[11]

Signaling Pathways and Experimental Workflows

The biological activity of ADCs is predicated on a series of events, from initial binding to the target cell to the ultimate cytotoxic effect of the payload.

ADC_Mechanism_of_Action ADC This compound ADC Conjugate Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage & Payload Release Lysosome->Cleavage 4. Degradation Payload Cytotoxic Payload Cleavage->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

The generation and assessment of these conjugates involve a systematic workflow, from chemical synthesis to in vivo evaluation.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Biological Evaluation Antibody Antibody with Azide Conjugation CuAAC Click Chemistry Antibody->Conjugation Linker This compound Payload Payload Linker->Payload Payload->Conjugation ADC ADC Conjugate Conjugation->ADC Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity Uptake Cellular Uptake Assay ADC->Uptake Stability Plasma Stability Assay ADC->Stability Efficacy In Vivo Efficacy Study ADC->Efficacy

Caption: Experimental workflow for ADC synthesis and biological evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the ADC and control compounds in cell culture medium. Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Plasma Stability Assay
  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using Protein A/G magnetic beads.

  • Analysis: Analyze the captured ADC using a suitable method, such as hydrophobic interaction chromatography (HIC) or LC-MS, to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the average DAR over time to assess the stability of the conjugate in plasma.

Cellular Uptake Assay
  • Cell Seeding: Plate target cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with a fluorescently labeled version of the ADC at a specific concentration.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Washing: At each time point, wash the cells thoroughly with cold PBS to remove any unbound conjugate.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration of the lysate to determine the amount of internalized ADC. Alternatively, cellular uptake can be visualized and quantified using flow cytometry or confocal microscopy.

References

The "Goldilocks" Dilemma: A Comparative Analysis of PEG4 and PEG8 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The choice of a linker in the design of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a critical determinant of their therapeutic success. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides a detailed comparison of two commonly employed discrete PEG linkers, PEG4 and PEG8, offering researchers, scientists, and drug development professionals a data-driven resource for informed linker selection.

The length of the PEG linker is not a trivial parameter; it can significantly influence the efficacy, safety, and developability of a therapeutic agent.[1][2] Shorter linkers like PEG4 and longer ones like PEG8 each present a unique set of advantages and disadvantages that must be carefully weighed in the context of the specific application. This comparative analysis delves into the performance of PEG4 and PEG8 linkers, supported by experimental data and detailed methodologies.

Impact on Pharmacokinetics and In Vivo Performance

A primary role of PEGylation is to improve the pharmacokinetic properties of bioconjugates.[3] The length of the PEG chain directly correlates with the hydrodynamic radius of the molecule, which in turn affects its clearance from the body.[4]

Experimental data from studies on ADCs have demonstrated a clear relationship between PEG linker length and in vivo pharmacology. Longer PEG chains generally lead to slower clearance, but this effect appears to plateau.[5] A study on MMAE-based ADCs showed that increasing the PEG size up to PEG8 resulted in increased ADC exposure, with little further impact on exposure with longer PEG chains.[5] In fact, conjugates with PEGs smaller than PEG8 exhibited rapid clearance.[5][6]

Similarly, in studies with tumor-bearing mice, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposures compared to those with PEG2 and PEG4 linkers.[7] This suggests that for certain ADC designs, a longer PEG chain like PEG8 is advantageous for maximizing tumor uptake and overall efficacy.[7]

However, the "longer is always better" mantra does not universally apply. In some instances, a PEG4 linker has shown superior performance in reducing off-target organ uptake. For example, a study on prostate-specific membrane antigen inhibitors found that a PEG4 linker led to a more significant reduction in kidney uptake compared to a PEG8 linker.[8]

Influence on PROTAC Efficacy

In the realm of PROTACs, the linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[1] The length and flexibility of the linker are critical for achieving the optimal orientation of these three components.[9]

While the optimal linker length is highly dependent on the specific target and E3 ligase, the literature suggests a "Goldilocks zone" for PEG linker length, with PEG4 and PEG8 often being considered within this optimal range.[8] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[10] Conversely, an excessively long linker can introduce too much flexibility, leading to a less stable complex and reduced degradation efficiency.[1][10]

Data Summary: PEG4 vs. PEG8 Linker Performance

ParameterPEG4 LinkerPEG8 LinkerKey Findings
ADC Clearance Faster clearance compared to PEG8.[5][6]Slower clearance, approaching that of the parental antibody.[5]A threshold effect is observed, with significant improvements in clearance up to PEG8.[5]
ADC Tumor Exposure Lower tumor exposure compared to PEG8 in some models.[7]Higher tumor exposure and tumor-to-plasma ratios in certain xenograft models.[7]Longer PEG chains can enhance tumor targeting and retention.[7]
ADC Tolerability Conjugates with PEGs smaller than PEG8 were not well-tolerated in one study.[6]Improved tolerability in mice compared to shorter PEG linkers.[6]Sufficient PEG length is crucial for ADC tolerability.[6]
Renal Uptake Demonstrated significant reduction in kidney uptake in a PSMA inhibitor study.[8]Reduced kidney uptake, but to a lesser extent than PEG4 in the same study.[8]Optimal PEG length for minimizing off-target organ accumulation can be context-dependent.[8]
PROTAC Ternary Complex Formation Often falls within the "Goldilocks zone" for optimal linker length.[8]Also considered within the optimal range for many PROTAC designs.[8]The ideal linker length is target and E3 ligase specific and requires empirical determination.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of different linker lengths. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a drug-linker containing a maleimide group to a monoclonal antibody with reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • PEG4-maleimide drug-linker and PEG8-maleimide drug-linker dissolved in dimethyl sulfoxide (DMSO).

  • Quenching solution (e.g., N-acetylcysteine).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Reduction: Incubate the mAb with a molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation: Add the PEG4-maleimide or PEG8-maleimide drug-linker solution to the reduced mAb at a specific molar ratio. The reaction is typically performed at room temperature for 1 hour.

  • Quenching: Add a molar excess of the quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other impurities.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Protocol 2: In Vivo Pharmacokinetic Study of ADCs

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of ADCs with different PEG linkers in a rodent model.

Materials:

  • PEG4-ADC and PEG8-ADC constructs.

  • Sprague-Dawley rats or other suitable animal model.

  • Dosing and blood collection supplies.

  • ELISA or LC-MS/MS for ADC quantification in plasma.

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the PEG4-ADC or PEG8-ADC to the animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 96, 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for ADC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (PEG4 or PEG8 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow mAb_Selection Antibody Selection Conjugation Conjugation mAb_Selection->Conjugation Linker_Selection Linker Selection (PEG4 vs. PEG8) Linker_Selection->Conjugation Payload_Selection Payload Selection Payload_Selection->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation (PK/PD) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Propargyl-PEG8-NH2: A Comparative Guide to its Applications in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Propargyl-PEG8-NH2 in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), with a focus on comparative performance data and detailed experimental methodologies.

This compound has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker, featuring a terminal alkyne (propargyl group) and a primary amine, connected by an eight-unit polyethylene glycol (PEG) chain, provides a unique combination of properties that enhance the performance of targeted therapies.

The primary amine allows for straightforward conjugation to proteins or other molecules through amide bond formation with carboxylic acids or activated esters. The propargyl group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the precise attachment of payloads or other molecular entities.[1]

The integrated eight-unit PEG spacer is not merely a connector; it plays a crucial role in improving the physicochemical properties of the final conjugate. PEGylation is a well-established strategy to increase hydrophilicity, which can mitigate the aggregation of ADCs, particularly those with high drug-to-antibody ratios (DARs).[2] Furthermore, the PEG chain can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life, which in turn can result in greater accumulation at the target site.[2]

Comparative Analysis: The Impact of Linker Composition

The efficacy of an ADC or PROTAC is not solely dependent on the targeting moiety and the payload but is significantly influenced by the nature of the linker. Key parameters include the linker's length, flexibility, and cleavage mechanism. This compound is a non-cleavable linker, meaning the payload is only released upon degradation of the antibody backbone within the target cell. This can offer a stability advantage in circulation compared to cleavable linkers, which are designed to release the payload in response to specific stimuli in the tumor microenvironment or inside the cell.

Linker Length and its Influence on Efficacy

The length of the PEG chain is a critical design element. While this guide focuses on the 8-PEG unit, it is important to understand the general trends observed with varying PEG lengths in both ADC and PROTAC development.

In the context of ADCs , longer PEG chains can enhance pharmacokinetics and solubility. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[2] The optimal PEG linker length is often a trade-off between these factors and is dependent on the specific antibody, payload, and target.[2]

For PROTACs , the linker length is even more critical as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for inducing the correct proximity and orientation for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric hindrance, while an excessively long linker might lead to a non-productive ternary complex.

The following table summarizes the general effects of PEG linker length on ADC and PROTAC performance based on preclinical studies.

FeatureShorter PEG Linker (e.g., PEG2-PEG4)Longer PEG Linker (e.g., PEG8-PEG12)Rationale
Solubility Moderate ImprovementSignificant ImprovementIncreased number of hydrophilic ethylene glycol units.
In Vitro Potency (ADC) Often HigherMay be ReducedShorter linkers may lead to more rapid internalization and payload release.[3]
In Vivo Efficacy (ADC) VariableCan be ImprovedEnhanced pharmacokinetics and tumor accumulation due to longer circulation.[3]
Ternary Complex Formation (PROTAC) May be sterically hinderedCan enable productive complex formationProvides necessary flexibility and distance to bridge the target protein and E3 ligase.
Degradation Efficiency (PROTAC) Highly context-dependentOften shows a distinct optimum lengthThe "hook effect" can be observed with non-optimal linker lengths, where efficacy decreases.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for the conjugation of this linker in the context of ADC and PROTAC development.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody. First, the this compound linker is attached to the drug, and then the drug-linker construct is conjugated to the antibody via click chemistry.

Step 1: Activation of Drug and Conjugation to this compound

  • Drug Activation: A cytotoxic drug containing a carboxylic acid is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in an anhydrous organic solvent like dimethylformamide (DMF).

  • Amide Coupling: The activated drug is then reacted with this compound. The reaction is typically carried out at room temperature for several hours.

  • Purification: The resulting drug-linker conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Antibody Modification and Click Chemistry

  • Antibody Modification: An azide-containing moiety is introduced into the antibody. This can be achieved through various methods, such as modifying lysine residues with an azide-NHS ester or through enzymatic methods for site-specific conjugation.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified antibody is then reacted with the alkyne-functionalized drug-linker from Step 1. The reaction is catalyzed by a Cu(I) source, which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the Cu(I) and improve reaction efficiency.[4]

  • Purification and Characterization: The final ADC is purified using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other reagents. The drug-to-antibody ratio (DAR) is then determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule by connecting a target protein-binding ligand (warhead) and an E3 ligase ligand using this compound.

  • Functionalization of Ligands: One of the ligands (e.g., the warhead) is synthesized or modified to contain a carboxylic acid, while the other ligand (e.g., the E3 ligase ligand) is modified with an azide group.

  • Amide Coupling to Linker: The carboxylic acid-containing ligand is activated (e.g., with HATU and DIPEA in DMF) and reacted with the amine group of this compound to form an amide bond. The product is then purified by chromatography.

  • Click Chemistry: The resulting alkyne-functionalized ligand-linker intermediate is then reacted with the azide-functionalized E3 ligase ligand via CuAAC, as described in the ADC protocol.

  • Final Purification: The final PROTAC molecule is purified using RP-HPLC and its identity and purity are confirmed by mass spectrometry and NMR.

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for ADC synthesis and the general mechanism of PROTAC-mediated protein degradation.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_mod Antibody Modification cluster_conjugation Final Conjugation & Purification Drug-COOH Drug with Carboxylic Acid ActivatedDrug Activated Drug (e.g., NHS ester) Drug-COOH->ActivatedDrug Activation DrugLinker Drug-Linker Conjugate (with Alkyne) ActivatedDrug->DrugLinker Amide Coupling PropargylLinker This compound PropargylLinker->DrugLinker FinalADC Antibody-Drug Conjugate (ADC) DrugLinker->FinalADC Click Chemistry (CuAAC) Antibody Native Antibody AzideAntibody Azide-Modified Antibody Antibody->AzideAntibody Azide Installation AzideAntibody->FinalADC Purification Purification (e.g., SEC) FinalADC->Purification

Caption: Workflow for ADC synthesis using this compound and click chemistry.

PROTAC_Mechanism PROTAC PROTAC Molecule TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG8-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Propargyl-PEG8-NH2, a heterobifunctional linker commonly used in bioconjugation and drug development. Adherence to these guidelines is essential for researchers, scientists, and laboratory managers.

This compound, also known as Propargyl-PEG8-amine, is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, proper handling and disposal are critical.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][2]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The following protocol provides a general framework for safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste containing this chemical, including unused product, contaminated solutions, and rinsates, in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name "this compound".

3. Neutralization (if applicable and permitted):

  • For trace amounts or dilute solutions, consult your institution's environmental health and safety (EHS) office for approved neutralization procedures. Do not attempt to neutralize the chemical without specific guidance and approval.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Ensure all required paperwork and manifests are completed accurately. The key instruction is to "Dispose of contents/container to in accordance with local regulation"[1].

Emergency Procedures

In case of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste unused_product Unused or Expired Product assess_waste->unused_product Pure Chemical contaminated_material Contaminated Materials (e.g., solutions, labware) assess_waste->contaminated_material Mixture/Residue collect_waste Collect in a Labeled, Sealed Hazardous Waste Container unused_product->collect_waste contaminated_material->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage ehs_contact Contact Institutional EHS or Licensed Waste Contractor storage->ehs_contact disposal Arrange for Professional Disposal ehs_contact->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guidance for Handling Propargyl-PEG8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Propargyl-PEG8-NH2, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound, a heterobifunctional reagent featuring a propargyl group and a primary amine. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The following procedures are based on the safety data for a closely related compound, Propargyl-PEG8-NHS ester, and general safety protocols for handling amine and alkyne-containing compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to prevent potential health hazards. Based on data for a similar compound, it may cause skin and eye irritation, respiratory tract irritation, and may be harmful if swallowed[1]. The primary routes of exposure are through skin and eye contact, inhalation, and ingestion[2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Inspect gloves before each use and wash them before removal[2][3].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards[4][5][6][7].To protect eyes and face from splashes[5][6][7].
Skin and Body Protection Laboratory coat.[4] Additional protective clothing may be necessary based on the scale of work.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][8] A respirator may be required if ventilation is inadequate[4][5][9].To prevent inhalation of vapors or aerosols[1].
Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of a related compound, Propargyl-PEG8-NHS ester, which are expected to be similar for this compound.

PropertyValue
Appearance Viscous Liquid[1]
Boiling Point 593.4 ± 60.0 °C at 760 mmHg[1]
Relative Density 1.21 g/cm³[1]
Solubility Soluble in Water, DMSO, DCM, DMF[10]
Storage Condition -20°C[10]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment[9][11].

  • Information Review: Review this safety guide and any available chemical safety information.

  • Gather Materials: Ensure all necessary PPE is available and in good condition[3]. Prepare all required equipment and reagents.

  • Work Area Setup: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[12]. Cover the work surface with absorbent, plastic-backed paper[13].

2. Handling the Compound:

  • Personal Protection: Don the appropriate PPE as specified in the table above.

  • Dispensing: As this compound is a viscous liquid, handle it carefully to avoid splashes. Use appropriate tools for transfer, such as a positive displacement pipette.

  • Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of aerosols or mists[1].

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. If contact occurs, follow the first aid measures outlined below.

  • General Practices: Do not eat, drink, or smoke in the laboratory[3][8]. Wash hands thoroughly after handling[1][3].

3. Storage:

  • Container: Keep the container tightly closed when not in use[8][9].

  • Conditions: Store in a cool, well-ventilated area, away from incompatible materials such as strong acids or oxidizers[9]. The recommended storage temperature is -20°C[10].

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings[9][11].

4. Spill Management:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Containment: For small spills, absorb the liquid with an inert material (e.g., diatomite, universal binders)[1].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable container for disposal. Decontaminate the spill area with alcohol[1].

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

5. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention[1].

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container[11].

  • Waste Segregation: Do not mix with other waste streams unless compatible.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program[9]. Do not dispose of it down the drain[1].

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment ReviewInfo Review Safety Information RiskAssessment->ReviewInfo GatherPPE Gather PPE & Materials ReviewInfo->GatherPPE SetupArea Set Up Work Area GatherPPE->SetupArea DonPPE Don Appropriate PPE SetupArea->DonPPE Dispense Dispense Chemical DonPPE->Dispense AvoidInhalation Avoid Inhalation Dispense->AvoidInhalation PreventContact Prevent Contact AvoidInhalation->PreventContact Storage Store Properly PreventContact->Storage Spill Manage Spills PreventContact->Spill FirstAid Administer First Aid (if needed) PreventContact->FirstAid CollectWaste Collect Waste Storage->CollectWaste SegregateWaste Segregate Waste CollectWaste->SegregateWaste Dispose Dispose via Approved Route SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG8-NH2
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG8-NH2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.